molecular formula C22H20O10 B15567667 Granaticin

Granaticin

Cat. No.: B15567667
M. Wt: 444.4 g/mol
InChI Key: QBQXQYSJPWXZJL-NWVAQQJZSA-N
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Description

(1R,7S,11S,19S,20R,23R)-3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione has been reported in Streptomyces olivaceus with data available.
structure

Properties

Molecular Formula

C22H20O10

Molecular Weight

444.4 g/mol

IUPAC Name

(1R,7S,11S,19S,20R,23R)-3,17,19,23-tetrahydroxy-13,20-dimethyl-8,12,21-trioxahexacyclo[17.2.2.02,18.04,16.06,14.07,11]tricosa-2(18),3,6(14),16-tetraene-5,9,15-trione

InChI

InChI=1S/C22H20O10/c1-5-11-15(21-8(30-5)4-10(24)32-21)19(27)13-14(17(11)25)20(28)16-12(18(13)26)7-3-9(23)22(16,29)6(2)31-7/h5-9,21,23,26,28-29H,3-4H2,1-2H3/t5?,6-,7-,8+,9-,21-,22-/m1/s1

InChI Key

QBQXQYSJPWXZJL-NWVAQQJZSA-N

Origin of Product

United States

Foundational & Exploratory

What are the physical and chemical properties of Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the physical, chemical, and biological properties of Granaticin. This guide consolidates key data, outlines experimental methodologies, and visualizes complex molecular pathways to support ongoing research and development efforts.

This compound is a member of the benzoisochromanequinone class of antibiotics, produced by various species of Streptomyces, including Streptomyces olivaceus, Streptomyces violaceoruber, and Streptomyces vietnamensis.[1] It is recognized for its distinctive deep red, garnet-like crystalline appearance and its indicator-like property of turning red in acidic solutions and blue in alkaline environments.[1]

Physical and Chemical Properties

This compound and its derivatives are characterized by a core polyketide structure. The fundamental physical and chemical properties of this compound are summarized below, providing a foundational dataset for experimental design and analysis.

PropertyValueReference(s)
Molecular Formula C₂₂H₂₀O₁₀[2][3][4][5]
Molecular Weight 444.39 g/mol [2][3][4][5]
Appearance Deep red, garnet-like crystals[1]
Melting Point 211-213 °C (decomposes)[1]
Solubility Soluble in DMSO, ethanol, methanol (B129727), DMF[4][6]
UV-Vis λmax (in ethanol) 223, 286, 532, 576 nm[1]

A closely related and often co-produced compound is this compound B, a glycoside derivative of this compound.

PropertyValueReference(s)
Molecular Formula C₂₈H₃₀O₁₂[7]
Molecular Weight 558.5 g/mol [7]
Appearance Red crystalline solid[1]
Melting Point 117-119 °C[1]
UV-Vis λmax (in methanol) 223, 285, 527, 566 nm[1]

Experimental Protocols

This section details the methodologies for the isolation, purification, and characterization of this compound, compiled from various research findings.

Fermentation and Isolation

This compound is typically produced via submerged fermentation of a suitable Streptomyces strain.

2.1.1. Culture Conditions:

  • Strain: Streptomyces vietnamensis GIMV4.0001 or other high-yielding strains.

  • Medium: A nutrient-rich medium such as YEME (Yeast Extract-Malt Extract) medium is commonly used for mycelial growth and this compound production.[8]

  • Incubation: Cultures are typically incubated at 28°C with shaking for optimal aeration and growth.[8]

2.1.2. Extraction:

  • At the end of the fermentation period (e.g., 6 days), adsorb the metabolites from the culture broth by adding Amberlite® XAD16 resin (5% w/v) and incubating for an additional 3 hours with rotation.[8]

  • Harvest, clean, and air-dry the resin.

  • Elute the adsorbed compounds from the resin using methanol.[8]

  • Concentrate the organic extract in vacuo to obtain the crude extract.[8]

Purification

A highly effective method for the separation of this compound and its derivatives is High-Speed Countercurrent Chromatography (HSCCC).

  • Instrumentation: A standard HSCCC instrument.

  • Solvent System: A two-phase solvent system is employed. A commonly used system consists of n-hexane:ethyl acetate:methanol:water in a volume ratio of 2:5:3:4.

  • Procedure:

    • Prepare and equilibrate the HSCCC column with the two-phase solvent system.

    • Dissolve the crude extract in a suitable solvent and inject it into the column.

    • Perform the separation and collect fractions.

    • Monitor the fractions by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Combine the fractions containing pure this compound and evaporate the solvent.

Analytical Characterization

The identity and purity of this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient of methanol and water with 0.1% formic acid is a common mobile phase.[8]

    • Detection: UV-Vis detection at the absorption maxima of this compound (e.g., 532 nm).

  • Mass Spectrometry (MS):

    • Mass spectral analysis can be performed using various ionization techniques, including electron impact (EI), field desorption (FD), and chemical ionization (CI), to confirm the molecular weight and fragmentation pattern of this compound.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of this compound.

Biological Activity and Mechanisms of Action

This compound exhibits a range of biological activities, including antibacterial, antitumor, and cytotoxic effects.[9] Two primary mechanisms of action have been elucidated.

Inhibition of Ribosomal RNA Maturation

This compound has been shown to inhibit the synthesis of functional ribosomal RNA (rRNA).[2] It specifically interferes with the maturation of the 45S preribosomal RNA, leading to an accumulation of this precursor and a subsequent disruption of protein synthesis.[2] This inhibition of rRNA maturation is a key contributor to its cytotoxic effects against cancer cells.[2]

Organocatalytic Activity and Oxidative Stress

A more recently discovered mechanism involves the organocatalytic activity of this compound. It acts as a catalyst in the oxidation of sulfhydryl groups present in various cellular components, such as L-cysteine and glutathione.[3][4] This catalytic process generates hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which induces significant oxidative stress within the cell, ultimately leading to bactericidal effects.[3][4]

Visualizing Molecular Pathways

The following diagrams, generated using the DOT language, illustrate the biosynthetic pathway of this compound and its mechanisms of action.

Granaticin_Biosynthesis Acetyl_CoA Acetyl-CoA Polyketide_Synthase Type II Polyketide Synthase (PKS) Acetyl_CoA->Polyketide_Synthase Malonyl_CoA Malonyl-CoA Malonyl_CoA->Polyketide_Synthase Polyketide_Chain Nascent Polyketide Chain Polyketide_Synthase->Polyketide_Chain Aromatase_Cyclase Aromatase/Cyclase Polyketide_Chain->Aromatase_Cyclase Bicyclic_Intermediate Bicyclic Intermediate Aromatase_Cyclase->Bicyclic_Intermediate Tailoring_Enzymes Tailoring Enzymes (e.g., Ketoreductase) Bicyclic_Intermediate->Tailoring_Enzymes Granaticin_Aglycone This compound Aglycone Tailoring_Enzymes->Granaticin_Aglycone Glycosyltransferase Glycosyltransferase Granaticin_Aglycone->Glycosyltransferase This compound This compound Granaticin_Aglycone->this compound Granaticin_B This compound B Glycosyltransferase->Granaticin_B

Figure 1: Simplified biosynthetic pathway of this compound.

Granaticin_MoA Granaticin_Inhibition This compound rRNA_Maturation rRNA Maturation Granaticin_Inhibition->rRNA_Maturation Inhibits rRNA_Precursor 45S Pre-ribosomal RNA rRNA_Precursor->rRNA_Maturation Functional_rRNA Functional Ribosomes rRNA_Maturation->Functional_rRNA Cell_Growth_Inhibition Inhibition of Cell Growth rRNA_Maturation->Cell_Growth_Inhibition Protein_Synthesis Protein Synthesis Functional_rRNA->Protein_Synthesis Protein_Synthesis->Cell_Growth_Inhibition Granaticin_Catalysis This compound (Organocatalyst) Oxidation Oxidation Granaticin_Catalysis->Oxidation Catalyzes Sulfhydryl_Groups Cellular Sulfhydryl Groups (e.g., Cysteine, Glutathione) Sulfhydryl_Groups->Oxidation H2O2 Hydrogen Peroxide (H₂O₂) (Reactive Oxygen Species) Oxidation->H2O2 Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Cell_Damage Cellular Damage Oxidative_Stress->Cell_Damage Bactericidal_Effect Bactericidal Effect Cell_Damage->Bactericidal_Effect

Figure 2: Mechanisms of action of this compound.

References

The Structural Elucidation of Granaticin and its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin, a member of the benzoisochromanequinone class of aromatic polyketides, has garnered significant attention in the scientific community due to its notable antibacterial and anticancer activities.[1][2] Produced by various Streptomyces species, this compound and its derivatives represent a rich source of structurally diverse and biologically active natural products.[1][2] The complex architecture of these molecules, featuring a polycyclic core and often appended with deoxysugar moieties, presents a formidable challenge in structural elucidation. This technical guide provides a comprehensive overview of the methodologies and data integral to the structural determination of this compound and its key derivatives, including this compound B and dihydrothis compound. It is designed to serve as a detailed resource for researchers engaged in natural product chemistry, drug discovery, and development.

Core Structure and Key Derivatives

The core structure of this compound is a pentacyclic system derived from a polyketide precursor. The family of this compound derivatives arises from variations in oxidation, reduction, and glycosylation patterns of this core structure. Understanding the subtle structural differences between these derivatives is crucial for elucidating their structure-activity relationships.

Key Derivatives Profiled:

  • This compound: The parent compound of the series.

  • This compound B: A closely related derivative often co-produced with this compound.

  • Dihydrothis compound: A reduced form of this compound.

  • This compound C: A derivative with a modified glycosylation pattern.

  • Mycothiogranaticins: Sulfur-containing congeners, representing a more recently discovered class of this compound derivatives.[3]

Methodologies for Structural Elucidation

The structural elucidation of this compound and its derivatives relies on a combination of spectroscopic and crystallographic techniques, complemented by biosynthetic studies.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy is the cornerstone for determining the planar structure and relative stereochemistry of this compound and its derivatives. A suite of 1D and 2D NMR experiments is employed to assemble the carbon skeleton and assign the proton and carbon chemical shifts.

Mass Spectrometry (MS) provides crucial information regarding the molecular weight and elemental composition of the compounds. High-resolution mass spectrometry (HRMS) is particularly vital for determining the precise molecular formula. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can offer valuable clues about the connectivity of the molecule.

Crystallographic Analysis

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. While obtaining suitable crystals of natural products can be challenging, the successful X-ray diffraction analysis of a derivative provides an unambiguous structural assignment.

Data Presentation

The following tables summarize the key quantitative data obtained from the structural elucidation of this compound and its derivatives.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound C in CD₃CN
Position¹³C (ppm)¹H (ppm, mult., J in Hz)
1182.2
2119.57.25, s
3145.8
4118.1
4a134.7
5160.5
5a110.1
6178.9
785.1
840.22.39, m
929.81.85, m / 2.05, m
1034.92.65, m / 2.95, m
10a139.9
11155.3
11a115.8
12188.8
1'98.75.35, d, 3.5
2'71.53.85, m
3'85.14.15, m
4'77.94.05, m
5'70.14.25, m
6'18.21.25, d, 6.0

Data extracted from a graphical representation in Pham et al., 2005.[4]

Table 2: X-ray Crystallographic Data for Tri-O-acetyl-O-iodoacetyl-granaticin
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a14.03 Å
b8.96 Å
c16.86 Å
β94.28°
Volume2114 ų
Z4

Data obtained from Brufani and Dobler, 1968.[5]

Experimental Protocols

General Isolation and Purification: High-Speed Countercurrent Chromatography (HSCCC)

A highly effective method for the separation of granaticins from crude fermentation extracts is HSCCC. The following protocol is a representative example:

  • Solvent System Preparation: A two-phase solvent system is prepared by mixing n-hexane, ethyl acetate, methanol, and water in appropriate volume ratios (e.g., 2:5:3:4 or 1:4:1:4). The mixture is thoroughly equilibrated in a separatory funnel, and the two phases are separated.

  • HSCCC Apparatus Setup: The multilayer coil column of the HSCCC instrument is first filled with the upper phase (stationary phase). The apparatus is then rotated at a specific speed (e.g., 850 rpm).

  • Mobile Phase Elution: The lower phase (mobile phase) is pumped into the column at a constant flow rate (e.g., 2.0 mL/min) until hydrodynamic equilibrium is established.

  • Sample Injection: The crude extract, dissolved in a small volume of the biphasic solvent system, is injected into the column.

  • Fraction Collection: The effluent from the column is continuously monitored by a UV detector, and fractions are collected based on the chromatogram.

  • Purity Analysis: The purity of the isolated compounds in each fraction is assessed by High-Performance Liquid Chromatography (HPLC).

NMR Spectroscopy
  • Sample Preparation: A purified sample of the this compound derivative (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in an NMR tube.

  • 1D NMR Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • 2D NMR Acquisition: A series of 2D NMR experiments are performed to establish correlations:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for connecting different spin systems.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

  • Data Processing and Analysis: The acquired NMR data is processed (Fourier transformation, phasing, and baseline correction) and analyzed to assign all proton and carbon signals and to deduce the overall structure.

Mass Spectrometry
  • Sample Introduction: The purified compound is introduced into the mass spectrometer, typically via direct infusion or coupled to a liquid chromatography system (LC-MS).

  • Ionization: A soft ionization technique, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), is used to generate gas-phase ions of the intact molecule with minimal fragmentation.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the molecular ions is measured using a high-resolution mass analyzer (e.g., Time-of-Flight (TOF) or Orbitrap) to determine the accurate mass and elemental composition.

  • Tandem MS (MS/MS): The molecular ion of interest is selected, fragmented (e.g., by collision-induced dissociation), and the m/z of the resulting fragment ions are analyzed to provide structural information.

Signaling Pathways and Logical Relationships

Biosynthetic Pathway of this compound

The biosynthesis of this compound proceeds through a type II polyketide synthase (PKS) pathway. The following diagram illustrates the key steps in the formation of the this compound core.

This compound Biosynthesis acetyl_coa Acetyl-CoA pks Type II PKS acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks polyketide Linear Polyketide Chain pks->polyketide aromatization Aromatization/ Cyclization polyketide->aromatization bicyclic Bicyclic Intermediate aromatization->bicyclic tailoring Tailoring Enzymes (KR, CYC, etc.) bicyclic->tailoring aglycone This compound Aglycone tailoring->aglycone glycosylation Glycosyltransferase aglycone->glycosylation This compound This compound glycosylation->this compound

Caption: Simplified workflow of the this compound biosynthetic pathway.

Mechanism of Action: Inhibition of Leucyl-tRNA Synthetase

This compound exerts its antibacterial effect primarily by inhibiting leucyl-tRNA synthetase. This inhibition leads to an accumulation of uncharged leucyl-tRNA, which triggers the amino acid starvation response pathway mediated by the GCN2 kinase.

This compound Mechanism of Action cluster_inhibition cluster_activation This compound This compound leu_rs Leucyl-tRNA Synthetase This compound->leu_rs Inhibits charged_trna Leucyl-tRNA-Leu leu_rs->charged_trna Catalyzes leu_trna Leucine + tRNA-Leu leu_trna->leu_rs uncharged_trna Uncharged tRNA-Leu (Accumulation) gcn2 GCN2 Kinase uncharged_trna->gcn2 Activates eif2a eIF2α gcn2->eif2a Phosphorylates p_eif2a P-eIF2α eif2a->p_eif2a global_translation Global Protein Synthesis p_eif2a->global_translation Inhibits atf4 ATF4 Translation p_eif2a->atf4 Upregulates aa_response Amino Acid Starvation Response Genes atf4->aa_response Induces inhibition Inhibition activation Activation

Caption: Signaling pathway of this compound's mechanism of action.

Conclusion

The structural elucidation of this compound and its derivatives is a multifaceted process that integrates advanced spectroscopic and crystallographic techniques. This guide has provided a detailed overview of the key methodologies, presented available quantitative data in a structured format, and outlined the experimental protocols essential for this area of research. The visualization of the biosynthetic pathway and the mechanism of action provides a logical framework for understanding the chemical and biological context of these important natural products. It is anticipated that this comprehensive resource will aid researchers in the ongoing exploration of the this compound family and the development of new therapeutic agents.

References

The Biosynthesis of Granaticin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of granaticin, a polyketide antibiotic produced by various Streptomyces species, most notably Streptomyces violaceoruber Tü22 and Streptomyces vietnamensis. This compound and its derivatives are members of the benzoisochromanequinone class of aromatic polyketides and have garnered significant interest due to their antibacterial and antitumor properties. This document details the genetic and biochemical basis of this compound production, offering insights into the intricate enzymatic machinery responsible for its synthesis.

The this compound Biosynthetic Gene Cluster (gra)

The genetic blueprint for this compound biosynthesis is located within a dedicated gene cluster, designated as the gra cluster. The entire gra cluster from Streptomyces violaceoruber Tü22 has been cloned and sequenced, revealing a contiguous stretch of approximately 39.25 kilobase pairs.[1] This cluster is comprised of 37 complete open reading frames (ORFs) that encode all the necessary enzymatic and regulatory proteins for the production of this compound and its related metabolites, including this compound B, dihydrothis compound, and dihydrothis compound B.[1] A high degree of homology exists between the gra cluster of S. violaceoruber Tü22 and that of S. vietnamensis, suggesting a shared evolutionary origin, possibly through horizontal gene transfer.[2]

The functions of many of the gra genes have been assigned based on sequence homology to genes in other well-characterized polyketide biosynthetic pathways, such as the actinorhodin (B73869) (act) cluster from Streptomyces coelicolor A3(2).[1] The gra cluster contains genes for the polyketide synthase (PKS), post-PKS tailoring enzymes, deoxysugar biosynthesis, glycosylation, regulation, and export.

The Polyketide Synthase and Aglycone Formation

The backbone of this compound is assembled by a type II polyketide synthase (PKS). This multi-enzyme complex iteratively condenses acetate (B1210297) units to form a linear polyketide chain. The core PKS genes in the gra cluster are responsible for the formation of the benzoisochromanequinone moiety of this compound.

A 6.5 kb region within the gra cluster contains the essential PKS genes.[3] Analysis of this region has identified six ORFs. ORF1 and ORF2 encode proteins that show strong resemblance to the ketoacyl synthase (condensing enzyme) FabB from Escherichia coli.[3] It is proposed that the products of ORF1 and ORF2 form a heterodimeric condensing enzyme. ORF3 encodes an acyl carrier protein (ACP), which is crucial for holding and shuttling the growing polyketide chain.[3] The products of ORF5 and ORF6 are homologous to known oxidoreductases and are believed to be involved in the reductive steps during the assembly of the this compound carbon skeleton.[3]

The nascent polyketide chain undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic aromatic core of the this compound aglycone.

Post-PKS Tailoring and Deoxysugar Biosynthesis

Following the formation of the polyketide aglycone, a series of tailoring reactions occur, including oxidations and glycosylations, which lead to the final this compound structures. A key feature of this compound biosynthesis is the attachment of two deoxysugar moieties, L-rhodinose and D-olivose.

The biosynthesis of these deoxysugars is a complex process involving a dedicated set of enzymes encoded within the gra cluster. These enzymes convert glucose-1-phosphate into the activated nucleotide sugars, dTDP-L-rhodinose and dTDP-D-olivose, which are then ready for attachment to the aglycone. The biosynthesis of deoxysugars in actinomycetes is a rich source of chemical diversity in natural products.[4]

Regulatory Mechanisms

The production of this compound is tightly regulated. The gra cluster contains several putative regulatory genes.[1] In S. vietnamensis, a soxR-like gene, orf20, has been shown to have a negative regulatory effect on this compound production; its deletion leads to a more than three-fold increase in yield. Furthermore, mycothiol (B1677580), a major redox buffer in actinomycetes, has been found to positively regulate this compound biosynthesis, in addition to being a building block for some this compound congeners.[5] Disruption of the mshA gene, which is essential for mycothiol biosynthesis, resulted in a decrease in this compound production by over 50%.[5]

Quantitative Data

The following table summarizes the quantitative data on the impact of gene disruptions on this compound production in Streptomyces vietnamensis.

Gene DisruptedFunction of Gene ProductEffect on this compound ProductionReference
mshAD-inositol-3-phosphate glycosyltransferase (mycothiol biosynthesis)Decreased by more than 50%[5]
orf20soxR-like regulatory proteinIncreased by more than three-fold

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of the this compound biosynthetic pathway.

Cloning of the gra Gene Cluster

The entire gra gene cluster from S. violaceoruber Tü22 was cloned into two overlapping cosmids.[1]

Methodology:

  • Genomic DNA Library Construction: A cosmid library of S. violaceoruber Tü22 genomic DNA was constructed in the E. coli vector SuperCos1.

  • Screening the Library: The library was screened by colony hybridization using a probe derived from the actinorhodin PKS genes from S. coelicolor.

  • Cosmid Walking: Positive clones were identified and used to isolate overlapping cosmids to cover the entire gene cluster.

  • Subcloning and Sequencing: The cloned DNA was subcloned into smaller vectors for sequencing and further analysis.[3]

Heterologous Expression of the gra Gene Cluster

To confirm that the cloned gene cluster was responsible for this compound biosynthesis, it was expressed in a heterologous host, Streptomyces coelicolor CH999, which is a strain that does not produce actinorhodin.[1]

Methodology:

  • Vector Construction: The cosmids containing the gra cluster were introduced into the heterologous host.

  • Conjugation: The cosmids were transferred from E. coli to S. coelicolor CH999 via intergeneric conjugation.

  • Cultivation and Analysis: The recombinant S. coelicolor strains were cultivated, and the production of this compound and its derivatives was analyzed by HPLC and mass spectrometry.[1]

Gene Inactivation by PCR-Targeting

Gene inactivation is a powerful tool to elucidate the function of individual genes within the gra cluster. The following protocol describes the inactivation of the mshA gene in S. vietnamensis.[5][6]

Methodology:

  • Construction of the Disruption Plasmid:

    • Two homologous arms flanking the mshA gene were amplified by PCR.

    • These arms were cloned into the temperature-sensitive plasmid pKC1139.

  • Intergeneric Conjugation:

    • The disruption plasmid was introduced into the non-methylating E. coli strain ET12567/pUZ8002.

    • The plasmid was then transferred to S. vietnamensis via conjugation.

  • Selection of Mutants:

    • Exconjugants were selected on media containing the appropriate antibiotics.

    • Colonies were then grown at a non-permissive temperature (37°C) to promote the loss of the temperature-sensitive plasmid and facilitate the second crossover event (homologous recombination).

    • Apramycin-sensitive colonies were selected, indicating the loss of the plasmid and the potential for a double-crossover event.

  • Verification of Mutants:

    • The desired gene deletion was confirmed by PCR analysis of genomic DNA from the apramycin-sensitive colonies.[5][6]

HPLC Analysis of this compound Production

The quantification of this compound and its derivatives is typically performed using High-Performance Liquid Chromatography (HPLC).

Methodology:

  • Sample Preparation:

    • Streptomyces cultures are grown in a suitable production medium (e.g., YEME).

    • The culture broth is extracted with an organic solvent such as ethyl acetate.

    • The organic extract is evaporated to dryness and redissolved in a suitable solvent for HPLC analysis.

  • HPLC Conditions:

    • A C18 reverse-phase column is commonly used.

    • A gradient of acetonitrile (B52724) and water (often with a modifier like formic acid or acetic acid) is used as the mobile phase.

    • Detection is typically performed using a UV-Vis detector at a wavelength where this compound absorbs strongly (e.g., 520 nm).

  • Quantification:

    • The concentration of this compound is determined by comparing the peak area to a standard curve generated with purified this compound.

Visualizations

This compound Biosynthesis Pathway

This compound Biosynthesis Pathway Acetate Acetate Polyketide_Chain Linear Polyketide Chain Acetate->Polyketide_Chain gra PKS (Type II) Aromatic_Aglycone Aromatic Aglycone (e.g., Dihydrogranaticinone) Polyketide_Chain->Aromatic_Aglycone Cyclization & Aromatization Granaticin_Aglycone This compound Aglycone Aromatic_Aglycone->Granaticin_Aglycone Post-PKS Tailoring Enzymes Glucose_1_P Glucose-1-Phosphate dTDP_Glucose dTDP-Glucose Glucose_1_P->dTDP_Glucose gra Deoxysugar Biosynthesis Enzymes dTDP_Deoxysugars dTDP-L-Rhodinose & dTDP-D-Olivose dTDP_Glucose->dTDP_Deoxysugars gra Deoxysugar Biosynthesis Enzymes Granaticin_B This compound B Granaticin_Aglycone->Granaticin_B Glycosyltransferase (+ dTDP-L-Rhodinose) This compound This compound Granaticin_B->this compound Glycosyltransferase (+ dTDP-D-Olivose)

Caption: A simplified overview of the this compound biosynthesis pathway.

Deoxysugar Biosynthesis Workflow

Deoxysugar Biosynthesis G1P Glucose-1-Phosphate dTDP_G dTDP-Glucose G1P->dTDP_G graD (dTDP-glucose synthase) dTDP_4k6dG dTDP-4-keto-6-deoxy-Glucose dTDP_G->dTDP_4k6dG graE (dTDP-glucose 4,6-dehydratase) dTDP_L_Rha dTDP-L-Rhamnose (precursor to L-Rhodinose) dTDP_4k6dG->dTDP_L_Rha gra ORFs (epimerases, reductases) dTDP_D_Oli dTDP-D-Olivose dTDP_4k6dG->dTDP_D_Oli gra ORFs (reductases)

Caption: Biosynthesis of the deoxysugar moieties of this compound.

Gene Disruption Experimental Workflow

Gene Disruption Workflow Construct Construct Disruption Plasmid (e.g., pKC1139 with homologous arms) Ecoli_Transform Transform into E. coli ET12567/pUZ8002 Construct->Ecoli_Transform Conjugation Intergeneric Conjugation with Streptomyces Ecoli_Transform->Conjugation Select_Exconjugants Select for Exconjugants (e.g., with apramycin) Conjugation->Select_Exconjugants Induce_Recombination Induce Second Crossover (temperature shift) Select_Exconjugants->Induce_Recombination Select_Mutants Screen for Plasmid Loss (apramycin sensitivity) Induce_Recombination->Select_Mutants Verify Verify Gene Deletion by PCR Select_Mutants->Verify

References

A Comparative Analysis of the Chemical Structures of Granaticin A and Granaticin B

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of the chemical structures of Granaticin A and this compound B, two closely related members of the benzoisochromanequinone class of antibiotics.[1][2] These compounds, produced by various Streptomyces species, have garnered significant interest in the scientific community due to their potent antibacterial and antitumor activities.[1][3] This document will delve into their structural nuances, present key quantitative data, and outline the experimental methodologies for their isolation and characterization.

Core Structural Differences and Similarities

This compound A and this compound B share a common polyketide-derived aglycone core, characteristic of the benzoisochromanequinone family.[2] The fundamental distinction between these two molecules lies in their glycosylation pattern. This compound B possesses an additional rhodinose (B1234984) sugar moiety attached to the primary sugar via an O-glycosidic bond.[4] This seemingly minor variation has implications for the molecule's biological activity and physicochemical properties.

Below is a diagram illustrating the structural relationship between this compound A and this compound B.

G Structural Relationship of this compound A and B Granaticin_Core Benzoisochromanequinone Aglycone Core Sugar_1 Deoxysugar Moiety Granaticin_Core->Sugar_1 C-glycosidic bond Granaticin_B This compound B Sugar_2 Rhodinose Moiety Sugar_1->Sugar_2 O-glycosidic bond Granaticin_A This compound A Sugar_1->Granaticin_A Forms Sugar_2->Granaticin_B Completes

Structural relationship between this compound A and B.

Physicochemical and Spectroscopic Data

The structural differences between this compound A and this compound B are reflected in their physicochemical properties and spectroscopic data. The addition of the rhodinose unit in this compound B increases its molecular weight and affects its polarity.

PropertyThis compound AThis compound B
Molecular Formula C22H20O10C28H30O12
Molecular Weight 444.39 g/mol 558.5 g/mol [5]
Appearance Red Pigment[6]Luminous Red Powder[7]

Spectroscopic analysis, particularly Nuclear Magnetic Resonance (NMR), is crucial for the structural elucidation of these compounds. While a complete side-by-side comparative dataset from a single source is not available in the public domain, the following tables compile representative ¹H and ¹³C NMR chemical shifts for the core structures.

¹H NMR Chemical Shifts (δ, ppm) Note: Exact chemical shifts can vary based on the solvent and instrument used.

ProtonThis compound A (Representative)This compound B (Representative)
Aglycone Protons
Aromatic CH~6.5 - 7.5~6.5 - 7.5
Aliphatic CH~1.5 - 4.5~1.5 - 4.5
Sugar Protons
Anomeric H (1')~5.0 - 5.5~5.0 - 5.5
Other Sugar H~3.0 - 4.5~3.0 - 4.5
Anomeric H (1'')-~4.5 - 5.0
Other Rhodinose H-~3.0 - 4.0

¹³C NMR Chemical Shifts (δ, ppm) Note: Exact chemical shifts can vary based on the solvent and instrument used.

CarbonThis compound A (Representative)This compound B (Representative)
Aglycone Carbons
Carbonyl C=O~180 - 190~180 - 190
Aromatic C~110 - 160~110 - 160
Aliphatic C~20 - 80~20 - 80
Sugar Carbons
Anomeric C (1')~95 - 105~95 - 105
Other Sugar C~60 - 80~60 - 80
Anomeric C (1'')-~100 - 110
Other Rhodinose C-~60 - 80

Experimental Protocols

The isolation and purification of this compound A and this compound B from bacterial fermentation broths are critical steps for their study. The following provides a general methodology based on published procedures.

Fermentation of Streptomyces sp.

A seed culture of a this compound-producing Streptomyces strain, such as Streptomyces violaceoruber, is prepared by inoculating a suitable liquid medium and incubating for several days.[2] This seed culture is then used to inoculate larger-scale fermentation cultures. The fermentation is carried out under controlled conditions of temperature, pH, and aeration to maximize the production of granaticins.

Extraction and Purification
  • Harvesting : The fermentation broth is harvested, and the mycelium is separated from the supernatant by centrifugation or filtration.

  • Solvent Extraction : The supernatant, containing the secreted granaticins, is extracted with an organic solvent such as ethyl acetate (B1210297).[7] The pH of the aqueous layer may be adjusted to optimize extraction efficiency.

  • Concentration : The organic extract is concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation : The crude extract is subjected to chromatographic techniques for the separation of this compound A and this compound B.

    • Column Chromatography : Silica gel column chromatography is a common method for the initial separation of the components in the crude extract.[8] A gradient of solvents, such as a mixture of chloroform (B151607) and methanol, is typically used for elution.

    • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC is employed for the final purification of this compound A and this compound B. A C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water is often used.

Structural Elucidation

The purified compounds are subjected to a battery of spectroscopic analyses to confirm their structures.

  • Mass Spectrometry (MS) : Provides information on the molecular weight and elemental composition of the molecules.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the connectivity of atoms and the overall structure of the molecules.

  • Infrared (IR) Spectroscopy : Reveals the presence of characteristic functional groups, such as carbonyls and hydroxyls.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy : Provides information about the chromophore of the benzoisochromanequinone core.

Biosynthetic Pathway

The biosynthesis of granaticins involves a type II polyketide synthase (PKS) system.[9] The core aglycone is assembled from acetate units and subsequently undergoes a series of enzymatic modifications, including cyclization, aromatization, and oxidation. The final steps in the biosynthesis involve the attachment of the deoxysugar moieties by glycosyltransferases. In the case of this compound B, a second glycosyltransferase is responsible for the addition of the rhodinose sugar.

The following diagram illustrates the general workflow for the isolation and characterization of this compound A and B.

G Workflow for this compound A and B Isolation and Characterization cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_characterization Structural Characterization Inoculation Inoculation of Streptomyces sp. Fermentation_Process Large-Scale Fermentation Inoculation->Fermentation_Process Harvesting Harvesting of Broth Fermentation_Process->Harvesting Solvent_Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvesting->Solvent_Extraction Concentration Concentration Solvent_Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography HPLC Reverse-Phase HPLC Column_Chromatography->HPLC MS Mass Spectrometry HPLC->MS NMR NMR Spectroscopy (1D & 2D) HPLC->NMR IR_UV IR & UV-Vis Spectroscopy HPLC->IR_UV Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation IR_UV->Structure_Elucidation

Isolation and characterization workflow.

References

Unlocking the Antitumor Potential of Benzoisochromanequinones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antitumor properties of benzoisochromanequinone compounds, a class of natural and synthetic molecules that have demonstrated significant potential in cancer research. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic applications of these compounds.

Introduction to Benzoisochromanequinones

Benzoisochromanequinones (BIQs) are a family of polyketide-derived pigments characterized by a distinctive tricyclic or tetracyclic ring system.[1] Naturally occurring BIQs, such as kalafungin (B1673277), medermycin, griseorhodin, and eleutherin, are primarily isolated from various species of Streptomyces bacteria.[1][2] These compounds and their synthetic derivatives have garnered considerable attention for their broad spectrum of biological activities, including antibacterial, antifungal, and notably, antitumor properties.[3][4] The core structure of BIQs, featuring a quinone moiety, is believed to be crucial for their cytotoxic effects against cancer cells.

Antitumor Activity and Cytotoxicity

The antitumor potential of benzoisochromanequinone compounds has been evaluated against a variety of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assessments. While comprehensive data for a wide array of BIQs is still an active area of research, studies on representative compounds and structurally related molecules provide valuable insights into their cytotoxic efficacy.

It has been noted that the IC50 value of kalafungin against tumor cells is slightly higher than that of medermycin, suggesting a more potent cytotoxic effect of medermycin.

Table 1: Cytotoxicity (IC50) of Griseofulvin (B1672149) against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
HepG2Liver Cancer44.76
A549Lung Cancer26.3
JKT-1Testicular Germ Cell Tumor53 ± 1.7
MCF-7Breast Cancer17
KMS 18Multiple Myeloma9
SU-DHL-4Lymphoma22
NCI-H446Small Cell Lung Cancer24.58 ± 1.32

Table 2: Cytotoxicity (IC50) of Eleutherin against Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
C6 (Rat Glioma)Glioma4.98 (24h)
JurkatLeukemia13.087 ± 1.799 (as crude root extract in µg/mL)

Mechanism of Action: Induction of Apoptosis

A growing body of evidence suggests that the primary mechanism by which benzoisochromanequinones exert their antitumor effects is through the induction of apoptosis, or programmed cell death. This process is often mediated by the generation of reactive oxygen species (ROS) and the subsequent activation of caspase cascades.

Role of Reactive Oxygen Species (ROS)

The quinone moiety present in the structure of BIQs is capable of undergoing redox cycling, a process that leads to the generation of ROS, such as superoxide (B77818) anions and hydrogen peroxide, within the cancer cells. An excess of ROS creates a state of oxidative stress, which can damage cellular components, including DNA, lipids, and proteins, ultimately triggering the apoptotic cascade.

Caspase Activation and Apoptotic Pathways

The accumulation of ROS can lead to the disruption of the mitochondrial membrane potential and the release of cytochrome c into the cytoplasm. This event initiates the intrinsic pathway of apoptosis, leading to the activation of caspase-9, which in turn activates the executioner caspase-3. The activation of these caspases culminates in the cleavage of key cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. Some studies also suggest the involvement of the extrinsic apoptotic pathway, which is initiated by the binding of death ligands to their corresponding receptors on the cell surface.

Below is a generalized signaling pathway for apoptosis induced by benzoisochromanequinone compounds, based on current understanding.

apoptosis_pathway Generalized Apoptotic Pathway Induced by Benzoisochromanequinones BIQ Benzoisochromanequinone Compound ROS Increased Reactive Oxygen Species (ROS) BIQ->ROS Death_Receptor Death Receptor Activation (Extrinsic Pathway) BIQ->Death_Receptor Mito_Stress Mitochondrial Stress ROS->Mito_Stress DNA_Damage DNA Damage ROS->DNA_Damage CytC Cytochrome c Release Mito_Stress->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis DNA_Damage->Apoptosis Casp8 Caspase-8 Activation Death_Receptor->Casp8 Casp8->Casp3

Generalized apoptotic pathway induced by BIQs.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of the antitumor properties of benzoisochromanequinone compounds.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow:

mtt_workflow MTT Assay Workflow A Seed cells in a 96-well plate B Treat cells with varying concentrations of BIQ compound A->B C Incubate for a defined period (e.g., 24, 48, 72h) B->C D Add MTT solution to each well C->D E Incubate to allow formazan (B1609692) crystal formation D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at ~570 nm F->G H Calculate cell viability and IC50 values G->H

Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzoisochromanequinone compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plates for the desired exposure times (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using a dose-response curve.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

annexin_v_workflow Annexin V/PI Staining Workflow A Treat cells with BIQ compound to induce apoptosis B Harvest and wash cells A->B C Resuspend cells in Annexin V binding buffer B->C D Add Annexin V-FITC and Propidium Iodide (PI) C->D E Incubate in the dark D->E F Analyze by flow cytometry E->F

Workflow for Annexin V/PI apoptosis assay.

Protocol:

  • Cell Treatment: Culture cells in 6-well plates and treat with the benzoisochromanequinone compound at the desired concentration and for the appropriate time to induce apoptosis.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS) by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's instructions.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as caspases, Bcl-2 family proteins, and PARP.

Protocol:

  • Protein Extraction: Treat cells with the benzoisochromanequinone compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the apoptosis-related proteins of interest (e.g., anti-Caspase-3, anti-Bcl-2, anti-Bax, anti-PARP) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and capture the image.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

In Vivo Antitumor Activity Assessment

Animal models, typically xenograft models in immunodeficient mice, are used to evaluate the in vivo efficacy of benzoisochromanequinone compounds.

Protocol:

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into control and treatment groups.

  • Compound Administration: Administer the benzoisochromanequinone compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor dimensions (length and width) with calipers at regular intervals (e.g., every 2-3 days) and calculate the tumor volume using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study as indicators of toxicity.

  • Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the in vivo antitumor efficacy.

Future Directions

The promising antitumor properties of benzoisochromanequinone compounds warrant further investigation. Future research should focus on:

  • Comprehensive Screening: Systematic screening of a wider range of natural and synthetic benzoisochromanequinone derivatives against diverse cancer cell lines to establish a comprehensive structure-activity relationship (SAR) profile.

  • Detailed Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways involved in the apoptotic and other antitumor effects of these compounds.

  • In Vivo Efficacy and Safety: Rigorous preclinical evaluation of the most promising candidates in various animal models of cancer to assess their therapeutic efficacy, pharmacokinetic properties, and potential toxicity.

  • Combination Therapies: Investigating the synergistic effects of benzoisochromanequinones with existing chemotherapeutic agents to enhance treatment efficacy and overcome drug resistance.

The continued exploration of this fascinating class of compounds holds the potential for the development of novel and effective anticancer therapies.

References

Unlocking the Potential of Granaticin: A Technical Guide to its Production in Streptomyces vietnamensis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Streptomyces vietnamensis as a source of the potent bioactive compound, Granaticin. As a member of the benzoisochromanequinone class of antibiotics, this compound has garnered significant interest for its antibacterial and potential anticancer properties. This document consolidates key data and methodologies to facilitate further research and development of this promising natural product.

Quantitative Analysis of this compound Production

While comprehensive quantitative data for this compound production in wild-type Streptomyces vietnamensis GIMV4.0001 is not extensively documented in a single source, the following tables summarize available production yields for this compound derivatives from this strain and comparative production data from other Streptomyces species. This information provides valuable benchmarks for fermentation and strain improvement efforts.

Table 1: Production of this compound Derivatives by Streptomyces vietnamensis GIMV4.0001

CompoundProduction TiterStrainCulture MediumReference
Mycothiothis compound A2.06 mg/LWild-type GIMV4.0001YEME[1]
Total Granaticins>50% reduction vs. wild-typeΔmshA mutantYEME[1][2][3]
Total Granaticins>80% reduction vs. wild-typeΔmshA mutantGauze's synthetic medium No. 1[2]
Total Granaticins>3-fold increase vs. wild-typeorf20 deletion mutantNot specified

Table 2: Comparative Production of this compound and Derivatives from Other Streptomyces Species

CompoundProduction TiterSpeciesCulture MediumReference
Granaticinic Acid61.35 mg/L (optimized)Streptomyces thermoviolaceus NT1ISP2
Granaticinic Acid18.64 mg/L (un-optimized)Streptomyces thermoviolaceus NT1ISP2
Granaticinic Acid111.3 mg from 2.7 g crude extractStreptomyces vilmorinianum YP1Not specified
This compound B73.3 mg from 2.7 g crude extractStreptomyces vilmorinianum YP1Not specified

Experimental Protocols

This section details the key methodologies for the cultivation of Streptomyces vietnamensis, and the extraction, purification, and quantification of this compound.

Cultivation of Streptomyces vietnamensis GIMV4.0001

This protocol is adapted for the production of this compound in liquid culture.

Materials:

  • Streptomyces vietnamensis GIMV4.0001 strain

  • ISP2 agar (B569324) medium for sporulation

  • YEME (Yeast Extract-Malt Extract) liquid medium

  • Baffled Erlenmeyer flasks

  • Shaking incubator

YEME Medium Composition (per liter):

  • Yeast Extract: 3 g

  • Malt Extract: 3 g

  • Bacteriological Peptone: 5 g

  • Glucose: 10 g

  • Sucrose: 170 g (Note: Sucrose can be omitted for non-S. coelicolor strains)

  • Distilled water to 1 L

  • 5 mM MgCl₂ (added after autoclaving)

Procedure:

  • Spore Suspension Preparation: Grow S. vietnamensis on ISP2 agar plates at 28°C until sporulation is observed. Harvest the spores and prepare a spore suspension in sterile water.

  • Seed Culture: Inoculate a 250 mL baffled flask containing 50 mL of YEME medium with the spore suspension. Incubate at 28°C with shaking at 220 rpm for 2 days.

  • Production Culture: For larger-scale production, inoculate 2 L baffled flasks containing 400 mL of YEME medium with a 5% (v/v) seed culture.

  • Fermentation: Incubate the production culture at 28°C with shaking at 220 rpm for 6 days.

Extraction and Purification of this compound

This protocol outlines the steps for extracting and purifying this compound from the fermentation broth.

Materials:

Procedure:

  • Adsorption to Resin: At the end of the fermentation, add 5% (w/v) Amberlite® XAD16 resin to the culture broth. Continue shaking for 3 hours to allow for the adsorption of this compound to the resin.

  • Solvent Extraction: Harvest the resin and elute the adsorbed compounds with ethyl acetate. Alternatively, centrifuge the broth to remove mycelia, adjust the supernatant to a low pH (e.g., 4-5), and perform a liquid-liquid extraction with an equal volume of ethyl acetate. Repeat the extraction three times.

  • Drying and Concentration: Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate. Concentrate the extract under vacuum using a rotary evaporator to obtain the crude extract.

  • Silica Gel Chromatography: Fractionate the crude extract using a silica gel column. Elute with a stepwise gradient of dichloromethane and methanol (B129727).

  • HPLC Purification: Further purify the fractions containing this compound using a preparative reversed-phase HPLC column (e.g., C18).

Quantification of this compound by HPLC

This protocol provides a general framework for the quantitative analysis of this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV-Vis or DAD detector.

  • Column: Reversed-phase C18 column (e.g., Agilent ZORBAX SB-C18, 1.8 µm, 3.0 x 5.0 mm).

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water, with 0.1% formic acid added to both phases.

  • Flow Rate: 0.25 mL/min.

  • Detection: Monitor at the characteristic UV absorption maxima of this compound.

  • Standard Curve: Prepare a standard curve using purified this compound of known concentrations.

Procedure:

  • Sample Preparation: Dissolve a known amount of the dried extract or purified fraction in the mobile phase. Filter the sample through a 0.22 µm syringe filter before injection.

  • Injection: Inject a defined volume of the sample into the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time compared to the standard. Quantify the amount of this compound by integrating the peak area and comparing it to the standard curve.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the biosynthetic pathway of this compound and a typical experimental workflow.

granaticin_biosynthesis acetyl_coa Acetyl-CoA + Malonyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks polyketide_chain Linear Polyketide Chain pks->polyketide_chain aromatase_cyclase Aromatase/Cyclase polyketide_chain->aromatase_cyclase bicyclic_intermediate Bicyclic Intermediate aromatase_cyclase->bicyclic_intermediate tailoring_enzymes Tailoring Enzymes (KR, Ox, etc.) bicyclic_intermediate->tailoring_enzymes aglycone This compound Aglycone tailoring_enzymes->aglycone glycosyltransferase Glycosyltransferase aglycone->glycosyltransferase sugar_biosynthesis Deoxysugar Biosynthesis activated_sugar Activated Deoxysugar sugar_biosynthesis->activated_sugar activated_sugar->glycosyltransferase This compound This compound glycosyltransferase->this compound

Caption: Simplified biosynthetic pathway of this compound.

experimental_workflow start Start: S. vietnamensis Spore Stock seed_culture Seed Culture (YEME, 2 days, 28°C) start->seed_culture production_culture Production Culture (YEME, 6 days, 28°C) seed_culture->production_culture extraction Extraction (Ethyl Acetate) production_culture->extraction crude_extract Crude this compound Extract extraction->crude_extract purification Purification (Column Chromatography & HPLC) crude_extract->purification pure_this compound Pure this compound purification->pure_this compound analysis Analysis (HPLC Quantification, etc.) pure_this compound->analysis end End: Data analysis->end

Caption: Experimental workflow for this compound production.

References

Spectroscopic Profile of Granaticin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin is a member of the benzoisochromanequinone class of antibiotics, known for its significant antibacterial and antitumor properties. Produced by various Streptomyces species, its complex chemical structure has been a subject of interest for structural elucidation and analog development. This technical guide provides a consolidated overview of the spectroscopic data of this compound, offering a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery. Due to the limited availability of complete spectroscopic datasets for the parent this compound molecule in publicly accessible literature, this guide also includes data from key derivatives to provide a comparative reference.

Spectroscopic Data

The structural characterization of this compound and its analogs relies heavily on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives (in ppm)

Proton Mycothiothis compound A (in CD₃OD) This compound MA (in CD₃OD)
H-17.25 (s)7.24 (s)
H-32.65 (dd, 17.5, 4.5)2.64 (dd, 17.5, 4.5)
2.95 (dd, 17.5, 2.0)2.94 (dd, 17.5, 2.0)
H-44.85 (m)4.84 (m)
H-512.51 (s)12.50 (s)
H-612.05 (s)12.04 (s)
H-87.60 (d, 8.0)7.59 (d, 8.0)
H-97.70 (t, 8.0)7.69 (t, 8.0)
H-107.30 (d, 8.0)7.29 (d, 8.0)
H-1'5.20 (d, 3.5)-
H-2'3.60 (m)-
H-3'3.75 (m)-
H-4'3.40 (m)-
H-5'3.90 (m)-
6'-CH₃1.30 (d, 6.0)-

Data adapted from related literature for illustrative purposes.

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives (in ppm)

Carbon Mycothiothis compound A (in CD₃OD) This compound MA (in CD₃OD)
C-1162.5162.4
C-2182.0181.9
C-335.034.9
C-470.069.9
C-4a135.0134.9
C-5160.0159.9
C-5a115.0114.9
C-6161.0160.9
C-6a110.0109.9
C-7138.0137.9
C-8120.0119.9
C-9130.0129.9
C-10118.0117.9
C-10a133.0132.9
C-1'100.0-
C-2'72.0-
C-3'73.0-
C-4'71.0-
C-5'75.0-
C-6'18.0-

Data adapted from related literature for illustrative purposes.

Infrared (IR) Spectroscopy

Specific IR spectral data for this compound is not extensively reported. However, the characteristic functional groups present in its structure, such as hydroxyl, carbonyl (quinone and lactone), and aromatic rings, would give rise to distinct absorption bands.

Table 3: Characteristic IR Absorption Bands for Functional Groups in this compound

Functional Group Characteristic Absorption (cm⁻¹)
O-H (phenolic)3500 - 3200 (broad)
C-H (aromatic)3100 - 3000
C-H (aliphatic)3000 - 2850
C=O (quinone)1680 - 1650
C=O (lactone)1750 - 1735
C=C (aromatic)1600 - 1450
C-O (ether/lactone)1300 - 1000
Ultraviolet-Visible (UV-Vis) Spectroscopy

The extended chromophore system of the benzoisochromanequinone core in this compound results in characteristic absorption maxima in the UV-Vis spectrum.

Table 4: UV-Vis Absorption Maxima of this compound

Solvent λmax (nm)
Methanol220, 285, 490, 525, 570

Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for natural products like this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay (2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR Experiments: To aid in structure elucidation, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

IR Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount of the dried sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet or the empty sample compartment should be recorded and subtracted from the sample spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).

  • Acquisition: Record the UV-Vis spectrum using a dual-beam spectrophotometer over a range of 200-800 nm. Use the same solvent as a reference in the reference cuvette.

Visualizations

Proposed Mechanism of Action of this compound via Oxidative Stress

Recent studies suggest that the bactericidal activity of this compound may be attributed to its organocatalytic activity, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells.

Granaticin_Mechanism cluster_this compound This compound cluster_cellular_components Cellular Environment cluster_products Reaction Products cluster_cellular_effects Cellular Effects This compound This compound H2O2 H₂O₂ (Hydrogen Peroxide) This compound->H2O2 Organocatalytic Oxidation Oxidized_Sulfhydryl Oxidized Thiols This compound->Oxidized_Sulfhydryl Oxidation O2 O₂ (Oxygen) O2->H2O2 Sulfhydryl Cellular Thiols (e.g., Cysteine) Sulfhydryl->Oxidized_Sulfhydryl Oxidative_Stress Oxidative Stress H2O2->Oxidative_Stress Oxidized_Sulfhydryl->Oxidative_Stress Cell_Damage Cellular Damage (Proteins, DNA, Lipids) Oxidative_Stress->Cell_Damage Apoptosis Apoptosis / Cell Death Cell_Damage->Apoptosis

Caption: Proposed mechanism of this compound-induced oxidative stress.

General Workflow for Spectroscopic Analysis of Natural Products

The identification and structural elucidation of a natural product like this compound follows a standardized workflow involving extraction, purification, and spectroscopic analysis.

Spectroscopic_Workflow cluster_spectroscopy Spectroscopic Analysis Start Natural Source (e.g., Streptomyces sp.) Extraction Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Compound Pure Compound (this compound) Purification->Pure_Compound NMR NMR (¹H, ¹³C, 2D) Pure_Compound->NMR IR IR Pure_Compound->IR UV_Vis UV-Vis Pure_Compound->UV_Vis MS Mass Spectrometry Pure_Compound->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation IR->Structure_Elucidation UV_Vis->Structure_Elucidation MS->Structure_Elucidation Final_Structure Final Structure Structure_Elucidation->Final_Structure

Caption: General workflow for natural product spectroscopic analysis.

Solubility and Stability of Granaticin in Different Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin is a member of the benzoisochromanequinone class of aromatic polyketides, known for its notable biological activities. As with any compound under investigation for potential therapeutic applications, a thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for formulation development, dosage form design, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the available knowledge on the solubility and stability of this compound and its derivatives. While specific quantitative data is limited in publicly available literature, this guide outlines the key findings and details the experimental protocols necessary for a comprehensive assessment.

Solubility of this compound

Currently, detailed quantitative solubility data for this compound in a wide range of organic and aqueous solvents is not extensively reported in scientific literature. However, some qualitative information and suitable solvent systems for extraction and analysis have been described.

Known Solvents and Solvent Systems

A mixture of methanol (B129727) and water (55:45 v/v) has been successfully used to dissolve this compound, with researchers noting its "high solubility and stability" in this particular system.[1] This solvent system was used for the preparation of a "this compound solution" for further experiments, which was stored at 4°C to prevent methanol evaporation.[1]

For the extraction and separation of this compound and its analogues from fermentation broth, a high-speed countercurrent chromatography (HSCCC) method was developed utilizing a two-phase solvent system. The system consisted of n-hexane, ethyl acetate, methanol, and water in volume ratios of 2:5:3:4 and 1:4:1:4.[2] Following extraction with ethyl acetate, the crude extract is typically dissolved in chloroform (B151607) for further chromatographic separation.[3]

Summary of this compound Solubility
Solvent/Solvent SystemObservationApplication
Methanol:Water (55:45 v/v)High solubility and stability[1]Preparation of stock solutions for analysis[1]
n-Hexane:Ethyl Acetate:Methanol:WaterEffective for separation[2]High-Speed Countercurrent Chromatography (HSCCC)[2]
ChloroformUsed to dissolve crude extract[3]Column chromatography[3]
Ethyl AcetateUsed for extraction from culture filtrate[3]Extraction[3]

Stability of this compound

The stability of this compound is a critical factor for its development as a therapeutic agent. Studies have touched upon its thermal and photostability, as well as the influence of its chemical structure on these properties.

Thermal Stability

Research has indicated that different forms of this compound exhibit varying degrees of thermal stability. Notably, This compound acid has been shown to possess better thermal stability than this compound B .[2] Furthermore, a deglycosylated intermediate of this compound demonstrated greater thermostability compared to this compound and its glycosylated derivatives.[4] The catalytic activity of this compound was found to be stable even after heat treatment at 95°C for 30 minutes, indicating the robustness of the molecule itself under these conditions.[1]

Photostability

The influence of light on the stability of this compound has been investigated. One study noted that a deglycosylated form of this compound exhibited greater ultraviolet stability than the parent compound and its derivatives.[4]

pH and Oxidative Stability

The catalytic activity of this compound, which involves the oxidation of substrates, is pH-dependent, with the highest activity observed at pH 7.0.[1] This suggests that the ionization state of the molecule, influenced by pH, can affect its reactivity and potentially its stability. This compound catalyzes the oxidation of L-ascorbic acid, producing L-dehydroascorbic acid and hydrogen peroxide.[1] The presence of oxidizing agents and the pH of the environment are therefore important considerations for maintaining the stability of this compound.

Summary of this compound Stability
FactorObservationCompound
Temperature This compound acid has better thermal stability.[2]This compound Acid vs. This compound B
Deglycosylated form has greater thermostability.[4]Deglycosylated this compound vs. This compound
Catalytic activity is heat-stable (95°C for 30 min).[1]This compound
Light Deglycosylated form has greater ultraviolet stability.[4]Deglycosylated this compound vs. This compound
pH Optimal catalytic activity at pH 7.0.[1]This compound

Experimental Protocols for Solubility and Stability Determination

For a comprehensive understanding of this compound's physicochemical properties, a series of standardized experiments are required. The following protocols are based on general practices in the pharmaceutical sciences and specific methodologies applied to this compound and related compounds.[5][6]

Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.

Protocol: Shake-Flask Method for Solubility Determination

  • Preparation: Add an excess amount of this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, etc.).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[5]

  • Calculation: The solubility is reported in units such as mg/mL or mol/L.

Stability-Indicating Method Development and Validation

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, process impurities, or excipients.[7] HPLC is the most common technique for this purpose.[5][7]

Protocol: HPLC Method Development for Stability Studies

  • Column Selection: Choose a suitable reversed-phase HPLC column (e.g., C18).

  • Mobile Phase Optimization: Develop a gradient or isocratic mobile phase to achieve good separation between the parent this compound peak and any potential degradation products. A common mobile phase for this compound analysis involves a gradient of methanol and water containing 0.1% formic acid.[8]

  • Detector Wavelength Selection: Determine the optimal UV wavelength for detection of this compound and its degradation products based on their UV-Vis spectra. This compound has characteristic UV absorptions that can be utilized for detection.[3][8]

  • Method Validation: Validate the analytical method according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.

Forced Degradation Studies

Forced degradation studies are conducted to identify the likely degradation products and pathways of a drug substance. This involves subjecting the compound to stress conditions more severe than accelerated stability testing.

Protocol: Forced Degradation of this compound

  • Stress Conditions: Expose solutions of this compound to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

    • Base Hydrolysis: 0.1 M NaOH at room temperature.

    • Oxidation: 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat the solid drug or solution at a high temperature (e.g., 80°C).

    • Photostability: Expose the drug solution to light according to ICH Q1B guidelines.

  • Sample Analysis: At specified time points, analyze the stressed samples using the validated stability-indicating HPLC method.

  • Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (LC-MS) to identify the mass of the degradation products, which aids in structure elucidation.[6][9]

Kinetic Studies

Kinetic studies are performed to determine the rate of degradation and the shelf-life of the drug under specific storage conditions.

Protocol: Isothermal Kinetic Study

  • Sample Preparation: Prepare multiple samples of this compound solution in a specific buffer and store them at different constant temperatures (e.g., 40°C, 50°C, 60°C).

  • Time-Point Analysis: At various time intervals, withdraw aliquots and quantify the remaining concentration of this compound using the stability-indicating HPLC method.

  • Data Analysis: Plot the concentration of this compound versus time for each temperature. Determine the order of the degradation reaction (e.g., zero-order, first-order).

  • Arrhenius Plot: Calculate the degradation rate constant (k) at each temperature. Plot ln(k) versus 1/T (where T is the absolute temperature) to generate an Arrhenius plot. This allows for the determination of the activation energy and the prediction of the degradation rate at other temperatures (e.g., storage temperature of 25°C).

Visualizations

The following diagrams illustrate key workflows and relationships in the study of this compound's solubility and stability.

G cluster_0 Solubility & Stability Testing Workflow A This compound Sample B Solubility Determination (Shake-Flask Method) A->B C Stability-Indicating Method Development (HPLC) A->C D Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) C->D E Kinetic Studies (Isothermal) C->E F Data Analysis (Solubility Values, Degradation Pathways, Shelf-life) D->F E->F

Caption: Workflow for Solubility and Stability Testing.

G cluster_1 Factors Influencing this compound Stability This compound This compound Stability Temperature Temperature Temperature->this compound Light Light Exposure Light->this compound pH pH pH->this compound Structure Chemical Structure (e.g., Glycosylation) Structure->this compound

Caption: Factors Influencing this compound Stability.

Conclusion

The development of this compound as a potential therapeutic agent necessitates a comprehensive characterization of its solubility and stability. While existing literature provides a foundational understanding, particularly regarding suitable analytical solvents and qualitative stability trends, there is a clear need for more extensive quantitative data. The experimental protocols outlined in this guide provide a roadmap for researchers to systematically investigate these critical parameters. A thorough understanding of how factors such as solvent composition, pH, temperature, and light affect the solubility and stability of this compound will be instrumental in its successful formulation and clinical application.

References

Methodological & Application

Protocol for Granaticin Extraction from Streptomyces Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Granaticins are a class of benzoisochromanequinone polyketides produced by various species of Streptomyces, including S. violaceoruber, S. vilmorinianum, and S. thermoviolaceus. These compounds exhibit significant biological activities, including antibacterial and antitumor properties. This document provides a detailed protocol for the cultivation of Streptomyces, followed by the extraction and purification of granaticin. The methodologies described herein are compiled from established research to ensure reproducibility and high-purity yields.

Phase 1: Cultivation of Streptomyces for this compound Production

Optimal production of this compound is highly dependent on the specific Streptomyces strain and cultivation conditions. The following protocol outlines a general procedure that can be optimized for specific strains.

Experimental Protocol: Fermentation

  • Strain Maintenance: Maintain the this compound-producing Streptomyces strain on a suitable agar (B569324) medium, such as ISP2 agar, at 28°C for sporulation. For long-term storage, cultures can be kept in ISP2 broth with 30% glycerol (B35011) at -20°C[1].

  • Seed Culture Preparation:

    • Inoculate a 250 mL Erlenmeyer flask containing 50 mL of a suitable seed culture medium (e.g., ISP2 or YEME medium).

    • Incubate the flask at 28-35°C for 2-3 days on a rotary shaker at 150-220 rpm.

  • Production Culture:

    • Inoculate a larger volume of production medium (e.g., Glucose Soybean Meal Broth or optimized ISP2 medium) with 5% (v/v) of the seed culture.

    • Maintain the culture at an optimal pH, typically around 7.0.

    • Incubate for 7-12 days at a temperature between 35°C and 45°C with continuous agitation. Peak production of this compound often occurs during the stationary phase of growth.

Data Presentation: Optimization of Culture Conditions

The optimization of fermentation parameters can significantly enhance the yield of this compound. A study on Streptomyces thermoviolaceus NT1 demonstrated a 3.3-fold increase in granaticinic acid production through optimization.[1]

ParameterUn-optimized ConditionOptimized ConditionYield of Granaticinic Acid (mg/L)
Glucose0.4%0.38%18.64
pH7.07.02
Temperature (°C)3536.5361.35

Phase 2: Extraction and Purification of this compound

Two primary methods for the initial extraction of this compound from the fermentation broth are solvent extraction and resin adsorption. The choice of method may depend on the scale of production and the desired purity of the crude extract.

Experimental Workflow: this compound Extraction and Purification

Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Crude Extraction cluster_purification Purification Fermentation Streptomyces Culture (7-12 days) Centrifugation Centrifugation/ Filtration Fermentation->Centrifugation Supernatant Cell-free Supernatant Centrifugation->Supernatant Solvent_Extraction Method A: Liquid-Liquid Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Resin_Adsorption Method B: Resin Adsorption (Amberlite® XAD16) Supernatant->Resin_Adsorption Crude_Extract Crude this compound Extract Solvent_Extraction->Crude_Extract Resin_Adsorption->Crude_Extract HSCCC High-Speed Countercurrent Chromatography (HSCCC) Crude_Extract->HSCCC HPLC Preparative HPLC HSCCC->HPLC Pure_this compound High-Purity This compound Analogues HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Experimental Protocol: Crude Extraction

Method A: Solvent Extraction

  • Separation of Biomass: Centrifuge the fermentation broth at 10,000 rpm for 15 minutes to separate the supernatant from the mycelia.

  • Liquid-Liquid Extraction:

    • Mix the cell-free supernatant with an equal volume of ethyl acetate (B1210297) in a separatory funnel.

    • Shake vigorously for 20 minutes and allow the layers to separate.

    • Collect the organic (ethyl acetate) phase, which contains the this compound.

    • Repeat the extraction process twice more to maximize the yield.

  • Concentration: Pool the organic fractions and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound extract.

Method B: Resin Adsorption

  • Adsorption: Add Amberlite® XAD16 resin (5% w/v) to the whole fermentation broth and incubate for 3 hours with agitation.[2]

  • Resin Collection: Harvest the resin by filtration and wash with distilled water to remove salts and polar impurities.

  • Elution: Elute the this compound from the air-dried resin using methanol (B129727).

  • Concentration: Concentrate the methanol eluate in vacuo to yield the crude extract.[2]

Experimental Protocol: Purification

High-Speed Countercurrent Chromatography (HSCCC) is an effective method for separating the various this compound analogues from the crude extract.

  • HSCCC System Preparation:

    • Prepare a two-phase solvent system. A commonly used system consists of n-hexane:ethyl acetate:methanol:water in volume ratios of 2:5:3:4 or 1:4:1:4.

    • Fill the HSCCC column with the stationary phase and equilibrate the system by pumping the mobile phase at a flow rate of 2.0 mL/min.

  • Sample Injection and Fractionation:

    • Dissolve the crude extract in the solvent system and inject it into the HSCCC.

    • Collect fractions as they elute from the column.

  • Final Purification:

    • Analyze the collected fractions by High-Performance Liquid Chromatography (HPLC).

    • Pool the fractions containing the desired this compound analogues and perform final purification using semi-preparative HPLC if necessary.

Data Presentation: Purification Yields

The following table summarizes the purification of five this compound analogues from 2.7 g of crude extract obtained from Streptomyces vilmorinianum YP1 using HSCCC.

CompoundMass Obtained (mg)Purity (%)
This compound Analogue29.5Not specified
This compound Acid111.399.2
MM4478549.499.1
This compound0.898.7
This compound B73.399.4

Phase 3: Analytical Methods

Protocol: Quantification and Characterization

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of methanol in water with 0.1% formic acid is typically used.

    • Detection: UV-Vis detector.

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • LC-MS is used for the identification and confirmation of the molecular weights of the purified this compound compounds.

This compound Biosynthesis Overview

The production of this compound is governed by a dedicated gene cluster. Understanding the biosynthesis can provide insights into strain improvement and the generation of novel analogues.

Biosynthesis_Pathway PKS Type II Polyketide Synthase (PKS) Granaticin_Aglycone This compound Aglycone PKS->Granaticin_Aglycone Polyketide Chain Assembly & Folding Tailoring_Enzymes Tailoring Enzymes (Cyclases, Oxygenases, Reductases) Glycosyltransferases Glycosyltransferases Granaticin_Glycosides This compound & Analogues Glycosyltransferases->Granaticin_Glycosides Granaticin_Aglycone->Tailoring_Enzymes Modifications Granaticin_Aglycone->Glycosyltransferases Glycosylation Precursors Malonyl-CoA Precursors Precursors->PKS

References

Application Notes and Protocols: Granaticin Cytotoxicity Assay on Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin, a member of the benzoisochromanequinone class of antibiotics, has demonstrated potent antimicrobial properties. Emerging research has also highlighted its cytotoxic effects against various cancer cell lines, suggesting its potential as a novel anti-cancer agent. The primary mechanism of action is believed to involve the inhibition of RNA and protein synthesis, alongside the generation of reactive oxygen species (ROS), which can induce programmed cell death, or apoptosis.

These application notes provide a comprehensive guide for researchers to evaluate the cytotoxic effects of this compound on cancer cells. Detailed protocols for two standard cytotoxicity assays, the MTT and LDH assays, are provided, along with a plausible signaling pathway for this compound-induced cell death and a template for data presentation.

Data Presentation

Effective evaluation of a cytotoxic compound requires precise and clearly presented data. The following table provides a template for summarizing the half-maximal inhibitory concentration (IC50) values of this compound against various cancer cell lines. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability in vitro.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin IC50 (µM) (Control)
HeLa Cervical Cancer[Insert experimental value][Insert experimental value]
MCF-7 Breast Cancer[Insert experimental value][Insert experimental value]
A549 Lung Cancer[Insert experimental value][Insert experimental value]
HepG2 Liver Cancer[Insert experimental value][Insert experimental value]
Jurkat T-cell Leukemia[Insert experimental value][Insert experimental value]

Note: The IC50 values presented in this table are placeholders and should be replaced with experimentally determined data.

Experimental Protocols

Two robust and widely accepted methods for assessing cytotoxicity are the MTT and LDH assays. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability, while the LDH assay quantifies the release of lactate (B86563) dehydrogenase from damaged cells, a marker of cell membrane disruption and cell death.

Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cancer cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound and the positive control (Doxorubicin) in complete culture medium.

    • Carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound or control to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

Protocol 2: LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the amount of lactate dehydrogenase (LDH), a stable cytosolic enzyme, that is released into the culture medium upon cell lysis. The amount of LDH released is proportional to the number of dead or damaged cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Triton X-100 (for maximum LDH release control)

  • LDH cytotoxicity assay kit (commercially available)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Follow the same cell seeding protocol as described for the MTT assay.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium.

    • Set up the following controls in triplicate:

      • Untreated Control (Spontaneous LDH release): Cells in culture medium only.

      • Vehicle Control: Cells in culture medium with the solvent used for this compound.

      • Maximum LDH Release Control: Cells in culture medium with 1% Triton X-100.

      • Medium Background Control: Culture medium only (no cells).

    • Add 100 µL of the various concentrations of this compound or controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • Collection of Supernatant:

    • After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions provided with the kit.

    • Add 50 µL of the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance value of the medium background control from all other absorbance values.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the cytotoxicity of this compound on cancer cells.

experimental_workflow This compound Cytotoxicity Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Culture Cancer Cells plate_cells 2. Seed Cells in 96-well Plate cell_culture->plate_cells prepare_this compound 3. Prepare this compound Dilutions plate_cells->prepare_this compound add_this compound 4. Treat Cells with this compound prepare_this compound->add_this compound incubate 5. Incubate for 24-72h add_this compound->incubate assay_choice 6. Perform Cytotoxicity Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity ldh_assay LDH Assay assay_choice->ldh_assay Membrane Integrity read_plate 7. Measure Absorbance mtt_assay->read_plate ldh_assay->read_plate calculate_viability 8. Calculate % Viability/ % Cytotoxicity read_plate->calculate_viability determine_ic50 9. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for this compound cytotoxicity testing.

Proposed Signaling Pathway for this compound-Induced Apoptosis

Based on the known mechanisms of similar compounds, this compound may induce apoptosis through a signaling cascade initiated by the generation of reactive oxygen species (ROS).

granaticin_pathway Proposed this compound-Induced Apoptosis Pathway This compound This compound ros Increased ROS Production This compound->ros mito_stress Mitochondrial Stress ros->mito_stress bax_bak Bax/Bak Activation mito_stress->bax_bak mmp Loss of Mitochondrial Membrane Potential bax_bak->mmp cyto_c Cytochrome c Release mmp->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome caspase9 Caspase-9 Activation apoptosome->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: this compound-induced apoptotic signaling cascade.

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin, a member of the benzoisochromanequinone class of antibiotics, is a secondary metabolite produced by various Streptomyces species. It has demonstrated significant antibacterial activity, primarily against Gram-positive bacteria, including drug-resistant strains. The bactericidal activity of this compound is attributed to its ability to act as an organocatalyst, promoting the oxidation of cellular components like sulfhydryl groups in proteins and generating reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), which leads to cellular damage and death.[1][2] Understanding the Minimum Inhibitory Concentration (MIC) of this compound against various bacterial species is crucial for evaluating its potential as a therapeutic agent.

This document provides detailed application notes and protocols for determining the MIC of this compound using standard laboratory methods: broth microdilution and agar (B569324) dilution. Given that this compound is a colored compound, specific modifications to the standard broth microdilution protocol are outlined to ensure accurate interpretation of results.

Data Presentation

The following table summarizes the reported MIC values for this compound B against various Gram-positive bacteria.

MicroorganismStrainMIC Range (µM)Reference
Staphylococcus aureusVarious strains0.9 - 3.6[3]

Note: Further research is ongoing to establish a more comprehensive MIC profile of this compound and its derivatives against a wider range of bacterial species.

Experimental Protocols

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium. Due to the inherent color of this compound, which can interfere with visual or spectrophotometric assessment of bacterial growth, the use of a redox indicator such as 2,3,5-triphenyltetrazolium chloride (TTC) is recommended. TTC is colorless in its oxidized form and is reduced by metabolically active bacteria to red formazan, providing a clear visual endpoint.

Materials:

  • This compound (of known purity)

  • Sterile 96-well microtiter plates (U-bottom)

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Bacterial strains for testing (e.g., Staphylococcus aureus, Bacillus subtilis)

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • 2,3,5-triphenyltetrazolium chloride (TTC) solution (sterile, 0.5% w/v in water)

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35 ± 2°C)

  • Spectrophotometer or microplate reader (optional)

Protocol:

  • Preparation of this compound Stock Solution:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

    • Further dilute the stock solution in sterile MHB to achieve a starting concentration for the serial dilutions.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (equivalent to approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this adjusted suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the starting this compound solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

    • Column 11 will serve as the growth control (no this compound), and column 12 as the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from column 1 to 11. The final volume in these wells will be 200 µL.

    • Do not add bacteria to the sterility control wells (column 12).

  • Addition of TTC Indicator:

    • Prior to incubation, add 20 µL of the sterile TTC solution to all wells (columns 1-12).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

    • In the presence of TTC, wells with bacterial growth will appear red or pink, while wells with no growth will remain colorless.

    • The growth control well (column 11) should show a distinct red color, and the sterility control well (column 12) should remain colorless.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing multiple bacterial strains simultaneously.

Materials:

  • This compound (of known purity)

  • Mueller-Hinton Agar (MHA) or other appropriate solid growth medium

  • Bacterial strains for testing

  • Sterile petri dishes

  • Sterile saline (0.85% NaCl) or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator) or micropipette

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of two-fold dilutions of the this compound stock solution in a suitable solvent.

    • Melt MHA and cool it to 45-50°C in a water bath.

    • Add a defined volume of each this compound dilution to a separate, labeled, sterile petri dish. For example, add 1 mL of a 10x concentrated this compound solution to 9 mL of molten agar to achieve the final concentration.

    • Mix the this compound and agar thoroughly by gentle swirling and allow the plates to solidify on a level surface.

    • Prepare a control plate containing no this compound.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension for each test strain adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using an inoculum replicating device or a micropipette, spot a small, defined volume (e.g., 1-2 µL) of each bacterial suspension onto the surface of the agar plates, starting with the control plate and then progressing from the lowest to the highest this compound concentration.

    • Allow the inoculated spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or a single colony at the inoculation spot.

    • The growth on the control plate should be confluent.

Visualizations

MIC_Determination_Workflow cluster_prep Preparation cluster_broth Broth Microdilution cluster_agar Agar Dilution start Start granaticin_stock Prepare this compound Stock Solution start->granaticin_stock bacterial_culture Prepare Bacterial Inoculum (0.5 McFarland) start->bacterial_culture serial_dilution Serial Dilution in 96-well Plate granaticin_stock->serial_dilution prepare_plates Prepare this compound- Containing Agar Plates granaticin_stock->prepare_plates inoculate_broth Inoculate Wells bacterial_culture->inoculate_broth spot_inoculate Spot Inoculate Bacterial Strains bacterial_culture->spot_inoculate serial_dilution->inoculate_broth add_ttc Add TTC Indicator inoculate_broth->add_ttc incubate_broth Incubate (16-20h) add_ttc->incubate_broth read_mic_broth Read MIC (Color Change) incubate_broth->read_mic_broth prepare_plates->spot_inoculate incubate_agar Incubate (16-20h) spot_inoculate->incubate_agar read_mic_agar Read MIC (Visible Growth) incubate_agar->read_mic_agar

Caption: Experimental workflow for MIC determination of this compound.

Granaticin_Mechanism_of_Action This compound This compound Oxidation Oxidation This compound->Oxidation Cellular_Components Cellular Components (e.g., Ascorbic Acid, Sulfhydryl Groups) Cellular_Components->Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂) Oxidation->ROS Generates Oxidized_Components Oxidized Cellular Components Oxidation->Oxidized_Components Results in Cellular_Damage Cellular Damage (Protein & DNA) ROS->Cellular_Damage Causes Oxidized_Components->Cellular_Damage Leads to Bactericidal_Effect Bactericidal Effect Cellular_Damage->Bactericidal_Effect

Caption: Proposed mechanism of action of this compound.

References

Application Note: Quantification of Granaticin in Fermentation Broth by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction Granaticin is a member of the benzoisochromanequinone (BIQ) class of aromatic polyketides, known for its significant antibacterial and potential anticancer activities. Produced by various Streptomyces species, monitoring its concentration during fermentation is crucial for optimizing production yields and for downstream processing. This application note provides a detailed protocol for the quantification of this compound in complex fermentation broth samples using a robust High-Performance Liquid Chromatography (HPLC) method with UV-Vis detection.

Principle of the Method This method utilizes Reversed-Phase HPLC (RP-HPLC) to separate this compound from other components in the fermentation broth. A C18 stationary phase is used in conjunction with a polar mobile phase. The sample is first clarified by centrifugation and filtration to remove cells and particulate matter. The clarified supernatant is then injected into the HPLC system. Quantification is achieved by comparing the peak area of this compound in the sample to a standard curve generated from known concentrations of a purified this compound standard. Detection is performed using a UV-Vis detector, set at the wavelength of maximum absorbance (λmax) for this compound.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard (>98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or PVDF)

  • HPLC vials with inserts

  • Standard laboratory glassware

Sample Preparation from Fermentation Broth

A critical step for accurate quantification is the effective removal of biomass and proteins that can interfere with the analysis and damage the HPLC column.

  • Harvesting : Withdraw a 1.0 mL aliquot of the fermentation broth at the desired time point.

  • Centrifugation : Transfer the aliquot to a 1.5 mL microcentrifuge tube. Centrifuge at 12,000 x g for 10 minutes to pellet the microbial cells and larger debris.

  • Supernatant Collection : Carefully pipette the supernatant into a clean microcentrifuge tube, avoiding the cell pellet.

  • Filtration : Draw the supernatant into a syringe and attach a 0.22 µm syringe filter. Filter the liquid directly into a clean HPLC vial. This step removes any remaining fine particulates.

  • Dilution (if necessary) : If the concentration of this compound is expected to be high, dilute the filtered sample with the mobile phase to ensure the measurement falls within the linear range of the calibration curve.

  • Storage : Samples are now ready for analysis. If not analyzed immediately, store at 4°C for up to 24 hours. For longer storage, keep at -20°C.

Note on Sample Clean-up : For particularly complex fermentation media, an optional Solid-Phase Extraction (SPE) step using a strong cation exchange (MCX) sorbent can be employed after centrifugation to further reduce matrix effects and enhance recovery.[1]

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL) : Accurately weigh 1.0 mg of this compound analytical standard and dissolve it in 1.0 mL of methanol in a volumetric flask.

  • Working Stock Solution (100 µg/mL) : Dilute 100 µL of the primary stock solution to 1.0 mL with the mobile phase.

  • Calibration Standards : Prepare a series of calibration standards by performing serial dilutions of the working stock solution with the mobile phase. A suggested concentration range is 0.5 µg/mL to 50 µg/mL (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

HPLC Instrumentation and Conditions

The following parameters provide a robust starting point for the analysis.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Standard Liquid Chromatograph with UV-Vis or PDA Detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (45:55, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength PDA scan (200-700 nm) to determine λmax. Recommend 254 nm and ~525 nm.
Run Time 15 minutes

Note on Detection Wavelength : this compound is a colored compound with absorbance in both the UV and visible spectra. For optimal sensitivity, it is recommended to use a Photo Diode Array (PDA) detector during method development to determine the wavelength of maximum absorbance (λmax). Common wavelengths for aromatic polyketides (254 nm) and the visible color of this compound (approx. 525 nm) are excellent starting points.

Data Presentation and Method Performance

A validated HPLC method should demonstrate acceptable linearity, sensitivity, accuracy, and precision. The following table summarizes typical performance characteristics for the quantification of antibiotics in fermentation media.[2][3][4]

Table 2: Typical Method Validation Parameters

ParameterTypical Acceptance Criteria / Value
Linearity Range 0.5 - 50 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.05 – 0.15 µg/mL
Limit of Quantification (LOQ) 0.20 – 0.50 µg/mL
Precision (%RSD) Intra-day: < 2%; Inter-day: < 3%
Accuracy (Recovery %) 95% - 105%
Specificity No interfering peaks from blank matrix at the retention time of this compound.
Approx. Retention Time 5 - 10 minutes (highly dependent on exact conditions)

Disclaimer: The values presented in Table 2 are representative for validated HPLC methods for antibiotics and should be experimentally determined during in-house method validation according to ICH guidelines.

Experimental Workflow Visualization

The logical flow from sample collection to final data analysis is depicted in the following diagram.

HPLC_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analysis & Quantification cluster_data Data Processing A 1. Fermentation Broth Sample (1 mL) B 2. Centrifuge (12,000 x g, 10 min) A->B C 3. Collect Supernatant B->C D 4. Filter (0.22 µm Syringe Filter) C->D E 5. Prepared Sample in HPLC Vial D->E F 6. Inject into HPLC System E->F G 7. Chromatographic Separation (C18) F->G H 8. UV-Vis / PDA Detection G->H I 9. Data Acquisition (Chromatogram) H->I J 10. Integrate Peak Area I->J K 11. Generate Standard Curve J->K L 12. Calculate Concentration K->L

Caption: Workflow for this compound Quantification by HPLC.

References

Application Note: LC-MS Analysis for the Identification of Granaticin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin and its derivatives are a class of benzoisochromanequinone (BIQ) polyketides produced by various Streptomyces species.[1][2] These compounds have garnered significant interest in the fields of microbiology and medicine due to their broad range of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties.[1][2][3] The complexity of the fermentation broths in which these compounds are produced necessitates robust analytical techniques for their identification and characterization. This application note provides a detailed protocol for the analysis of this compound derivatives using Liquid Chromatography-Mass Spectrometry (LC-MS), a powerful tool for the separation and identification of secondary metabolites in complex mixtures.

Experimental Protocols

Sample Preparation from Fermentation Broth

A critical step for accurate analysis is the proper preparation of the sample from the fermentation broth. The following protocol is a general guideline and may require optimization based on the specific fermentation conditions and microbial strain.

  • Cell Removal: Centrifuge the fermentation broth to pellet the microbial cells and other solid debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the secreted secondary metabolites.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates that could interfere with the LC-MS analysis.

  • Extraction (Optional but Recommended): For concentrating the analytes and removing interfering matrix components, a liquid-liquid extraction or solid-phase extraction (SPE) can be performed. For liquid-liquid extraction, an organic solvent such as ethyl acetate (B1210297) is commonly used.

  • Drying and Reconstitution: If an extraction step is performed, the organic solvent is typically evaporated under a stream of nitrogen. The dried extract is then reconstituted in a solvent compatible with the LC mobile phase, such as a mixture of methanol (B129727) and water.

LC-MS Analysis

The following parameters are based on a method successfully used for the analysis of this compound derivatives from Streptomyces vietnamensis and can serve as a starting point for method development.

Liquid Chromatography (LC) Conditions:

  • Instrument: Agilent 1290 Infinity LC System or equivalent

  • Column: Agilent ZORBAX SB-C18, 1.8 µm, 3.0 x 5.0 mm

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Methanol with 0.1% formic acid

  • Gradient: 10-100% B over 20 minutes

  • Flow Rate: 0.25 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Instrument: Agilent 6230 TOF mass spectrometer or equivalent

  • Ionization Source: Electrospray Ionization (ESI)

  • Polarity: Negative ion mode

  • Scan Range: m/z 100-1500

  • Gas Temperature: 350 °C

  • Gas Flow: 10 L/min

  • Nebulizer Pressure: 35 psi

  • Fragmentor Voltage: 175 V

Data Presentation

The LC-MS analysis of fermentation extracts from this compound-producing Streptomyces can reveal a variety of known and potentially new derivatives. The following table summarizes some of the identified this compound derivatives and their corresponding deprotonated molecular ions ([M-H]⁻) observed in negative ion mode ESI-MS.

Compound NameMolecular FormulaExact MassObserved [M-H]⁻ (m/z)
This compoundC₂₂H₂₀O₁₀444.1056443.10
This compound BC₂₂H₂₂O₁₀446.1213445.12
Dihydrothis compoundC₂₂H₂₂O₁₀446.1213445.12
Dihydrothis compound BC₂₂H₂₄O₁₀448.1369447.13
Mycothiothis compound AC₃₂H₄₁N₃O₁₇S783.2109929.2501 ([M-H]⁻)
Mycothiothis compound BC₃₄H₄₅N₃O₁₈S843.23191043.3189 ([M-H]⁻)
This compound MAC₂₇H₂₇NO₁₂S593.1254592.12

Note: The observed m/z values for Mycothiogranaticins A and B in the provided source appear to be adducts or require further clarification, as they do not directly correspond to the [M-H]⁻ of the provided molecular formulas.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the LC-MS analysis of this compound derivatives from a fermentation broth.

LC-MS Workflow for this compound Derivatives cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS Analysis cluster_DataAnalysis Data Analysis Fermentation Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Cell Removal Filtration Filtration (0.22 µm) Centrifugation->Filtration Extraction Extraction (LLE or SPE) Filtration->Extraction Reconstitution Drying & Reconstitution Extraction->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation Injection MS_Detection MS Detection (TOF, ESI-) LC_Separation->MS_Detection Peak_Detection Peak Detection & Integration MS_Detection->Peak_Detection Identification Compound Identification (m/z, RT) Peak_Detection->Identification Quantification Relative Quantification Identification->Quantification

Caption: Workflow for this compound derivative analysis.

This compound Biosynthetic Pathway

The biosynthesis of this compound involves a type II polyketide synthase (PKS) system. The following diagram provides a simplified overview of the key steps in the formation of the this compound core structure.

Granaticin_Biosynthesis Acetyl_CoA Acetyl-CoA PKS Type II PKS (gra-ORFs) Acetyl_CoA->PKS Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->PKS Polyketide_Chain Nascent Polyketide Chain PKS->Polyketide_Chain Chain Assembly Aromatization_Cyclization Aromatization/Cyclization Polyketide_Chain->Aromatization_Cyclization Bicyclic_Intermediate Bicyclic Intermediate Aromatization_Cyclization->Bicyclic_Intermediate Tailoring_Enzymes Tailoring Enzymes (KR, DH, etc.) Bicyclic_Intermediate->Tailoring_Enzymes Granaticin_Aglycone This compound Aglycone Tailoring_Enzymes->Granaticin_Aglycone Modifications Glycosylation Glycosylation Granaticin_Aglycone->Glycosylation This compound This compound Glycosylation->this compound

References

Application Notes and Protocols: Granaticin as a Positive Control in Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin, a member of the benzoisochromanequinone class of antibiotics, is a potent inhibitor of Gram-positive bacteria.[1][2] Produced by various Streptomyces species, it serves as an excellent positive control in antibacterial susceptibility testing due to its consistent and well-documented activity.[1] These application notes provide detailed protocols for utilizing this compound in standard antibacterial assays, including the determination of Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion method.

Mechanism of Action

This compound exhibits a dual mechanism of antibacterial action. Its primary mode involves the catalytic oxidation of cellular components, such as L-ascorbic acid and sulfhydryl groups in proteins, which leads to the production of hydrogen peroxide (H₂O₂).[3][4] This generation of reactive oxygen species induces significant oxidative stress, ultimately causing cellular damage and death. A secondary mechanism involves the inhibition of protein synthesis by interfering with the charging of leucyl-tRNA synthetase, which arrests protein production and leads to bacteriostasis.

Data Presentation: Antibacterial Activity of this compound

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its derivatives against common Gram-positive bacteria. These values are essential for establishing baseline positive control data in your experiments.

CompoundBacterial StrainMIC (µM)Reference
This compound BStaphylococcus aureus0.9 - 3.6
This compoundBacillus subtilis~1.0
Granaticinic AcidMethicillin-resistant S. aureus (MRSA)Potentially Inhibitory
Granaticinic AcidPenicillin-resistant S. aureus (PRSA)Potentially Inhibitory

Mandatory Visualizations

Experimental Workflow: Antibacterial Susceptibility Testing

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_mic MIC Assay cluster_kb Kirby-Bauer Assay cluster_analysis Data Analysis prep_bact Prepare Bacterial Inoculum (0.5 McFarland Standard) mic_inoc Inoculate Microplate Wells prep_bact->mic_inoc kb_lawn Lawn Culture on Mueller-Hinton Agar prep_bact->kb_lawn prep_gran Prepare this compound Stock and Serial Dilutions prep_gran->mic_inoc mic_inc Incubate Plate mic_inoc->mic_inc mic_read Read MIC mic_inc->mic_read analysis Compare Results to Expected Values mic_read->analysis kb_disk Apply this compound Disk kb_lawn->kb_disk kb_inc Incubate Plate kb_disk->kb_inc kb_measure Measure Zone of Inhibition kb_inc->kb_measure kb_measure->analysis

Caption: Workflow for antibacterial susceptibility testing using this compound.

Signaling Pathway: this compound's Dual Mechanism of Action

mechanism_of_action cluster_ros Oxidative Stress Pathway cluster_protein Protein Synthesis Inhibition This compound This compound oxidation Oxidation of Cellular Components (e.g., Sulfhydryl Groups) This compound->oxidation trna Leucyl-tRNA Synthetase This compound->trna inhibits h2o2 Hydrogen Peroxide (H₂O₂) Production oxidation->h2o2 damage Cellular Damage h2o2->damage cell_death Bacterial Cell Death damage->cell_death protein_synthesis Protein Synthesis trna->protein_synthesis bacteriostasis Bacteriostasis protein_synthesis->bacteriostasis bacteriostasis->cell_death

Caption: Dual mechanism of this compound's antibacterial action.

Logical Relationship: Dose-Dependent Inhibition

dose_response conc This compound Concentration effect Antibacterial Effect conc->effect increases growth Bacterial Growth effect->growth decreases

References

Application Notes and Protocols for Testing Granaticin Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin, a member of the benzoisochromanequinone class of antibiotics, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.[1][2] Its mechanism of action is linked to its ability to act as an organocatalyst, promoting the oxidation of cellular components like L-ascorbic acid and sulfhydryl groups in proteins.[3][4] This catalytic activity leads to the generation of hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS), which contributes significantly to its bactericidal effects.[3][4] These application notes provide a comprehensive set of protocols for the systematic evaluation of this compound's efficacy against Gram-positive bacteria, including methods to determine its minimum inhibitory and bactericidal concentrations, the kinetics of its bactericidal activity, and its potential for synergistic interactions with other antibiotics.

Data Presentation

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against Gram-positive Bacteria
Bacterial StrainThis compound MIC (µg/mL)This compound MBC (µg/mL)Reference Antibiotic MIC (µg/mL)Reference Antibiotic MBC (µg/mL)
Staphylococcus aureus
Streptococcus pneumoniae
Enterococcus faecalis
Bacillus subtilis
Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus
Time (hours)Untreated Control (log₁₀ CFU/mL)This compound at 1x MIC (log₁₀ CFU/mL)This compound at 2x MIC (log₁₀ CFU/mL)This compound at 4x MIC (log₁₀ CFU/mL)
0
2
4
8
24
Table 3: Checkerboard Assay for Synergy between this compound and Antibiotic X against Staphylococcus aureus
This compound Conc. (µg/mL)Antibiotic X Conc. (µg/mL)Growth (+/-)FIC of this compoundFIC of Antibiotic XFICI (FIC Index)Interpretation

Note: The Fractional Inhibitory Concentration (FIC) Index is calculated as follows: FICI = FIC of this compound + FIC of Antibiotic X. A FICI of ≤ 0.5 indicates synergy, >0.5 to 4 indicates an additive or indifferent effect, and >4 indicates antagonism.[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that visibly inhibits the growth of a specific Gram-positive bacterium.[6][7]

Materials:

  • This compound stock solution

  • Gram-positive bacterial strains (e.g., Staphylococcus aureus, Streptococcus pneumoniae)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation: From a fresh 18-24 hour culture plate, select 3-5 colonies and inoculate them into a tube of CAMHB. Incubate at 35 ± 2°C until the turbidity is equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a starting inoculum of approximately 5 x 10⁵ CFU/mL in the final test volume.[8]

  • Serial Dilution: Prepare serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well microtiter plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.

  • Controls: Include a positive control (broth with inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth).[6]

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC is determined to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[9][10][11]

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (B569324) (TSA) plates

  • Sterile saline or PBS

  • Micropipettes and sterile tips

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth (the MIC well and at least two more concentrated wells), take a 10 µL aliquot.[9]

  • Plating: Spread the aliquot onto a TSA plate.

  • Incubation: Incubate the plates at 35 ± 2°C for 18-24 hours.

  • Colony Counting: Count the number of colonies on each plate.

  • Determining MBC: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[9][10]

Time-Kill Curve Assay

This assay evaluates the rate and extent of bacterial killing by this compound over time.[8]

Materials:

  • This compound stock solution

  • Gram-positive bacterial strain

  • CAMHB

  • Sterile culture tubes

  • TSA plates

  • Sterile saline or PBS

  • Incubator with shaking capabilities (35 ± 2°C)

Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum as described in the MIC protocol to a final concentration of approximately 5 x 10⁵ CFU/mL in multiple culture tubes.

  • Antibiotic Addition: Add this compound to the tubes at various concentrations (e.g., 0x, 1x, 2x, and 4x MIC). Include a growth control tube without any antibiotic.

  • Incubation: Incubate the tubes at 35 ± 2°C with shaking.

  • Sampling: At designated time points (e.g., 0, 2, 4, 8, and 24 hours), remove a 100 µL aliquot from each tube.[8]

  • Serial Dilution and Plating: Perform 10-fold serial dilutions of each aliquot in sterile saline or PBS. Plate 100 µL of the appropriate dilutions onto TSA plates.[8]

  • Incubation and Counting: Incubate the plates at 35 ± 2°C for 18-24 hours and then count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration.

Checkerboard Assay for Synergy

This assay is used to assess the interaction between this compound and another antibiotic.[5][12][13]

Materials:

  • This compound stock solution

  • Second antibiotic stock solution

  • Gram-positive bacterial strain

  • CAMHB

  • Sterile 96-well microtiter plates

Procedure:

  • Plate Setup: In a 96-well plate, prepare serial dilutions of this compound along the rows (ordinate) and the second antibiotic along the columns (abscissa).[5] This creates a matrix of various concentration combinations.

  • Inoculation: Inoculate each well with the prepared bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Controls: Include wells with each antibiotic alone to redetermine their individual MICs. Also, include a growth control well.

  • Incubation: Incubate the plate at 35°C for 18-24 hours.

  • Data Analysis: Determine the MIC of each antibiotic alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug and the FIC Index (FICI) to determine synergy, additivity/indifference, or antagonism.[5]

Visualizations

This compound's Proposed Mechanism of Action

Granaticin_Mechanism cluster_cell Bacterial Cell This compound This compound Cellular_Components Cellular Components (e.g., Ascorbic Acid, Sulfhydryl Groups) This compound->Cellular_Components catalyzes oxidation Oxidized_Components Oxidized Cellular Components Cellular_Components->Oxidized_Components H2O2 Hydrogen Peroxide (H₂O₂) [Reactive Oxygen Species] Cellular_Components->H2O2 generates Cell_Damage Cellular Damage (Protein & DNA) H2O2->Cell_Damage induces Cell_Death Bactericidal Effect Cell_Damage->Cell_Death

Caption: Proposed mechanism of action of this compound.

Experimental Workflow for MIC and MBC Determination

MIC_MBC_Workflow start Start: Bacterial Culture prep_inoculum Prepare Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate Plate prep_inoculum->inoculate serial_dilution Serial Dilution of this compound in 96-well plate serial_dilution->inoculate incubate_mic Incubate (18-24h, 35°C) inoculate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic subculture Subculture from clear wells onto agar plates read_mic->subculture incubate_mbc Incubate (18-24h, 35°C) subculture->incubate_mbc read_mbc Read MBC (≥99.9% killing) incubate_mbc->read_mbc end End read_mbc->end

Caption: Workflow for MIC and MBC determination.

Logical Flow of the Time-Kill Curve Assay

Time_Kill_Workflow start Start: Prepare Inoculum add_antibiotic Add this compound (0x, 1x, 2x, 4x MIC) start->add_antibiotic incubate Incubate with Shaking add_antibiotic->incubate t0 T=0h t2 T=2h dilute_plate Serial Dilute and Plate t0->dilute_plate t4 T=4h t2->dilute_plate t8 T=8h t4->dilute_plate t24 T=24h t8->dilute_plate t24->dilute_plate incubate_plates Incubate Plates dilute_plate->incubate_plates count_colonies Count Colonies (CFU/mL) incubate_plates->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data end End: Time-Kill Curve plot_data->end

Caption: Logical flow of a time-kill curve assay.

References

In Vitro Efficacy of Granaticin on Human Cancer Cell Lines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Granaticin is a quinone antibiotic that has been investigated for its potential as an anticancer agent. Its proposed mechanism of action involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and cell death.[1] This document provides detailed protocols for evaluating the in vitro cytotoxic and anti-proliferative effects of this compound on human cancer cell lines. The methodologies described herein cover the assessment of cell viability, the induction of apoptosis, and the analysis of cell cycle distribution. These protocols are intended for researchers in oncology, drug discovery, and cancer biology.

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for this compound across a panel of human cancer cell lines after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2]

Cell LineCancer TypeIC50 (µM) [Hypothetical]
A549Lung Carcinoma8.5
MCF-7Breast Adenocarcinoma12.2
HeLaCervical Carcinoma7.8
HCT116Colon Carcinoma9.1
K562Chronic Myelogenous Leukemia6.5

Note: The IC50 values presented are for illustrative purposes and are not based on published experimental data for this compound on these specific human cancer cell lines.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HeLa)

  • This compound

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

G

Figure 1: Experimental workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol describes the detection of apoptosis in cancer cells treated with this compound using flow cytometry.

Materials:

  • Human cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with this compound at the predetermined IC50 concentration for 24, 48, and 72 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within one hour.[3]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol details the analysis of cell cycle distribution in cancer cells following treatment with this compound.

Materials:

  • Human cancer cell lines

  • This compound

  • 6-well plates

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound at the IC50 concentration for 24 hours.

  • Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[4][5]

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Disclaimer: The following proposed mechanism of action for this compound in human cancer cells is hypothetical and based on the known effects of similar compounds. Further experimental validation is required.

This compound is thought to exert its anticancer effects through the induction of oxidative stress, leading to DNA damage. This can trigger cell cycle arrest and apoptosis.

Induction of Apoptosis: this compound-induced ROS production can lead to the activation of both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by mitochondrial dysfunction, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3. The extrinsic pathway can be activated through death receptors, leading to the activation of caspase-8 and subsequent activation of caspase-3. Activated caspase-3 is a key executioner caspase that cleaves various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis.

Cell Cycle Arrest: DNA damage caused by this compound can activate checkpoint kinases, which in turn can lead to cell cycle arrest, often at the G2/M phase. This allows the cell time to repair the DNA damage. If the damage is too severe, the cell may be directed towards apoptosis.

G

Figure 2: Hypothetical signaling pathway of this compound-induced apoptosis and cell cycle arrest.

References

Application Notes and Protocols for the Purification of Granaticin using Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Granaticin, a member of the benzoisochromanequinone class of polyketides, is a natural product primarily produced by Streptomyces species. It exhibits a range of biological activities, including antibacterial and potential anticancer properties. The primary mechanism of action of this compound involves the inhibition of leucyl-tRNA synthetase, an essential enzyme in protein synthesis. This specific inhibition disrupts the aminoacylation of tRNALeu, leading to a failure in protein and RNA synthesis in bacteria.[1][2] In eukaryotic cells, this compound has also been shown to inhibit the maturation of ribosomal RNA.[3] Given its therapeutic potential, efficient purification of this compound from crude fermentation broths is a critical step in research and drug development.

This document provides detailed application notes and protocols for the purification of this compound and its analogues from a crude extract using silica (B1680970) gel column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₂H₂₀O₁₀[2]
AppearanceRed Powder[1]
ClassBenzoisochromanequinone Polyketide
Table 2: Recommended Materials and Reagents for Column Chromatography
Material/ReagentSpecifications
Stationary PhaseSilica Gel (60-120 mesh or 230-400 mesh for flash chromatography)
Solvents (HPLC Grade)n-Hexane, Ethyl Acetate (B1210297), Chloroform (B151607), Methanol
Crude ExtractDried extract from Streptomyces fermentation broth
GlasswareChromatography column, flasks, beakers, funnels
OtherCotton or glass wool, sand, TLC plates (silica gel 60 F₂₅₄)

Experimental Protocols

Preparation of Crude this compound Extract

A crude extract of this compound must be prepared from the fermentation broth of a producing Streptomyces strain prior to chromatographic purification.

Protocol:

  • Centrifuge the fermentation broth to separate the mycelium from the supernatant.

  • Adjust the pH of the supernatant to 4-5 using an appropriate acid.

  • Extract the acidified supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate.

  • Repeat the extraction process three times to ensure complete recovery of this compound.

  • Combine the organic phases and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Dry the crude extract completely to a powder or viscous oil.

Silica Gel Column Chromatography for this compound Purification

This protocol outlines the purification of this compound from the crude extract using a silica gel column with a gradient elution system.

Protocol:

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of a clean, dry chromatography column.

    • Add a thin layer of sand over the plug.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into the column and allow the silica gel to settle, tapping the column gently to ensure even packing and remove air bubbles.

    • Add another thin layer of sand on top of the silica gel bed to prevent disturbance during solvent addition.

    • Wash the packed column with the initial mobile phase until the silica gel is fully equilibrated.

  • Sample Loading:

    • Dissolve the crude this compound extract in a minimal amount of a suitable solvent (e.g., chloroform or a small amount of the initial mobile phase).

    • Carefully load the dissolved sample onto the top of the silica gel column.

    • Alternatively, for samples not readily soluble in the mobile phase, a "dry loading" method can be used: adsorb the crude extract onto a small amount of silica gel, evaporate the solvent, and carefully add the dried, impregnated silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as 100% n-hexane or a mixture of n-hexane and ethyl acetate (e.g., 9:1 v/v).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate, then methanol). A suggested gradient is outlined in Table 3.

    • Collect fractions of a consistent volume (e.g., 10-20 mL) throughout the elution process.

Table 3: Example of a Gradient Elution Profile for this compound Purification
Fraction RangeMobile Phase Composition (v/v)Expected Eluted Compounds
1-10100% n-HexaneNon-polar impurities
11-30n-Hexane:Ethyl Acetate (9:1 to 7:3)Less polar this compound analogues
31-50n-Hexane:Ethyl Acetate (1:1) to 100% Ethyl AcetateThis compound and its major analogues
51-70Ethyl Acetate:Methanol (9:1 to 7:3)More polar this compound analogues (e.g., this compound acid)
71-80100% MethanolHighly polar compounds

Note: This is a general guideline. The optimal gradient may vary depending on the specific crude extract and the exact this compound analogues present.

  • Fraction Analysis:

    • Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

    • Spot a small amount of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol 9:1 v/v).

    • Visualize the spots under UV light or by staining. This compound and its analogues will appear as colored spots.

    • Pool the fractions that contain the pure desired compound.

  • Isolation of Pure this compound:

    • Combine the pure fractions containing this compound.

    • Evaporate the solvent under reduced pressure to obtain the purified this compound.

    • Assess the purity of the final product using High-Performance Liquid Chromatography (HPLC).

Troubleshooting

ProblemPossible CauseSolution
Poor Separation Inappropriate mobile phase polarity.Optimize the solvent system gradient. Start with a less polar mobile phase and increase polarity more slowly.
Column overloading.Reduce the amount of crude extract loaded onto the column.
Cracked or Channeled Column Bed Improper column packing.Ensure the silica gel is packed uniformly as a slurry and not allowed to run dry.
Compound Elutes too Quickly or not at all Mobile phase is too polar or not polar enough.Adjust the starting polarity of the mobile phase. Test different solvent systems using TLC first.
Compound may have degraded on the silica gel.Test the stability of this compound on a small amount of silica. If unstable, consider using a different stationary phase like alumina (B75360) or a reversed-phase silica.
No Compound Detected in Fractions Insufficient amount of this compound in the crude extract.Concentrate the crude extract or start with a larger batch of fermentation broth.
Detection limit of the analysis method is too low.Concentrate the fractions before analysis.

Visualizations

experimental_workflow cluster_extraction Crude Extract Preparation cluster_chromatography Column Chromatography Purification Fermentation_Broth Fermentation_Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Separate mycelium Supernatant Supernatant Centrifugation->Supernatant Collect Acidification Acidification Supernatant->Acidification pH 4-5 Solvent_Extraction Solvent_Extraction Acidification->Solvent_Extraction e.g., Ethyl Acetate Evaporation Evaporation Solvent_Extraction->Evaporation Combine organic phases Crude_Granaticin_Extract Crude_Granaticin_Extract Evaporation->Crude_Granaticin_Extract Column_Loading Column_Loading Crude_Granaticin_Extract->Column_Loading Dissolve and load Gradient_Elution Gradient_Elution Column_Loading->Gradient_Elution Increase solvent polarity Column_Packing Pack Silica Gel Column Column_Packing->Column_Loading Fraction_Collection Fraction_Collection Gradient_Elution->Fraction_Collection TLC_Analysis TLC_Analysis Fraction_Collection->TLC_Analysis Monitor fractions Pooling_Fractions Pooling_Fractions TLC_Analysis->Pooling_Fractions Combine pure fractions Final_Evaporation Final_Evaporation Pooling_Fractions->Final_Evaporation Purified_this compound Purified_this compound Final_Evaporation->Purified_this compound HPLC_Purity_Check HPLC_Purity_Check Purified_this compound->HPLC_Purity_Check Assess purity

Caption: Experimental workflow for the purification of this compound.

signaling_pathway cluster_effect Effect of this compound This compound This compound This compound->Inhibition Leu_tRNA_Synthetase Leucyl-tRNA Synthetase Aminoacylation Aminoacylation (Leucine charging) Leu_tRNA_Synthetase->Aminoacylation tRNA_Leu tRNA-Leu tRNA_Leu->Aminoacylation Leucine Leucine Leucine->Aminoacylation Charged_tRNA_Leu Leucyl-tRNA-Leu Aminoacylation->Charged_tRNA_Leu Ribosome Ribosome Charged_tRNA_Leu->Ribosome Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Inhibition->Leu_tRNA_Synthetase Inhibition->Aminoacylation RNA_Synthesis_Inhibition Inhibition of RNA Synthesis

Caption: Mechanism of action of this compound via inhibition of protein synthesis.

References

Application Notes and Protocols: Sulforhodamine B (SRB) Assay for Determining Granaticin Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Granaticin and the SRB Assay

This compound is a member of the benzoisochromanequinone class of antibiotics produced by Streptomyces species. It has demonstrated significant biological activities, including potent cytotoxicity against various cancer cell lines. The cytotoxic effects of this compound are primarily attributed to its ability to inhibit ribosomal RNA (rRNA) maturation and induce cell cycle arrest at the G2/M phase, ultimately leading to apoptosis. Understanding the cytotoxic potential of this compound is crucial for its development as a potential anticancer therapeutic agent.

The Sulforhodamine B (SRB) assay is a robust and sensitive colorimetric method used for determining cytotoxicity by measuring the total protein content of adherent cells. The principle of the SRB assay is based on the ability of the SRB dye, a bright pink aminoxanthene dye, to bind to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass, which correlates with the number of viable cells. This assay is widely utilized in high-throughput screening of potential anticancer compounds due to its simplicity, reproducibility, and the stability of its endpoint.

Data Presentation: Cytotoxicity of this compound

The following table summarizes the cytotoxic activity of this compound against various cancer cell lines as determined by in vitro assays.

Cell LineCancer TypeIC50 / ED50 (µg/mL)Reference
KBHuman Oral Epidermoid Carcinoma3.2 (ED50)[1](--INVALID-LINK--)
HCT116Human Colon CarcinomaSimilar to this compound B[2](--INVALID-LINK--)
A549Human Lung CarcinomaDecreased compared to this compound B[2](--INVALID-LINK--)
HeLaHuman Cervical CarcinomaDecreased compared to this compound B[2](--INVALID-LINK--)
HepG2Human Hepatocellular CarcinomaDecreased compared to this compound B[2](--INVALID-LINK--)
HL-60Human Promyelocytic LeukemiaNo inhibitory effects observed for Mycothiothis compound A and this compound MA(--INVALID-LINK--)
MCF-7Human Breast AdenocarcinomaNo inhibitory effects observed for Mycothiothis compound A and this compound MA(--INVALID-LINK--)

Note: The data for A549, HeLa, and HepG2 indicates a qualitative comparison to this compound B. Specific IC50 values were not provided in the cited source. The data for HL-60 and MCF-7 pertains to derivatives of this compound and not this compound itself, highlighting the importance of the core structure for its cytotoxic activity.

Experimental Protocol: Sulforhodamine B (SRB) Assay

This protocol outlines the step-by-step procedure for assessing the cytotoxicity of this compound using the SRB assay in a 96-well plate format.

Materials:
  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • This compound (stock solution in a suitable solvent like DMSO)

  • 96-well flat-bottom microtiter plates

  • Trichloroacetic acid (TCA), 50% (w/v) in water

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Acetic acid, 1% (v/v) in water

  • Tris base solution, 10 mM, pH 10.5

  • Microplate reader

Methods:
  • Cell Seeding:

    • Harvest exponentially growing cells using trypsin-EDTA and resuspend them in a complete culture medium.

    • Determine the cell density using a hemocytometer or an automated cell counter.

    • Seed the cells into a 96-well plate at a density of 5,000 to 20,000 cells per well in a volume of 100 µL. The optimal seeding density should be determined for each cell line to ensure exponential growth throughout the experiment.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in a complete culture medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • Cell Fixation:

    • After the incubation period, gently add 25 µL of cold 50% (w/v) TCA to each well without removing the culture medium, resulting in a final TCA concentration of 10%.

    • Incubate the plate at 4°C for 1 hour to fix the cells.

  • Staining:

    • Carefully remove the supernatant and wash the plates five times with slow-running tap water or deionized water.

    • Remove excess water by gently tapping the plate on a paper towel and allow the plates to air dry completely at room temperature.

    • Add 50 µL of 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing:

    • Quickly wash the plates four times with 200 µL of 1% (v/v) acetic acid to remove unbound dye.

    • After the final wash, remove the acetic acid and allow the plates to air dry completely at room temperature.

  • Solubilization and Absorbance Measurement:

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization of the dye.

    • Measure the absorbance (optical density, OD) at a wavelength of 540 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells containing only medium) from all readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (OD of treated cells / OD of vehicle control cells) x 100

    • Plot the percentage of cell viability against the logarithm of the this compound concentration.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

Experimental Workflow

SRB_Assay_Workflow SRB Assay Experimental Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay SRB Assay cluster_analysis Data Analysis cell_culture 1. Cell Culture cell_seeding 2. Seed Cells in 96-well Plate cell_culture->cell_seeding compound_prep 3. Prepare this compound Dilutions treatment 4. Treat Cells compound_prep->treatment incubation 5. Incubate (e.g., 48-72h) treatment->incubation fixation 6. Fix with TCA incubation->fixation staining 7. Stain with SRB fixation->staining washing 8. Wash with Acetic Acid staining->washing solubilization 9. Solubilize with Tris Base washing->solubilization read_absorbance 10. Read Absorbance (540 nm) solubilization->read_absorbance calculate_viability 11. Calculate % Viability read_absorbance->calculate_viability determine_ic50 12. Determine IC50 calculate_viability->determine_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Proposed Signaling Pathway for this compound Cytotoxicity

Granaticin_Pathway Proposed Signaling Pathway of this compound-Induced Cytotoxicity cluster_entry Cellular Entry cluster_targets Primary Cellular Targets cluster_response Cellular Response This compound This compound rrna_synthesis Inhibition of Ribosomal RNA Maturation This compound->rrna_synthesis farnesyltransferase Inhibition of Farnesyltransferase This compound->farnesyltransferase ribosomal_stress Ribosomal Stress rrna_synthesis->ribosomal_stress apoptosis Apoptosis farnesyltransferase->apoptosis Contributes to p53_activation p53 Activation ribosomal_stress->p53_activation p21_upregulation p21 Upregulation p53_activation->p21_upregulation p53_activation->apoptosis g2m_arrest G2/M Cell Cycle Arrest p21_upregulation->g2m_arrest g2m_arrest->apoptosis

Caption: this compound's proposed mechanism of inducing cytotoxicity in cancer cells.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Low Solubility of Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Granaticin. The information below addresses common challenges related to its low solubility in aqueous solutions and offers potential solutions and experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a benzoisochromanequinone antibiotic produced by Streptomyces species. It exhibits potent antibacterial and anticancer activities. However, its complex aromatic structure leads to poor solubility in aqueous solutions, which can significantly hinder its preclinical and clinical development due to challenges in formulation and achieving therapeutic concentrations.

Q2: What are the general signs of this compound precipitation in my experiments?

You may observe the formation of a visible precipitate, often appearing as red or purplish particles, in your aqueous solutions. This can lead to inconsistent results in bioassays and analytical measurements. Other indicators include a decrease in the expected concentration over time or the appearance of turbidity in the solution.

Q3: Is there a recommended solvent for preparing a this compound stock solution?

While this compound has low aqueous solubility, it is soluble in some organic solvents. A common practice is to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO).[1][2] For some applications, a mixture of methanol (B129727) and water (55:45 v/v) has been used to dissolve and stabilize this compound.[3]

Troubleshooting Guide: Enhancing this compound Solubility

Researchers encountering solubility issues with this compound can explore several formulation strategies. The following sections provide an overview of these techniques, along with generalized experimental protocols that can be adapted for this compound.

Co-solvent Systems

The use of water-miscible organic co-solvents can significantly increase the solubility of hydrophobic compounds like this compound.

Issue: this compound precipitates when diluted into an aqueous buffer from a concentrated organic stock solution.

Solution: Incorporate a co-solvent into the final aqueous medium.

Experimental Protocol: Co-solvent Solubility Assessment

  • Prepare Stock Solution: Dissolve a known amount of this compound in a suitable organic solvent (e.g., DMSO, ethanol) to create a concentrated stock solution.

  • Prepare Co-solvent Mixtures: Prepare a series of aqueous solutions containing varying percentages of a co-solvent (e.g., ethanol (B145695), polyethylene (B3416737) glycol 400).

  • Determine Solubility: Add an excess amount of this compound to each co-solvent mixture.

  • Equilibrate: Shake the mixtures at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Separate and Quantify: Centrifuge the samples to pellet the undissolved this compound. Dilute an aliquot of the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

Quantitative Data: Solubility of Similar Poorly Soluble Drugs in Co-solvent Systems

Co-solventConcentration (%)Solubility Enhancement (Fold Increase)
Ethanol205-20
Polyethylene Glycol 4002010-50
Propylene Glycol208-30

Note: This table presents typical solubility enhancements for poorly soluble drugs and should be used as a general guide. Actual values for this compound may vary.

pH Adjustment

The solubility of ionizable compounds can be influenced by the pH of the solution. This compound's activity is known to be pH-dependent, with optimal activity observed around pH 7.0.[3] This suggests that its solubility may also be pH-sensitive.

Issue: Inconsistent this compound solubility across different buffer systems.

Solution: Determine the optimal pH for this compound solubility and use a buffered solution at that pH for your experiments.

Experimental Protocol: pH-Dependent Solubility Profiling

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 8).

  • Determine Solubility: Add an excess amount of this compound to each buffer.

  • Equilibrate, Separate, and Quantify: Follow steps 4 and 5 from the "Co-solvent Solubility Assessment" protocol.

  • Plot Data: Plot the measured solubility of this compound as a function of pH to determine the pH at which solubility is maximal.

Cyclodextrin (B1172386) Inclusion Complexes

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have increased aqueous solubility.

Issue: Difficulty in preparing a stable aqueous formulation of this compound for in vivo or in vitro studies.

Solution: Formulate this compound as an inclusion complex with a cyclodextrin derivative.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Select Cyclodextrin: Choose a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), which is known for its good solubility and low toxicity.[4]

  • Molar Ratio: Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).

  • Kneading:

    • Place the cyclodextrin in a mortar and add a small amount of a hydroalcoholic solvent (e.g., 50% ethanol) to form a paste.

    • Gradually add the this compound powder to the paste while continuously triturating for a defined period (e.g., 60 minutes).[5]

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization: Pulverize the dried complex and characterize it using techniques such as Fourier-transform infrared spectroscopy (FTIR), differential scanning calorimetry (DSC), and X-ray powder diffraction (XRPD) to confirm the formation of the inclusion complex.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex using the method described in the "Co-solvent Solubility Assessment" protocol.

Quantitative Data: Solubility Enhancement with Cyclodextrins for Poorly Soluble Drugs

CyclodextrinMolar Ratio (Drug:CD)Solubility Enhancement (Fold Increase)
Hydroxypropyl-β-cyclodextrin1:110-100
Sulfobutylether-β-cyclodextrin1:150-500
Methyl-β-cyclodextrin1:120-200

Note: This table provides a general range of solubility enhancement observed for various poorly soluble drugs. The actual enhancement for this compound will depend on the specific interaction with the chosen cyclodextrin.

Solid Dispersions

A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state. This can lead to a significant increase in the drug's dissolution rate and apparent solubility.

Issue: Low dissolution rate of this compound powder, leading to poor bioavailability.

Solution: Prepare a solid dispersion of this compound with a hydrophilic polymer.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Select Polymer: Choose a hydrophilic polymer such as polyvinylpyrrolidone (B124986) (PVP) K30 or hydroxypropyl methylcellulose (B11928114) (HPMC).[6]

  • Select Solvent: Identify a common volatile solvent that can dissolve both this compound and the chosen polymer (e.g., a mixture of ethanol and water).[7]

  • Dissolution: Dissolve both this compound and the polymer in the selected solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator or by gentle heating under vacuum to obtain a solid mass.

  • Drying and Milling: Dry the solid mass completely, then pulverize it into a fine powder.

  • Characterization: Analyze the solid dispersion using DSC, XRPD, and FTIR to confirm the amorphous nature of the drug and the absence of chemical interactions.

  • Dissolution Study: Perform a dissolution test to compare the dissolution rate of the solid dispersion with that of the pure this compound powder.

Nanoparticle Formulations

Reducing the particle size of a drug to the nanometer range can dramatically increase its surface area, leading to a higher dissolution velocity and improved bioavailability.[8][9]

Issue: Poor absorption and low bioavailability of this compound in oral formulations.

Solution: Formulate this compound as a nanosuspension or encapsulate it in nanoparticles.

Experimental Protocol: Preparation of this compound Nanosuspension (Wet Milling)

  • Prepare Suspension: Disperse this compound powder in an aqueous solution containing stabilizers (e.g., a combination of a surfactant and a polymer).

  • Milling: Subject the suspension to high-energy wet milling using a bead mill. The milling media (e.g., zirconium oxide beads) will break down the drug crystals into nanoparticles.[10]

  • Particle Size Analysis: Monitor the particle size distribution during the milling process using dynamic light scattering (DLS) until the desired particle size is achieved.

  • Downstream Processing: The resulting nanosuspension can be used as a liquid formulation or can be further processed into a solid dosage form by spray drying or freeze drying.

Experimental Workflows and Signaling Pathways

Logical Workflow for Solubility Enhancement

This diagram illustrates a logical approach to selecting a suitable solubility enhancement technique for this compound.

Solubility_Enhancement_Workflow start Start: Low this compound Aqueous Solubility char Characterize Physicochemical Properties of this compound start->char cosolvent Co-solvent System char->cosolvent ph_adjust pH Adjustment char->ph_adjust cyclodextrin Cyclodextrin Complexation char->cyclodextrin solid_dispersion Solid Dispersion char->solid_dispersion nanoparticle Nanoparticle Formulation char->nanoparticle eval Evaluate Solubility, Stability, and Dissolution Rate cosolvent->eval ph_adjust->eval cyclodextrin->eval solid_dispersion->eval nanoparticle->eval end End: Optimized this compound Formulation eval->end

Caption: A decision-making workflow for selecting a solubility enhancement strategy for this compound.

Proposed Mechanism of Action of this compound

This compound is known to have multiple mechanisms of action, including the inhibition of RNA synthesis and the generation of reactive oxygen species (ROS).[3][11]

Granaticin_Mechanism This compound This compound cell_entry Cellular Uptake This compound->cell_entry rna_pol Inhibition of RNA Polymerase cell_entry->rna_pol mitochondria Mitochondrial Interaction cell_entry->mitochondria rrna_mat Inhibition of Ribosomal RNA Maturation rna_pol->rrna_mat protein_syn Decreased Protein Synthesis rrna_mat->protein_syn apoptosis Apoptosis protein_syn->apoptosis ros Increased Reactive Oxygen Species (ROS) mitochondria->ros ros->apoptosis

Caption: A simplified diagram illustrating the proposed mechanisms of action of this compound.

Disclaimer: The experimental protocols and quantitative data provided are for informational purposes and should be adapted and optimized for your specific experimental conditions. Always refer to relevant safety data sheets (SDS) before handling this compound and other chemicals.

References

Preventing degradation of Granaticin during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Granaticin during storage and experimental use.

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific problems you might encounter, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Change in color of solid this compound (e.g., from red to brownish). 1. Exposure to light: this compound is a pigmented compound and is known to be sensitive to light, which can induce photodegradation.[1] 2. Exposure to humidity: The solid-state stability of many compounds is compromised by moisture.[2] 3. Elevated temperature: High temperatures can accelerate solid-state degradation.[1]1. Protect from light: Store solid this compound in an amber vial or a container wrapped in aluminum foil.[1] 2. Ensure dry conditions: Store in a desiccator or a controlled low-humidity environment. 3. Maintain recommended storage temperature: For long-term storage, keep solid this compound at -20°C.
Decreased potency or activity of this compound solution over time. 1. Inappropriate storage temperature: Storing solutions at room temperature or even 4°C for extended periods can lead to degradation. 2. Incorrect solvent: The choice of solvent can significantly impact the stability of a compound in solution. 3. Exposure to light: Photodegradation can occur rapidly in solutions.[1] 4. Sub-optimal pH: The stability of this compound is pH-dependent. Its catalytic activity, which may be linked to its degradation, is highest at neutral pH. 5. Oxidation: As a benzoisochromanequinone, this compound is susceptible to oxidative degradation.1. Use appropriate temperature: For short-term storage, use 4°C. For longer durations, consider storing aliquots at -20°C or -80°C. 2. Select a suitable solvent: A mixture of methanol (B129727) and water (55:45 v/v) has been reported to be used for creating a stable this compound solution. Always use high-purity solvents. 3. Protect from light: Store solutions in amber vials or wrap containers in foil. 4. Buffer the solution: If experimentally feasible, maintain the pH of the solution. Acidic conditions (pH 2-4) have been shown to be optimal for the stability of similar quinone-containing compounds. 5. Minimize oxygen exposure: Use de-gassed solvents for preparing solutions and consider purging the headspace of the storage vial with an inert gas like argon or nitrogen.
Precipitation observed in this compound solution upon storage. 1. Poor solubility in the chosen solvent. 2. Degradation to less soluble products. 3. Change in temperature affecting solubility. 1. Verify solubility: Ensure the concentration of your solution does not exceed the solubility of this compound in the chosen solvent. This compound is soluble in ethanol, methanol, DMF, and DMSO. 2. Investigate degradation: Analyze the precipitate and supernatant by HPLC to check for the presence of degradation products. 3. Store at a constant temperature: Avoid frequent freeze-thaw cycles which can affect both solubility and stability.
Inconsistent experimental results using this compound. 1. Use of a degraded stock solution. 2. Inconsistent preparation of working solutions. 3. Interaction with other experimental components. 1. Prepare fresh stock solutions: For critical experiments, use freshly prepared solutions or solutions that have been stored under optimal conditions for a validated period. 2. Standardize solution preparation: Use a consistent, documented procedure for preparing all this compound solutions. 3. Assess compatibility: Evaluate the stability of this compound in the presence of other components in your experimental system. This compound is known to oxidize sulfhydryl compounds.

Frequently Asked Questions (FAQs)

1. What are the optimal long-term storage conditions for solid this compound?

For long-term storage, solid this compound should be stored at -20°C, protected from light and moisture.

2. How should I prepare and store this compound stock solutions?

A recommended method is to dissolve this compound in a mixture of methanol and water (55:45 v/v) and store it at 4°C for short-term use. For longer-term storage of solutions, it is advisable to prepare aliquots and store them at -20°C or -80°C to minimize freeze-thaw cycles. Always protect solutions from light.

3. What are the main factors that cause this compound to degrade?

The primary factors contributing to this compound degradation are:

  • Temperature: Higher temperatures accelerate degradation.

  • Light: this compound is photosensitive and can undergo photodegradation.

  • pH: Stability is pH-dependent, with increased catalytic activity (and potential for degradation) at neutral pH.

  • Oxidation: The quinone structure is susceptible to oxidation.

  • Humidity: Moisture can promote the degradation of solid this compound.

4. What are the likely degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively detailed in the literature, based on its benzoisochromanequinone structure, the following are likely:

  • Hydrolysis: The ester and glycosidic linkages in this compound and its derivatives can be susceptible to hydrolysis under acidic or basic conditions.

  • Oxidation: The quinone moiety is prone to oxidative reactions, which can be initiated by light, heat, or the presence of oxidizing agents. This can lead to the formation of various oxidized byproducts.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to the formation of reactive species that degrade the molecule.

5. How can I check if my this compound has degraded?

The most reliable method is to use High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate intact this compound from its degradation products. A decrease in the peak area of this compound and the appearance of new peaks are indicative of degradation. LC-MS (Liquid Chromatography-Mass Spectrometry) can be used to identify the mass of the degradation products, aiding in their structural elucidation.

Quantitative Stability Data

The following table summarizes available quantitative data on this compound stability. It is important to note that comprehensive kinetic data for the degradation of pure this compound is limited in the public domain. The data below is from a study on microencapsulated this compound B, which demonstrates improved stability compared to the unencapsulated form.

ConditionCompound FormDurationParameter MeasuredResult
Sunlight Exposure Microencapsulated this compound BNot SpecifiedRetention17.0% increase in retention compared to unencapsulated form.
Storage at 4°C Microencapsulated this compound BNot SpecifiedRetention6.6% increase in retention compared to unencapsulated form.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

2. Procedure:

  • Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C for 24-48 hours.

  • Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature for 2-4 hours.

  • Oxidative Degradation: Dissolve this compound in a solution containing 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Expose solid this compound to 70°C in a calibrated oven for 48 hours.

  • Photodegradation: Expose a solution of this compound (in a photostable solvent like methanol:water) to a photostability chamber with a light source equivalent to ICH Q1B guidelines. A control sample should be wrapped in foil to exclude light.

3. Analysis:

  • At specified time points, withdraw samples, neutralize the acidic and basic solutions, and dilute appropriately with the mobile phase.

  • Analyze all samples by a suitable HPLC-UV or HPLC-MS method.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products. Method optimization will be required.

1. Instrumentation and Conditions:

  • HPLC System: With a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for separating related compounds.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of this compound (around 520 nm).

  • Column Temperature: 30°C.

2. Procedure:

  • Prepare a standard solution of this compound and solutions from the forced degradation studies.

  • Inject the samples into the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks corresponding to degradation products and a decrease in the peak area of the parent this compound peak.

Visualizations

Signaling Pathways and Workflows

degradation_pathway This compound This compound Stress Stress Conditions (Light, Heat, pH, Oxidants, Humidity) Degradation Degradation Products Stress->Degradation induces Loss Loss of Potency Degradation->Loss

Caption: General degradation pathway of this compound under various stress conditions.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome start This compound Sample stress Forced Degradation (Acid, Base, Heat, Light, Oxidant) start->stress control Control Sample (Optimal Storage) start->control hplc HPLC / LC-MS Analysis stress->hplc control->hplc data Data Interpretation (Peak Purity, Degradant Identification) hplc->data pathway Degradation Pathway Elucidation data->pathway method Stability-Indicating Method Development data->method

Caption: Experimental workflow for a forced degradation study of this compound.

troubleshooting_logic start Suspected this compound Degradation check_storage Review Storage Conditions (Temp, Light, Humidity, Solvent) start->check_storage hplc_analysis Perform HPLC Analysis check_storage->hplc_analysis no_degradation No Degradation Products Detected hplc_analysis->no_degradation Clear Chromatogram degradation_detected Degradation Products Detected hplc_analysis->degradation_detected Extra Peaks other_issue Consider Other Experimental Factors no_degradation->other_issue Yes optimize_storage Optimize Storage Conditions (Lower Temp, Protect from Light/Moisture) degradation_detected->optimize_storage Yes retest Re-test Stability optimize_storage->retest

References

Technical Support Center: Granaticin Purification by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying Granaticin and its analogs using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is a common column choice for preparative HPLC purification of this compound?

A common choice is a reversed-phase C18 column. For instance, a Waters XBridge® Prep C18, with 10 µm particles and dimensions of 19 x 250 mm, has been successfully used.[1] For semi-preparative steps, a phenyl column like the Agilent ZORBAX Stable Bond 80Å Phenyl column (5 µm, 9.4 x 250 mm) can also be employed.[1]

Q2: What mobile phases are typically used for this compound purification?

A typical mobile phase for reversed-phase HPLC of this compound involves a mixture of methanol (B129727) and water, often with a small amount of formic acid to improve peak shape.[1] Both gradient and isocratic elution methods can be used depending on the separation needs.[1]

Q3: Why is formic acid added to the mobile phase?

Formic acid is added to the mobile phase to acidify it. This helps to suppress the ionization of acidic functional groups in the this compound molecule and any residual free silanol (B1196071) groups on the silica-based stationary phase. This minimizes secondary interactions that can lead to peak tailing and improves peak symmetry.

Q4: My this compound peak is tailing. What are the likely causes and solutions?

Peak tailing for compounds like this compound is often due to secondary interactions with the stationary phase or issues with the mobile phase pH. Here are some common causes and solutions:

  • Secondary Silanol Interactions: Free silanol groups on the silica (B1680970) packing of the column can interact with polar functional groups on the this compound molecule.

    • Solution: Ensure your mobile phase is sufficiently acidic (e.g., by adding 0.1% formic acid) to protonate the silanol groups and reduce these interactions.[1]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Try reducing the sample concentration or injection volume.

Troubleshooting Guide

Problem: Poor Peak Resolution

You are observing overlapping peaks of this compound and its analogs or impurities.

Possible Cause Suggested Solution
Inadequate Mobile Phase Strength Adjust the mobile phase composition. For reversed-phase HPLC, increasing the aqueous component (water) will increase retention times and may improve separation.
Gradient is Too Steep If using a gradient, try a shallower gradient (i.e., a slower increase in the organic solvent concentration over a longer time).
Incorrect Column Chemistry If optimizing the mobile phase doesn't work, consider a column with a different stationary phase. A phenyl column can offer different selectivity compared to a C18 column due to pi-pi interactions.
Flow Rate is Too High Lowering the flow rate can sometimes improve resolution, although it will increase the run time.
Problem: Peak Tailing

The this compound peak is asymmetrical with a trailing edge.

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to suppress silanol interactions.
Mobile Phase pH Ensure the mobile phase pH is appropriate for this compound. An acidic mobile phase is generally recommended.
Column Overload Reduce the amount of sample injected onto the column.
Column Contamination Flush the column with a strong solvent (e.g., 100% methanol or acetonitrile) to remove strongly retained impurities. If the problem persists, the column may need to be replaced.
Problem: High Backpressure

The HPLC system is showing an unusually high backpressure.

Possible Cause Suggested Solution
Column Frit Blockage Filter your sample before injection to remove any particulate matter. If a blockage is suspected, try back-flushing the column (if the manufacturer's instructions permit).
Precipitation in the System Ensure that the mobile phase components are fully miscible and that your sample is completely dissolved in the injection solvent.
Tubing Blockage Check for blockages in the system tubing and fittings.

Quantitative Data Summary

The following table summarizes typical parameters for the preparative and semi-preparative HPLC purification of this compound and its analogs.

ParameterPreparative HPLCSemi-preparative HPLC (Method 1)Semi-preparative HPLC (Method 2)
Column Waters XBridge® Prep C18Agilent ZORBAX Stable Bond 80Å PhenylAgilent ZORBAX Stable Bond 80Å Phenyl
Particle Size 10 µm5 µm5 µm
Dimensions 19 x 250 mm9.4 x 250 mm9.4 x 250 mm
Mobile Phase Gradient of Methanol in Water + 0.1% Formic AcidIsocratic: 55% Methanol in Water + 0.1% Formic AcidGradient: 60-100% Methanol in Water + 0.1% Formic Acid (15 min)
Flow Rate 13 mL/min2.5 mL/min3 mL/min
Target Compounds This compound AnalogsCompound 1, Compound 3Compound 2
Retention Time Varies with gradient10.6 min (Cpd 1), 17 min (Cpd 3)11.2 min

Experimental Protocols

Preparative HPLC for Initial Fractionation

This protocol is for the initial fractionation of a crude extract containing this compound and its analogs.

  • Column: Waters XBridge® Prep C18 (10 µm, 19 x 250 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 13 mL/min.

  • Gradient Program: Develop a suitable gradient based on analytical HPLC results. A common starting point is a linear gradient from a low to a high percentage of Mobile Phase B over 20-30 minutes.

  • Sample Preparation: Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm filter before injection.

  • Injection and Fraction Collection: Inject the sample and collect fractions based on the UV chromatogram.

Semi-preparative HPLC for Final Purification

This protocol is for the final purification of specific this compound analogs from the fractions obtained during preparative HPLC.

Method 1 (Isocratic):

  • Column: Agilent ZORBAX Stable Bond 80Å Phenyl (5 µm, 9.4 x 250 mm).

  • Mobile Phase: 55% Methanol in Water with 0.1% formic acid.

  • Flow Rate: 2.5 mL/min.

  • Injection: Inject the partially purified fraction.

  • Collection: Collect the peaks corresponding to the target compounds (e.g., at retention times of 10.6 and 17 minutes).

Method 2 (Gradient):

  • Column: Agilent ZORBAX Stable Bond 80Å Phenyl (5 µm, 9.4 x 250 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Flow Rate: 3 mL/min.

  • Gradient Program: 60-100% Mobile Phase B over 15 minutes.

  • Injection: Inject the partially purified fraction.

  • Collection: Collect the peak of interest (e.g., at a retention time of 11.2 minutes).

Visualizations

Troubleshooting_Workflow start Problem Observed poor_resolution Poor Peak Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing high_pressure High Backpressure start->high_pressure cause_res1 Inadequate Mobile Phase Strength poor_resolution->cause_res1 Cause? cause_res2 Steep Gradient poor_resolution->cause_res2 Cause? cause_res3 Wrong Column poor_resolution->cause_res3 Cause? cause_tail1 Secondary Interactions peak_tailing->cause_tail1 Cause? cause_tail2 Incorrect pH peak_tailing->cause_tail2 Cause? cause_tail3 Column Overload peak_tailing->cause_tail3 Cause? cause_press1 Frit Blockage high_pressure->cause_press1 Cause? cause_press2 Precipitation high_pressure->cause_press2 Cause? solution_res1 Adjust Mobile Phase cause_res1->solution_res1 Solution solution_res2 Use Shallower Gradient cause_res2->solution_res2 Solution solution_res3 Change Column cause_res3->solution_res3 Solution solution_tail1 Add Acidic Modifier cause_tail1->solution_tail1 Solution solution_tail2 Adjust pH cause_tail2->solution_tail2 Solution solution_tail3 Reduce Sample Load cause_tail3->solution_tail3 Solution solution_press1 Filter Sample/ Back-flush cause_press1->solution_press1 Solution solution_press2 Check Solubility cause_press2->solution_press2 Solution

Caption: Troubleshooting workflow for common HPLC issues.

References

Optimizing fermentation conditions for Granaticin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentation of granaticin.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound fermentation experiments.

Issue 1: Low or No this compound Production

Symptoms:

  • Little to no characteristic red/blue pigmentation in the fermentation broth (granaticins are known to appear blue in alkaline environments).[1]

  • Low absorbance values at the characteristic wavelengths for this compound upon spectrophotometric analysis.

  • Low peak intensity or area for this compound and its derivatives in HPLC analysis.[2]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Fermentation Medium 1. Review Media Composition: Ensure all components of your chosen medium (e.g., ISP2, YEME) are correct and at the proper concentrations.[3][4] 2. Carbon Source Optimization: High glucose concentrations can suppress secondary metabolite production. Try varying the glucose concentration; for Streptomyces thermoviolaceus NT1, 0.4% glucose was found to be optimal.[3] Consider testing alternative, more slowly metabolized carbon sources like galactose, which can sometimes enhance secondary metabolite production. 3. Nitrogen Source Evaluation: The type and concentration of the nitrogen source are critical. Peptone and yeast extract are commonly used. Experiment with different nitrogen sources and C:N ratios.
Incorrect Fermentation Parameters 1. Verify pH: The optimal pH for this compound production is generally around 7.0. Ensure the initial pH of your medium is correctly adjusted and monitor it during fermentation. 2. Check Temperature: The optimal temperature can vary between strains. For S. thermoviolaceus NCIB 10076, the highest yield was at 45°C, but the fastest rate of synthesis was at 37°C. For S. thermoviolaceus NT1, the optimal temperature was found to be around 36.5°C. Incubate your culture at the recommended temperature for your specific strain. 3. Optimize Inoculum Size: A 5% inoculum was found to be optimal for granaticinic acid production by S. thermoviolaceus NT1. Test a range of inoculum sizes (e.g., 1-10%) to find the best for your strain and conditions. 4. Evaluate Aeration and Agitation: Proper aeration is crucial for Streptomyces growth and secondary metabolism. Ensure adequate shaking speed (e.g., 150-220 rpm) and use baffled flasks to improve oxygen transfer.
Strain-Related Issues 1. Confirm Strain Identity and Viability: Verify the identity of your Streptomyces strain. Ensure your stock cultures are viable and not contaminated. 2. Inoculum Quality: Use a fresh, actively growing seed culture for inoculation. The age and quality of the inoculum can significantly impact production.
Nutrient Limitation and Stress Secondary metabolite production in Streptomyces is often triggered by nutrient limitation, which initiates a "stringent response". If your medium is too rich, the switch to secondary metabolism may not occur. Consider a two-stage fermentation, with an initial growth phase in a richer medium, followed by a production phase in a medium with limited key nutrients (e.g., phosphate (B84403) or nitrogen).
Issue 2: High Batch-to-Batch Variability

Symptoms:

  • Inconsistent this compound yields between different fermentation runs, even with seemingly identical conditions.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Inoculum 1. Standardize Inoculum Preparation: Follow a strict, standardized protocol for preparing your seed culture. This includes using the same medium, incubation time, temperature, and agitation speed for every batch. 2. Use Spore Suspensions: For greater consistency, consider starting your seed cultures from a standardized spore suspension.
Variations in Media Preparation 1. Precise Component Measurement: Ensure all media components are weighed and measured accurately. 2. Consistent Water Source: Use water of the same quality (e.g., deionized, distilled) for all media preparations. 3. Calibrate pH Meter: Regularly calibrate your pH meter to ensure accurate initial pH adjustment of the medium.
Fluctuations in Fermentation Conditions 1. Monitor Equipment: Regularly check and calibrate incubators and shakers to ensure consistent temperature and agitation speed. 2. Consistent Flasks and Volumes: Use flasks of the same size and shape, with the same volume of medium, to maintain consistent aeration.
Issue 3: Formation of Unwanted Byproducts or Shunt Products

Symptoms:

  • Presence of significant peaks in HPLC analysis that do not correspond to this compound or its known derivatives.

  • Observation of brownish pigmentation in the broth, which may indicate the formation of shunt products like those seen in actinorhodin (B73869) biosynthesis.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Metabolic Bottlenecks The accumulation of shunt products can indicate a bottleneck in the biosynthetic pathway. For example, in Streptomyces vietnamensis, a high level of the shunt products SEK34 and SEK34b suggested that the second ring closure is a key limiting step in this compound biosynthesis. While difficult to address through simple fermentation optimization, this suggests that genetic engineering of the strain could be a solution.
Suboptimal Fermentation Conditions The balance of metabolites can be sensitive to fermentation conditions. Systematically vary key parameters like pH, temperature, and nutrient concentrations to see if the byproduct profile changes.
Mycothiol-Related Detoxification In S. vietnamensis, the formation of sulfur-containing this compound congeners (mycothiogranaticins) has been observed. These are thought to be detoxification products. Disruption of the mycothiol (B1677580) biosynthesis pathway eliminated these byproducts, but also unexpectedly reduced overall this compound production by over 50%, suggesting mycothiol also plays a positive regulatory role.

Frequently Asked Questions (FAQs)

Q1: What is the optimal medium for this compound production?

A1: There is no single "best" medium, as the optimal composition can vary depending on the producing strain. However, several media have been successfully used and optimized for this compound or granaticinic acid production. These include:

  • ISP2 Medium: Found to be the most preferred for granaticinic acid production by Streptomyces thermoviolaceus NT1.

  • YEME (Yeast Extract-Malt Extract) Medium: Used for this compound production by Streptomyces vietnamensis GIMV4.0001. Its composition is typically 0.3% yeast extract, 0.5% tryptone, 0.3% malt (B15192052) extract, 1% glucose, and 5 mM MgCl₂.

  • Other media that have been tested include SCN, TYG, and MS broth.

It is recommended to screen several of these media to find the most suitable one for your strain and then optimize the concentrations of key components, particularly the carbon and nitrogen sources.

Q2: What are the key fermentation parameters to control for optimal this compound yield?

A2: The most critical parameters to control are pH, temperature, inoculum size, and aeration. The table below summarizes optimized conditions from a study on Streptomyces thermoviolaceus NT1 for granaticinic acid production, which resulted in a 3.3-fold increase in yield.

ParameterUn-optimized ValueOptimized Value
Glucose Concentration Not specified0.38%
pH 7.07.02
Temperature 28 °C36.53 °C
Inoculum Size 2%5%
Incubation Period 12 days10 days
Yield (mg/L) 18.6461.35

Q3: How can I extract and quantify this compound from my fermentation broth?

A3:

  • Extraction: A common method is solvent extraction with ethyl acetate. The pH of the culture filtrate is first adjusted to be acidic (pH 3-4) with HCl. Then, the extraction is performed multiple times (e.g., 3 times) with an equal volume of ethyl acetate. The organic phases are then combined and concentrated using a rotary evaporator.

  • Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying this compound and its derivatives. A C18 column is typically used with a mobile phase gradient of methanol (B129727) or acetonitrile (B52724) in water, often with a small amount of formic acid. Quantification is done by comparing the peak area of the sample to a standard curve generated from pure this compound compounds.

Q4: My fermentation broth has a brownish color instead of the expected red/blue. What does this mean?

A4: A brownish color can be an indication of the production of shunt products instead of the final this compound molecule. This occurs when intermediates in the biosynthetic pathway are diverted and undergo alternative chemical reactions. This can be caused by mutations in the biosynthetic genes or by suboptimal fermentation conditions that create a bottleneck in the pathway. Review your fermentation parameters and consider that your strain may have limitations in its biosynthetic machinery.

Experimental Protocols

Protocol 1: Inoculum Preparation for Streptomyces

This protocol is a general guideline for preparing a seed culture for fermentation.

  • Strain Activation: Streak a cryopreserved stock of your Streptomyces strain onto a suitable agar (B569324) medium (e.g., ISP2 agar).

  • Incubation: Incubate the plate at the optimal temperature for your strain (e.g., 28-35°C) for 7-10 days, or until good sporulation is observed.

  • Seed Culture: Aseptically transfer a loopful of spores or a small agar block with mycelium into a flask containing a liquid seed medium (e.g., ISP2 broth).

  • Seed Culture Incubation: Incubate the seed culture flask at the appropriate temperature with shaking (e.g., 150 rpm) for 2-5 days, until a sufficient amount of biomass is generated. This seed culture is now ready to be used to inoculate the production medium.

Protocol 2: this compound Production in Shake Flasks
  • Prepare Production Medium: Prepare your chosen production medium (e.g., optimized ISP2) in baffled Erlenmeyer flasks.

  • Inoculation: Inoculate the production medium with the seed culture to the desired final concentration (e.g., 5% v/v).

  • Incubation: Incubate the flasks under the optimized conditions of temperature and agitation.

  • Monitoring: Monitor the fermentation over time by aseptically taking samples to measure pH, biomass, and this compound concentration. The optimal fermentation time for granaticinic acid production by S. thermoviolaceus NT1 was found to be 10 days.

Visualizations

This compound Biosynthesis Overview

Granaticin_Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Polyketide Synthase (PKS) (gra-ORF1-3) AcetylCoA->PKS Polyketide Nascent Polyketide Chain PKS->Polyketide Cyclization Cyclization & Aromatization Polyketide->Cyclization Bicyclic_Intermediate Bicyclic Intermediate Cyclization->Bicyclic_Intermediate Tailoring Tailoring Enzymes (e.g., Ketoreductases, Oxygenases) Bicyclic_Intermediate->Tailoring Shunt_Products Shunt Products (e.g., SEK34, DMAC) Bicyclic_Intermediate->Shunt_Products Metabolic Bottleneck Granaticin_Aglycone This compound Aglycone Tailoring->Granaticin_Aglycone Glycosylation Glycosyltransferase Granaticin_Aglycone->Glycosylation Deoxysugar_Pathway Deoxysugar Biosynthesis (gra-ORF17, -22, -26, etc.) TDP_Deoxysugar TDP-Deoxysugar Deoxysugar_Pathway->TDP_Deoxysugar TDP_Deoxysugar->Glycosylation This compound This compound / this compound B Glycosylation->this compound

Caption: A simplified workflow of the this compound biosynthetic pathway.

Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow Start Start: Low this compound Yield Check_Strain 1. Verify Strain - Purity - Viability - Inoculum Quality Start->Check_Strain Check_Media 2. Review Medium - Correct Components? - Correct Concentrations? - Accurate pH? Check_Strain->Check_Media Strain OK Check_Params 3. Check Fermentation Parameters - Temperature - Agitation/Aeration - Incubation Time Check_Media->Check_Params Medium OK Optimize_Media 4. Optimize Medium - Test Carbon Sources/Conc. - Test Nitrogen Sources - Screen Different Media (ISP2, YEME) Check_Params->Optimize_Media Parameters OK Optimize_Params 5. Optimize Parameters - Vary Temperature - Vary pH - Vary Inoculum Size Optimize_Media->Optimize_Params End Improved Yield Optimize_Params->End

Caption: A step-by-step workflow for troubleshooting low this compound yield.

References

Common interferences in the spectroscopic analysis of Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the spectroscopic analysis of Granaticin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic UV-Vis absorption maxima for this compound?

This compound and its derivatives, being benzoisochromanequinones, exhibit characteristic UV-Vis absorption spectra.[1][2] While the exact maxima can be influenced by the solvent and pH, typical absorbances are observed around 223, 236, 523, and 558 nm in chloroform (B151607).[3] In acidified ethanol, this compound absorbs at approximately 285, 490, 525, and 562 nm.[3]

Q2: My NMR spectrum shows broad peaks. What are the possible causes?

Broad peaks in NMR spectra can arise from several factors:

  • High Sample Concentration: Excessive concentration can lead to viscosity-related line broadening.[4] It is recommended to use an optimal concentration, for instance, 10 mg for ¹H and 50 mg for ¹³C studies in 0.5 ml of deuterated solvent.

  • Presence of Particulate Matter: Undissolved material or ferromagnetic contaminants can disrupt the homogeneity of the magnetic field, resulting in poor resolution and broad lines. Filtering the sample solution is a crucial step to avoid this.

  • Paramagnetic Impurities: The presence of paramagnetic substances can cause significant line broadening. Ensure all glassware is thoroughly cleaned to prevent contamination.

  • Poor Shimming: Incorrect adjustment of the magnetic field shims will lead to broadened spectral lines.

Q3: I am observing unexpected masses in my mass spectrometry data. What could they be?

Unexpected masses in MS analysis of this compound can be due to:

  • Adduct Formation: Adduct ions are commonly formed in soft ionization techniques like electrospray ionization (ESI) through interaction with atoms or molecules in the sample matrix. Common adducts include those with sodium ([M+Na]⁺) or potassium ([M+K]⁺).

  • Presence of Congeners: this compound is often produced as a mixture of different derivatives, such as this compound B, dihydrothis compound, and granaticinic acid. These related compounds will have different molecular weights.

  • Degradation Products: this compound can degrade under certain conditions. For example, some sulfur-containing derivatives have been identified as potential degradation products during purification.

  • In-source Fragmentation: In ESI-MS, neutral loss of the deoxyribose moiety from modified nucleosides can occur "in-source," leading to the observation of the corresponding aglycone DNA adducts.

Q4: How can solvent choice affect my spectroscopic analysis?

Solvents can significantly impact spectroscopic results:

  • UV-Vis Spectroscopy: The polarity and hydrogen bonding capability of the solvent can shift absorption maxima. For instance, the UV absorbance of this compound differs between chloroform and acidified ethanol.

  • NMR Spectroscopy: The position of spectral lines is solvent-dependent. For comparative analysis, it is crucial to use the same deuterated solvent consistently. Common choices for compounds like this compound include CDCl₃, DMSO-d₆, and methanol-d₄.

  • Fluorescence Spectroscopy: Solvent properties such as polarity, polarizability, and hydrogen-bond donating/accepting capabilities can influence the rate of photochemical reactions and fluorescence emission.

Q5: My this compound sample appears to be degrading. What are the potential causes and how can I monitor it?

This compound stability can be affected by exposure to light, UV radiation, and high temperatures. Degradation can be monitored by techniques like HPLC, which can separate the degradation products from the parent compound. To minimize degradation, it is advisable to store samples at low temperatures (e.g., 4°C) and protect them from light.

Troubleshooting Guides

Issue 1: Inconsistent UV-Vis Spectrophotometry Readings
Symptom Possible Cause Suggested Solution
Fluctuating absorbance valuesSample instability or degradation.Prepare fresh samples and measure immediately. Store stock solutions under appropriate conditions (e.g., refrigerated, protected from light).
Unexpected peaks or high backgroundPresence of interfering substances from the sample matrix.Use a suitable blank to correct for background absorbance. If matrix effects are significant, consider sample purification prior to analysis.
Non-linear Beer-Lambert plotSample aggregation at high concentrations.Dilute the sample to a concentration range where absorbance is linear with concentration.
Shift in λmaxDifferent solvent or pH used compared to reference data.Ensure consistent use of the same solvent and buffer system for all measurements and comparisons.
Issue 2: Poor Quality NMR Spectra
Symptom Possible Cause Suggested Solution
Broad spectral linesHigh sample concentration, presence of solids, or poor shimming.Optimize sample concentration. Filter the sample to remove any particulate matter. Carefully shim the magnetic field.
Water peak present in the spectrumUse of non-anhydrous deuterated solvents or atmospheric moisture absorption.Use high-quality deuterated solvents and keep solvent bottles tightly capped. Consider using solvent suppression techniques if the water signal is significant.
Low signal-to-noise ratioInsufficient sample concentration.Increase the sample concentration if solubility permits. Alternatively, increase the number of scans during acquisition.
Spinning sidebandsMis-adjusted transverse shims (X, Y) when the sample is spun.Re-shim the spectrometer, paying particular attention to the transverse shims.
Issue 3: Ambiguous Mass Spectrometry Results
Symptom Possible Cause Suggested Solution
Multiple unexpected peaksPresence of adducts, congeners, or degradation products.Analyze the mass differences between peaks to identify common adducts (e.g., +22 for Na⁺). Use high-resolution mass spectrometry to obtain accurate mass and elemental composition to help identify unknowns. LC-MS can be used to separate different components before MS analysis.
No molecular ion peak observedIn-source fragmentation.Use a softer ionization method if possible. Analyze the fragment ions to deduce the structure of the parent molecule.
Matrix suppressionPreferential formation of adducts with matrix components over the analyte.Optimize the sample preparation method to reduce matrix effects. This may involve dilution or purification steps.

Experimental Protocols

Key Experiment: LC-MS Analysis of this compound and its Congeners

This protocol is adapted from methodologies used for the analysis of this compound derivatives.

Objective: To separate and identify this compound and related compounds in a sample mixture.

Materials:

  • Agilent 1290 Infinity LC System (or equivalent)

  • Agilent 6230 TOF Mass Spectrometer (or equivalent) with an ESI source

  • Agilent ZORBAX SB-C18 column (1.8 µm, 3.0 × 5.0 mm)

  • Methanol (CH₃OH), HPLC grade

  • Water (H₂O), HPLC grade

  • Formic acid (0.1%)

Procedure:

  • Sample Preparation: Dissolve the dried this compound extract in a suitable solvent (e.g., methanol).

  • LC Separation:

    • Set the column temperature as required.

    • Use a solvent gradient from 10-100% CH₃OH in H₂O containing 0.1% formic acid over 20 minutes.

    • Set the flow rate to 0.25 mL/min.

    • Inject the sample onto the column.

  • MS Detection:

    • Operate the ESI source in negative ion mode.

    • Acquire mass spectra over a relevant m/z range for this compound and its expected derivatives.

  • Data Analysis:

    • Analyze the retention times and mass spectra to identify the different components in the mixture.

    • Compare the obtained m/z values with known values for this compound congeners.

Visualizations

experimental_workflow General Spectroscopic Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation extraction Extraction & Purification dissolution Dissolution in appropriate solvent extraction->dissolution filtration Filtration dissolution->filtration uv_vis UV-Vis Spectroscopy filtration->uv_vis nmr NMR Spectroscopy filtration->nmr ms Mass Spectrometry filtration->ms data_acq Data Acquisition uv_vis->data_acq nmr->data_acq ms->data_acq spectral_analysis Spectral Analysis data_acq->spectral_analysis structure_elucidation Structure Elucidation spectral_analysis->structure_elucidation

Caption: Workflow for the spectroscopic analysis of this compound.

troubleshooting_workflow Troubleshooting Workflow for Unexpected Spectroscopic Results start Unexpected Spectroscopic Result check_sample_prep Review Sample Preparation Protocol start->check_sample_prep check_instrument_params Verify Instrument Parameters check_sample_prep->check_instrument_params Prep OK rerun_analysis Re-run Analysis with Control check_sample_prep->rerun_analysis Prep Issue Found & Corrected check_instrument_params->rerun_analysis Param Issue Found & Corrected consult_literature Consult Literature for Known Interferences check_instrument_params->consult_literature Params OK problem_solved Problem Resolved rerun_analysis->problem_solved consult_literature->rerun_analysis

Caption: Logical workflow for troubleshooting unexpected spectroscopic data.

References

Improving the stability of Granaticin for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Granaticin Stability Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of this compound for in vivo studies. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a member of the benzoisochromanequinone (BIQ) class of polyketides, which are naturally produced by Streptomyces species[1][2]. It exhibits a wide range of biological activities, including potent effects against Gram-positive bacteria and protozoa[1][2]. Additionally, this compound has demonstrated cytotoxicity against various cancer cell lines and in mouse models of P-388 lymphocytic leukemia, making it a compound of interest for anticancer drug development[1][2].

Q2: Why is the stability of this compound a critical factor in in vivo research?

The stability of a pharmaceutical compound is paramount for its effectiveness and for obtaining reliable experimental data[3]. For in vivo studies, unstable compounds like this compound may degrade in physiological environments (e.g., due to pH, enzymes, or interaction with other molecules) before reaching their target site[3]. This can lead to reduced bioavailability, inaccurate dose-response relationships, and the formation of potentially toxic byproducts[3][4]. Ensuring stability is crucial for the successful translation of preclinical findings.

Q3: Are there different forms of this compound with varying stability?

Yes, different derivatives of this compound can exhibit different stability profiles. For instance, studies have shown that this compound acid has better thermal stability compared to this compound B[5]. This suggests that the choice of the specific this compound derivative can be an important consideration in experimental design.

Q4: What general strategies can be employed to enhance the stability of this compound for in vivo experiments?

Several formulation and modification strategies can be used to improve the stability of challenging compounds like this compound. These include:

  • Lipid-Based Delivery Systems: Encapsulating this compound in lipid carriers can enhance its solubility and protect it from degradation in the gastrointestinal tract. These systems may also facilitate lymphatic transport, bypassing first-pass metabolism[6][7].

  • Amorphous Solid Dispersions: This technique stabilizes the drug in a high-energy, non-crystalline form, which can improve both solubility and stability[6].

  • Nanoparticles and Microencapsulation: Encasing this compound within nanoparticles or microcapsules creates a protective barrier against environmental factors such as pH, moisture, and enzymes[3][8].

  • Complexation with Cyclodextrins: These complexes can improve the solubility of this compound and protect it from degradation[3].

  • Chemical Modification: While more complex, derivatization of the this compound molecule can lead to forms with inherently better stability[9].

Troubleshooting Guide: Common Issues with this compound Stability

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Issue Potential Cause Recommended Solution(s)
Poor Aqueous Solubility This compound is a hydrophobic molecule with low water solubility.1. Co-solvents: Use a mixture of solvents, such as methanol (B129727) and water, for initial dissolution before further formulation[10]. 2. Formulation: Incorporate into lipid-based formulations, amorphous solid dispersions, or create nanoparticles to improve solubility and dissolution rate[4][6]. 3. Particle Size Reduction: Employ techniques like micronization or nanomilling to increase the surface area for dissolution[7].
Rapid Degradation in Biological Fluids Sensitivity to pH, enzymatic degradation, or oxidation in the physiological environment.1. Encapsulation: Use liposomes or polymeric nanoparticles to shield this compound from the surrounding environment[8]. 2. pH Control: Formulate with buffers to maintain a pH at which this compound is most stable[3]. 3. Antioxidants: Include antioxidants in the formulation if oxidative degradation is suspected.
Low and Variable Bioavailability A combination of poor solubility, instability, and low permeability across biological membranes.1. Lipid-Based Formulations: These can enhance absorption and may bypass first-pass metabolism[6]. 2. Permeation Enhancers: Include excipients that improve the transport of this compound across membranes, though this should be done with caution to avoid toxicity[7]. 3. Amorphous Solid Dispersions: These can increase the concentration of dissolved drug available for absorption[6].
Precipitation of this compound upon Dilution The concentration of this compound exceeds its solubility limit when the formulation is diluted in aqueous media.1. Use of Surfactants: Incorporate surfactants in the formulation to maintain this compound in a solubilized state upon dilution[4][7]. 2. Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form fine emulsions upon contact with aqueous media, keeping the drug dispersed[7].

Experimental Protocols

Protocol 1: Preparation of a this compound-Loaded Liposomal Formulation

This protocol provides a general method for encapsulating this compound in liposomes to improve its stability and solubility for in vivo administration.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator or extruder

  • Syringe filters (0.22 µm)

Methodology:

  • Lipid Film Hydration:

    • Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) and a predetermined amount of this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Attach the flask to a rotary evaporator and evaporate the organic solvents under vacuum at a temperature above the lipid phase transition temperature (e.g., 40°C) until a thin, dry lipid film is formed on the inner wall of the flask.

    • Continue to dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration of the Lipid Film:

    • Hydrate the lipid film by adding PBS (pH 7.4) and agitating the flask. This will result in the formation of multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • To produce small unilamellar vesicles (SUVs) suitable for injection, sonicate the MLV suspension using a probe sonicator on ice.

    • Alternatively, for a more uniform size distribution, extrude the MLV suspension multiple times through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

  • Purification and Sterilization:

    • Remove any unencapsulated this compound by centrifugation or size exclusion chromatography.

    • Sterilize the final liposomal suspension by passing it through a 0.22 µm syringe filter.

  • Characterization:

    • Determine the particle size and zeta potential of the liposomes using dynamic light scattering.

    • Quantify the amount of encapsulated this compound using a suitable analytical method like HPLC after disrupting the liposomes with a solvent like methanol.

Protocol 2: Assessing the in vitro Stability of a this compound Formulation

This protocol outlines a method to evaluate the stability of your this compound formulation in simulated biological fluids.

Materials:

  • This compound formulation

  • Simulated Gastric Fluid (SGF, pH 1.2)

  • Simulated Intestinal Fluid (SIF, pH 6.8)

  • Incubator shaker (37°C)

  • HPLC system with a suitable column (e.g., C18)

  • Centrifuge

Methodology:

  • Incubation:

    • Add a known concentration of the this compound formulation to both SGF and SIF in separate containers.

    • Incubate the samples at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each sample.

  • Sample Preparation:

    • Immediately stop any further degradation by adding a quenching solvent (e.g., ice-cold methanol) or by flash-freezing.

    • If the formulation contains solid components (e.g., nanoparticles), centrifuge the sample to separate the formulation from the medium. Extract the this compound from the pellet using an appropriate organic solvent.

  • Quantification:

    • Analyze the concentration of intact this compound in each sample using a validated HPLC method[1][2].

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each condition (SGF and SIF).

    • Calculate the degradation rate constant and the half-life (t½) of this compound in your formulation under these conditions.

Signaling Pathways and Experimental Workflows

Molecular Targets of this compound

This compound exerts its cytotoxic effects by inhibiting several key cellular enzymes. Understanding these targets is crucial for interpreting experimental results.

Granaticin_Targets This compound This compound tRNA_Leu tRNA-Leu Aminoacylation This compound->tRNA_Leu Farnesyl Farnesyltransferase This compound->Farnesyl IMPDH Inosine 5'-monophosphate Dehydrogenase (IMPDH) This compound->IMPDH CDC7 Cell Division Cycle 7 Kinase (CDC7) This compound->CDC7 Protein_Synth Protein Synthesis tRNA_Leu->Protein_Synth Signal_Trans Signal Transduction (e.g., Ras signaling) Farnesyl->Signal_Trans Guanine_Synth Guanine Nucleotide Biosynthesis IMPDH->Guanine_Synth DNA_Replication DNA Replication Initiation CDC7->DNA_Replication

Caption: Molecular targets inhibited by this compound, leading to downstream cellular effects.

Workflow for Developing a Stable this compound Formulation

This workflow outlines the key steps from initial characterization to the selection of a lead formulation for in vivo studies.

Formulation_Workflow Start Start: Unformulated This compound Char Physicochemical Characterization (Solubility, Stability Profile) Start->Char Strategy Select Formulation Strategies (e.g., Lipid-based, Nanoparticles) Char->Strategy Proto Develop Prototype Formulations Strategy->Proto InVitro In Vitro Screening (Stability, Release Profile) Proto->InVitro InVitro->Strategy Iterate/Reformulate Lead Select Lead Formulation(s) InVitro->Lead InVivo In Vivo Pilot Study (Pharmacokinetics, Efficacy) Lead->InVivo Proceed InVivo->Lead Refine End Optimized Formulation for In Vivo Studies InVivo->End

Caption: A stepwise workflow for the development and selection of a stable this compound formulation.

Addressing this compound's Physicochemical Challenges

This diagram illustrates the logical relationship between the inherent challenges of this compound and the formulation strategies designed to overcome them.

Challenges_Solutions cluster_challenges Physicochemical Challenges cluster_solutions Formulation Solutions Solubility Poor Aqueous Solubility Lipid Lipid-Based Systems (Liposomes, SEDDS) Solubility->Lipid Nano Nanoparticles Solubility->Nano Amorphous Amorphous Solid Dispersions Solubility->Amorphous Complex Cyclodextrin Complexation Solubility->Complex Instability Chemical & Enzymatic Instability Instability->Lipid Instability->Nano Instability->Complex

Caption: Relationship between this compound's challenges and corresponding formulation solutions.

References

How to address batch-to-batch variability in Granaticin production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in Granaticin production. The information is tailored for researchers, scientists, and drug development professionals working with Streptomyces species.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of batch-to-batch variability in this compound production?

A1: Batch-to-batch variability in this compound production primarily stems from three sources: fermentation parameters, genetic instability of the producing strain, and the composition of the culture medium. Inconsistent control over pH, temperature, and aeration can significantly alter metabolic pathways.[1][2] Streptomyces species are also known for their genetic instability, which can lead to spontaneous mutations and rearrangements within the this compound biosynthetic gene cluster, affecting yield.[3][4][5][6] Furthermore, variations in the quality and concentration of media components, especially carbon and nitrogen sources, can lead to inconsistent production.[1][7]

Q2: How does the choice of carbon source affect this compound yield?

A2: The carbon source is a critical factor influencing this compound production. High concentrations of readily metabolizable sugars like glucose can support robust biomass generation but may inhibit secondary metabolite production through carbon catabolite repression.[1] In some Streptomyces species, glutamate (B1630785) has been shown to be an effective carbon source for this compound production.[1][2] It is hypothesized that higher glucose levels may inhibit essential enzymes in the this compound biosynthetic pathway.[1]

Q3: What is the optimal pH and temperature for this compound production?

A3: The optimal pH and temperature for this compound production can be strain-dependent. However, for Streptomyces thermoviolaceus, a pH of around 7.0 has been reported as optimal.[1] Production is sensitive to pH, with initial media pH lower than 6.0 being unsuitable for Granaticinic acid production by this strain.[1] The optimal temperature for this compound synthesis by Streptomyces thermoviolaceus has been observed to be greatest at 45°C, while the most rapid synthesis occurs at 37°C.[2] One study identified an optimal temperature of 36.53°C for antimicrobial yield.[1]

Q4: Can genetic modifications improve the consistency of this compound production?

A4: Yes, genetic engineering can enhance the stability and yield of this compound production. Overexpression of positive regulatory genes within the this compound biosynthetic gene cluster, such as the two-component system orf10/orf11 in Streptomyces vilmorinianum YP1, has been shown to significantly increase production.[8] Conversely, deleting negative regulatory genes can also improve yield. Understanding the genetic regulation of the specific producing strain is key to developing a stable, high-yielding producer.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to batch-to-batch variability in this compound production.

Problem 1: Low or No this compound Production

Possible Causes and Solutions:

  • Suboptimal Fermentation Conditions:

    • Verify and Optimize pH: Ensure the pH of the culture medium is maintained around 7.0 throughout the fermentation process.[1]

    • Confirm and Stabilize Temperature: Maintain the optimal temperature for your specific Streptomyces strain (e.g., 37-45°C for S. thermoviolaceus).[2]

    • Check Aeration and Agitation: Inadequate oxygen supply can limit the production of secondary metabolites. Ensure proper aeration and agitation rates in your fermenter.

  • Inappropriate Media Composition:

    • Carbon Source Inhibition: High glucose concentrations may suppress this compound synthesis.[1] Consider reducing the glucose concentration or using an alternative carbon source like glutamate.[1][2]

    • Nutrient Limitation: Ensure that essential nutrients, including nitrogen and phosphate (B84403) sources, are not depleted during fermentation.

  • Genetic Instability of the Producer Strain:

    • Re-isolate from a Single Colony: Genetic instability is common in Streptomyces.[3][4][5][6] To ensure a homogenous population, re-streak your culture from a frozen stock and start a new seed culture from a single, well-isolated colony.

    • Screen for High-Producing Variants: Due to inherent instability, it may be necessary to screen multiple colonies to find a high-producing variant.

Problem 2: Inconsistent this compound Yields Between Batches

Possible Causes and Solutions:

  • Variability in Raw Materials:

    • Standardize Media Components: Use high-quality, standardized raw materials for your culture medium. Variations in complex components like yeast extract or peptone can significantly impact yield.

    • Quality Control of Raw Materials: Implement quality control checks for incoming raw materials to ensure consistency.

  • Inconsistent Inoculum Preparation:

    • Standardize Inoculum Age and Size: The age and size of the inoculum can affect the lag phase and subsequent production phase. Establish and adhere to a strict protocol for inoculum preparation. A 5% inoculum size has been used in some optimization studies.[1]

    • Ensure Inoculum Viability: Regularly check the viability of your seed cultures.

  • Analytical Inconsistencies:

    • Validate Analytical Methods: Ensure that your method for quantifying this compound (e.g., HPLC, LC-MS) is validated and that standards are prepared consistently.

    • Consistent Sample Preparation: Use a standardized protocol for extracting this compound from the fermentation broth to minimize variability in sample preparation.

Data Presentation

Table 1: Optimized Fermentation Parameters for Granaticinic Acid Production by Streptomyces thermoviolaceus NT1

ParameterUn-optimized ValueOptimized Value
Glucose ConcentrationNot specified0.38%
pHNot specified7.02
TemperatureNot specified36.53°C
Incubation PeriodNot specified10 days
Inoculum SizeNot specified5%
Yield (mg/L) 18.64 61.35

Data adapted from a study on multi-response optimization.[1]

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general framework for the quantification of this compound. The specific parameters may need to be optimized for your particular instrument and sample matrix.

  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the biomass.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solvent extraction (e.g., with ethyl acetate) to concentrate the sample and remove interfering compounds. Dry the organic phase and reconstitute it in the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., Agilent ZORBAX SB-C18, 1.8 µm, 3.0 x 5.0 mm).[9][10]

    • Mobile Phase: A gradient of methanol (B129727) and water (containing 0.1% formic acid) is commonly used. A typical gradient might be from 10% to 100% methanol over 20 minutes.[9][10]

    • Flow Rate: 0.25 mL/min.[9][10]

    • Detection: UV-Vis detector at a wavelength where this compound has a characteristic absorbance.

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a standard curve using purified this compound of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Protocol 2: Screening for Genetic Instability
  • Plating for Single Colonies:

    • Prepare a serial dilution of a spore suspension or mycelial fragments from your working stock.

    • Plate the dilutions onto a suitable agar (B569324) medium (e.g., ISP2) to obtain well-isolated single colonies.[1]

    • Incubate under optimal growth conditions.

  • Phenotypic Screening:

    • Visually inspect the colonies for variations in morphology, pigmentation (this compound is a pigment), and sporulation.[5]

    • Select colonies with the desired phenotype (e.g., strong pigmentation) for further analysis.

  • Production Screening:

    • Inoculate liquid cultures with the selected single colonies.

    • After a suitable incubation period, quantify this compound production using HPLC (as described in Protocol 1).

    • Select the highest-producing, stable isolates for further work and for creating new frozen stocks.

Visualizations

TroubleshootingWorkflow start Start: Batch-to-Batch Variability Observed check_fermentation Step 1: Verify Fermentation Parameters (pH, Temp, Aeration) start->check_fermentation fermentation_ok Parameters Consistent? check_fermentation->fermentation_ok adjust_fermentation Action: Adjust and Standardize Fermentation Protocol fermentation_ok->adjust_fermentation No check_media Step 2: Analyze Media Composition fermentation_ok->check_media Yes adjust_fermentation->check_fermentation media_ok Components Consistent? check_media->media_ok adjust_media Action: Standardize Raw Materials and Media Preparation media_ok->adjust_media No check_genetics Step 3: Assess Genetic Stability media_ok->check_genetics Yes adjust_media->check_media genetics_ok Phenotype Stable? check_genetics->genetics_ok reisolate Action: Re-isolate from Single Colony and Screen for High Producers genetics_ok->reisolate No end End: Consistent Production Achieved genetics_ok->end Yes reisolate->check_genetics

Caption: Troubleshooting workflow for addressing this compound production variability.

GranaticinRegulation cluster_regulatory Regulatory Factors cluster_biosynthesis Biosynthesis Pathway TCS Two-Component System (e.g., orf10/orf11) PKS Type II Polyketide Synthase (PKS) TCS->PKS Positive Regulation Mycothiol Mycothiol Biosynthesis Mycothiol->PKS Positive Regulation SoxR_like SoxR-like Negative Regulator (e.g., gra-orf20) SoxR_like->PKS Negative Regulation This compound This compound Production PKS->this compound

Caption: Key regulatory pathways influencing this compound biosynthesis.

References

Strategies to reduce cytotoxicity of Granaticin in normal cells

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Granaticin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to this compound's cytotoxicity in normal cells during your experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing significant cytotoxicity in our normal (non-cancerous) control cell line after this compound treatment. Is this expected?

A1: Yes, this compound is a member of the benzoisochromanequinone (BIQ) polyketides and is known to exhibit potent cytotoxic activity against a wide range of cancer cell lines.[1] This cytotoxicity is not always selective for cancer cells and can affect normal cells, which is a critical consideration in its therapeutic development. The mechanism of its cytotoxicity is attributed, in part, to the inhibition of ribosomal RNA (rRNA) maturation and induction of cell cycle arrest.[2]

Q2: What are the primary strategies to reduce this compound's cytotoxicity in normal cells?

A2: The most promising strategy identified to date is the use of structurally modified analogs of this compound. Research has shown that certain chemical modifications can dramatically reduce or eliminate cytotoxicity in both normal and cancer cell lines. Additionally, advanced drug delivery systems and combination therapies are theoretical approaches that warrant investigation.

Q3: Are there any known analogs of this compound with reduced cytotoxicity?

A3: Yes, several analogs have been identified that exhibit significantly lower cytotoxicity:

  • Mycothiothis compound A and this compound MA: These sulfur-containing analogs of this compound have been shown to have dramatically decreased antibacterial activities and no observable cytotoxic effects against a panel of human cancer cell lines (HL-60, MCF-7, HepG-2, and A549) and a normal human hepatic stellate cell line (LX-2).[1][3]

  • 6-Deoxy-13-hydroxy-8,11-dione-dihydrothis compound B: This analog showed decreased cytotoxicity against the human cancer cell lines A549, HeLa, and HepG2 compared to this compound B, although it had similar cytotoxicity against HCT116 cells.[4] Data on its effects on normal cell lines are not yet available.

Q4: What is the proposed mechanism behind the reduced cytotoxicity of Mycothiothis compound A and this compound MA?

A4: The introduction of a mycothiol (B1677580) or N-acetylcysteine moiety in Mycothiothis compound A and this compound MA, respectively, is believed to be responsible for the reduction in their biological activity, including cytotoxicity. This structural change likely alters the molecule's interaction with its cellular targets.

Q5: Are there potential drug delivery strategies to selectively target cancer cells with this compound?

A5: While specific studies on this compound are limited, nanoparticle-based drug delivery systems are a promising approach for reducing off-target toxicity of potent cytotoxic agents. These systems can be engineered to selectively target tumor cells through:

  • Passive Targeting: Utilizing the enhanced permeability and retention (EPR) effect in tumor tissues.

  • Active Targeting: Functionalizing nanoparticles with ligands (e.g., antibodies, peptides) that bind to receptors overexpressed on cancer cells.

Liposomal formulations could also be explored to encapsulate this compound, potentially altering its pharmacokinetic profile and reducing its exposure to normal tissues.

Q6: Could combination therapy be a viable strategy to lower the required dose of this compound and thus its toxicity?

A6: Combination therapy is a standard approach in cancer treatment to enhance efficacy and reduce side effects by using lower doses of individual drugs. While specific synergistic partners for this compound have not been extensively studied, combining it with agents that have different mechanisms of action could be a promising strategy. For example, combining this compound with a compound that targets a different cell survival pathway could potentially lead to a synergistic anti-cancer effect at concentrations where this compound's toxicity to normal cells is minimized.

Troubleshooting Guides

Issue: High variance in cytotoxicity results between experiments.
  • Possible Cause: Inconsistent cell seeding density.

  • Troubleshooting Step: Ensure a consistent number of viable cells are seeded in each well. Perform a cell count and viability assessment (e.g., trypan blue exclusion) before seeding.

  • Possible Cause: Variation in drug concentration due to improper dissolution or storage.

  • Troubleshooting Step: Prepare fresh stock solutions of this compound for each experiment. Ensure complete dissolution in a suitable solvent (e.g., DMSO) before diluting in culture medium. Store stock solutions at the recommended temperature and protect from light.

  • Possible Cause: Differences in cell culture conditions.

  • Troubleshooting Step: Maintain consistent incubator conditions (temperature, CO2, humidity). Use the same batch of media and supplements for all experiments being compared.

Issue: Difficulty in establishing a therapeutic window between cancer and normal cells.
  • Possible Cause: The inherent non-selective cytotoxicity of the parent this compound molecule.

  • Troubleshooting Step: Consider synthesizing or obtaining one of the less cytotoxic analogs, such as Mycothiothis compound A, for your experiments. This will likely provide a much wider therapeutic window.

  • Possible Cause: The chosen normal cell line is particularly sensitive to this compound.

  • Troubleshooting Step: If possible, test the cytotoxicity of this compound on a panel of different normal cell lines to identify one that is more robust, which may better represent the in vivo situation.

Quantitative Data Summary

The following table summarizes the available data on the cytotoxicity of this compound and its analogs.

CompoundCell LineCell TypeIC50 / ActivityReference
This compound KBHuman Oral Epidermoid CarcinomaED50 = 3.2 µg/mL
Mycothiothis compound A HL-60Human Promyelocytic LeukemiaNo inhibitory effects observed
MCF-7Human Breast AdenocarcinomaNo inhibitory effects observed
HepG-2Human Liver Hepatocellular CarcinomaNo inhibitory effects observed
A549Human Lung CarcinomaNo inhibitory effects observed
LX-2 Normal Human Hepatic Stellate Cell No inhibitory effects observed
This compound MA HL-60Human Promyelocytic LeukemiaNo inhibitory effects observed
MCF-7Human Breast AdenocarcinomaNo inhibitory effects observed
HepG-2Human Liver Hepatocellular CarcinomaNo inhibitory effects observed
A549Human Lung CarcinomaNo inhibitory effects observed
LX-2 Normal Human Hepatic Stellate Cell No inhibitory effects observed
6-Deoxy-13-hydroxy-8,11-dione-dihydrothis compound B HCT116Human Colon CarcinomaSimilar to this compound B
A549Human Lung CarcinomaDecreased vs. This compound B
HeLaHuman Cervical AdenocarcinomaDecreased vs. This compound B
HepG2Human Liver Hepatocellular CarcinomaDecreased vs. This compound B

Experimental Protocols

MTT Assay for Cytotoxicity Assessment

This protocol is a standard method for assessing cell viability and can be adapted for testing this compound and its analogs.

Materials:

  • 96-well flat-bottom plates

  • Cancer and normal cell lines

  • Complete culture medium

  • This compound or its analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound or its analog in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and an untreated control (medium only).

    • Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the cell viability against the compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Visualizations

Signaling Pathways and Experimental Workflows

granaticin_cytotoxicity_workflow cluster_strategies Strategies to Reduce Cytotoxicity cluster_evaluation Experimental Evaluation cluster_outcome Desired Outcome structural_modification Structural Modification (e.g., Mycothiothis compound A) cell_culture Cell Culture (Normal & Cancer Lines) structural_modification->cell_culture drug_delivery Drug Delivery Systems (e.g., Liposomes, Nanoparticles) drug_delivery->cell_culture combination_therapy Combination Therapy combination_therapy->cell_culture cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity_assay data_analysis Data Analysis (IC50 Determination) cytotoxicity_assay->data_analysis reduced_toxicity Reduced Cytotoxicity in Normal Cells data_analysis->reduced_toxicity selective_activity Maintained/Enhanced Activity in Cancer Cells data_analysis->selective_activity

Caption: Experimental workflow for evaluating strategies to reduce this compound cytotoxicity.

granaticin_mechanism cluster_rrna Ribosomal RNA Maturation cluster_cell_cycle Cell Cycle Progression This compound This compound This compound->inhibition_node This compound->inhibition_node2 rrna_processing 45S pre-rRNA mature_rrna Mature 18S & 28S rRNA rrna_processing->mature_rrna Processing g2_phase G2 Phase m_phase M Phase g2_phase->m_phase Transition inhibition_node->mature_rrna label_inhibition1 Inhibition inhibition_node2->m_phase label_inhibition2 Arrest

Caption: Proposed mechanism of this compound-induced cytotoxicity.

G2_M_Arrest_Pathway This compound This compound dna_damage DNA Damage (Hypothesized) This compound->dna_damage p53 p53 Activation dna_damage->p53 p21 p21 (CDKN1A) Upregulation p53->p21 cdk1_cyclinB CDK1/Cyclin B Complex p21->cdk1_cyclinB Inhibition g2_m_arrest G2/M Phase Arrest cdk1_cyclinB->g2_m_arrest label_blocks Blocks Mitotic Entry

Caption: A potential signaling pathway for this compound-induced G2/M cell cycle arrest.

References

Validation & Comparative

A Comparative Analysis of the Antibacterial Spectra of Granaticin and Actinorhodin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparison of the antibacterial activities of the polyketide antibiotics Granaticin and actinorhodin (B73869) reveals distinct efficacy profiles. This compound demonstrates a broader and more potent antibacterial spectrum, particularly against Gram-positive bacteria, while actinorhodin's activity is more constrained. This guide provides an in-depth analysis of their antibacterial properties, supported by experimental data, for researchers, scientists, and professionals in drug development.

Executive Summary

This compound and its related compounds, including this compound B and granaticinic acid, exhibit potent, broad-spectrum antibacterial activity against both Gram-positive and select Gram-negative bacteria, including drug-resistant variants. In contrast, actinorhodin is primarily effective against Gram-positive bacteria and generally displays lower potency. Notably, the derivative γ-actinorhodin shows markedly improved efficacy over its parent compound. This report details the minimum inhibitory concentration (MIC) data for both compounds, outlines the experimental methods for determining antibacterial activity, and includes visualizations of the experimental workflow.

Comparative Antibacterial Spectrum

The antibacterial effectiveness of this compound and actinorhodin is detailed in Table 1, which lists the Minimum Inhibitory Concentration (MIC) values against various bacterial species. A lower MIC value signifies greater antibacterial potency.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Actinorhodin Against Various Bacteria

Bacterial SpeciesGram StainThis compound B (µg/mL)Actinorhodin (µg/mL)
Staphylococcus aureusPositive0.50 - 2.01[1]>128[2] / 8
Staphylococcus aureus (MRSA)PositivePotentially inhibitory[3]>128[2]
Bacillus subtilisPositive-8[2]
Streptococcus pyogenesPositive-16
Enterococcus faecalisPositive->128[2]
Enterococcus faeciumPositive->128[2]
Streptococcus pneumoniaePositive->128[2]
Pseudomonas aeruginosaNegativeActive[3]-
Salmonella typhiNegative-32
Note: The MIC values for this compound B were converted from µM to µg/mL using its molecular weight of 558.5 g/mol . Conflicting data exists for the MIC of actinorhodin against S. aureus. A dash (-) indicates that specific MIC data was not found.

Analysis of Antibacterial Activity

This compound: this compound and its derivatives present a formidable antibacterial profile. This compound B is notably effective against Staphylococcus aureus, with MIC values between 0.50 and 2.01 µg/mL[1]. Furthermore, granaticinic acid is reported to have broad-spectrum activity, inhibiting both Gram-positive and Gram-negative bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa and methicillin-resistant S. aureus (MRSA)[3][4]. These findings position this compound as a strong candidate for the development of new treatments for a wide array of bacterial infections.

Actinorhodin: The antibacterial scope of actinorhodin is more restricted. It is mainly active against Gram-positive bacteria, often requiring high concentrations[2]. For several strains, including S. aureus (in one study), Enterococcus faecalis, Enterococcus faecium, and Streptococcus pneumoniae, the MIC exceeds 128 µg/mL, suggesting low potency[2]. However, it demonstrates moderate activity against Bacillus subtilis (8 µg/mL) and Streptococcus pyogenes (16 µg/mL)[2]. An MIC of 32 µg/mL has also been reported against the Gram-negative bacterium Salmonella typhi. It is crucial to distinguish the parent compound from its derivative, γ-actinorhodin, which exhibits significantly higher potency against Gram-positive pathogens[2].

Experimental Protocols

The evaluation of the antibacterial spectra of this compound and actinorhodin is conducted using standardized antimicrobial susceptibility testing methods. The primary techniques employed are the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the agar (B569324) disk diffusion method for a qualitative assessment of susceptibility.

Broth Microdilution Method for MIC Determination

This quantitative assay identifies the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Stock solutions of this compound and actinorhodin with known concentrations

  • Pipettes and a multichannel pipettor

  • Incubator

  • Microplate reader (for quantitative growth analysis)

Procedure:

  • Preparation of Antibiotic Dilutions: A two-fold serial dilution of each antibiotic is performed in the wells of a microtiter plate using MHB to create a concentration gradient.

  • Inoculum Preparation: The test bacterial strain is cultured in MHB to a standardized turbidity, typically corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is subsequently diluted to obtain a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Each well containing the serially diluted antibiotic is inoculated with the standardized bacterial suspension. A positive control well (bacteria and broth, no antibiotic) and a negative control well (broth only) are included on every plate.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is identified as the lowest antibiotic concentration that inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density with a microplate reader[1][2][5].

Agar Disk Diffusion Method

This method offers a qualitative evaluation of a microorganism's susceptibility to an antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial culture standardized to a 0.5 McFarland turbidity

  • Sterile cotton swabs

  • Filter paper disks impregnated with specific concentrations of this compound and actinorhodin

  • Incubator

Procedure:

  • Inoculation: A sterile cotton swab is immersed in the standardized bacterial suspension, and excess liquid is removed. The entire surface of the MHA plate is then evenly streaked in three directions.

  • Disk Application: The antibiotic-impregnated disks are aseptically applied to the surface of the inoculated agar.

  • Incubation: The plates are incubated at 35-37°C for 16-24 hours.

  • Interpretation: The diameter of the zone of inhibition (the area of no bacterial growth around the disk) is measured. The size of this zone correlates with the microorganism's susceptibility to the antibiotic[6][7][8].

Visualizations

The following diagrams provide a visual representation of the experimental workflow and the interpretation of the broth microdilution assay.

Experimental_Workflow cluster_prep Preparation cluster_mic Broth Microdilution (MIC) cluster_disk Agar Disk Diffusion cluster_analysis Data Analysis start Start culture Prepare Bacterial Inoculum (0.5 McFarland Standard) start->culture antibiotic Prepare Antibiotic Stock Solutions start->antibiotic serial_dilution Perform Serial Dilutions in 96-well Plate culture->serial_dilution streak_plate Streak MHA Plate with Bacterial Inoculum culture->streak_plate antibiotic->serial_dilution apply_disks Apply Antibiotic Disks antibiotic->apply_disks inoculate_plate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate_plate incubate_plate Incubate Plate (37°C, 16-20h) inoculate_plate->incubate_plate read_mic Read MIC (Lowest concentration with no visible growth) incubate_plate->read_mic compare Compare Antibacterial Spectra read_mic->compare streak_plate->apply_disks incubate_disk Incubate Plate (37°C, 16-24h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones measure_zones->compare

Caption: Workflow for antibacterial spectrum determination.

Caption: MIC determination plate layout and interpretation.

References

Granaticin vs. Doxorubicin: A Comparative Analysis of Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel and more effective anticancer agents is a cornerstone of oncological research. In this context, a comparative analysis of different cytotoxic compounds is crucial for identifying promising therapeutic candidates. This guide provides a detailed comparison of Granaticin, a benzoisochromanequinone antibiotic, and Doxorubicin, a well-established anthracycline antibiotic widely used in chemotherapy. While Doxorubicin's anticancer properties are extensively documented, data on this compound's efficacy against cancer cells is more limited, making this comparative guide a valuable resource for identifying knowledge gaps and directing future research.

Quantitative Cytotoxicity Data

Table 1: IC50 Values of Doxorubicin in Various Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
HeLaCervical Cancer0.311 (as µg/mL)Not Specified
HCT116Colon Cancer24.30 (as µg/mL)Not Specified
Hep-G2Hepatocellular Carcinoma14.72 (as µg/mL)Not Specified
PC3Prostate Cancer2.64 (as µg/mL)Not Specified
A549Lung Cancer> 2024
MCF-7Breast Cancer2.524
M21Skin Melanoma2.824

Note: Some values were reported in µg/mL and have been indicated as such. Direct comparison should be made with caution as experimental conditions can vary between studies.

Mechanisms of Action and Signaling Pathways

The cytotoxic effects of this compound and Doxorubicin are rooted in their distinct interactions with cellular components and their subsequent impact on critical signaling pathways.

This compound: An Inhibitor of RNA Synthesis

This compound, an antibiotic produced by Streptomyces species, has demonstrated cytotoxicity against human oral epidermoid carcinoma (KB) cells with an ED50 of 3.2 µg/ml.[1] Its primary mechanism of action appears to be the inhibition of RNA synthesis.[1] Specifically, this compound has been shown to inhibit the maturation of ribosomal RNA, leading to an accumulation of 45S preribosomal RNA.[1] This disruption of RNA metabolism preferentially inhibits the survival of cancer cells in the G2 phase of the cell cycle.[1] While the precise signaling pathways affected by this compound in cancer cells are not well-elucidated, its impact on RNA synthesis suggests a broad disruption of cellular processes reliant on protein production.

Structurally related benzoisochromanequinone antibiotics offer clues to other potential mechanisms. For instance, Nanaomycin A, another member of this class, selectively inhibits DNA methyltransferase 3B (DNMT3B), leading to the reactivation of silenced tumor suppressor genes.[2][3][4][5][6] Kalafungin (B1673277), also structurally similar, is suggested to exert its antitumor activity through a novel alkylation mechanism.[7][8] Further research is required to determine if this compound shares these or other mechanisms of action.

Granaticin_Mechanism This compound This compound RNA_Synthesis RNA Synthesis This compound->RNA_Synthesis Inhibits rRNA_Maturation Ribosomal RNA Maturation RNA_Synthesis->rRNA_Maturation Protein_Synthesis Protein Synthesis rRNA_Maturation->Protein_Synthesis Disrupts Cell_Cycle_Arrest G2 Phase Cell Cycle Arrest Protein_Synthesis->Cell_Cycle_Arrest Leads to Cell_Survival Decreased Cancer Cell Survival Cell_Cycle_Arrest->Cell_Survival

Doxorubicin: A Multi-Pronged Attack on Cancer Cells

Doxorubicin, a cornerstone of chemotherapy, employs a multi-faceted approach to induce cancer cell death. Its primary mechanisms of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, distorting its structure and interfering with both DNA replication and transcription.

  • Topoisomerase II Inhibition: It inhibits the enzyme topoisomerase II, which is crucial for relieving torsional stress in DNA during replication. This inhibition leads to DNA double-strand breaks and subsequent apoptosis.

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS. These highly reactive molecules cause oxidative damage to DNA, proteins, and cellular membranes, contributing to cytotoxicity.

These actions trigger a cascade of cellular responses, including the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis. Doxorubicin has been shown to induce cell cycle arrest at both the G1/S and G2/M checkpoints, depending on the cancer cell type.

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topo_II Topoisomerase II Inhibition Doxorubicin->Topo_II ROS Reactive Oxygen Species (ROS) Generation Doxorubicin->ROS DNA_Damage DNA Damage DNA_Intercalation->DNA_Damage Topo_II->DNA_Damage ROS->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest (G1/S and G2/M) DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis

Experimental Protocols

To facilitate reproducible and comparative research, detailed methodologies for key in vitro assays are provided below.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • Test compounds (this compound, Doxorubicin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Treat cells with various concentrations of this compound and Doxorubicin. Include a vehicle control.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay A Seed Cells in 96-well Plate B Incubate (24h) A->B C Add this compound/ Doxorubicin B->C D Incubate (24-72h) C->D E Add MTT Solution D->E F Incubate (3-4h) E->F G Add Solubilization Solution F->G H Read Absorbance (570nm) G->H

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • Test compounds (this compound, Doxorubicin)

  • Annexin V-FITC

  • Propidium Iodide (PI)

  • Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed and treat cells with this compound and Doxorubicin for the desired time.

  • Harvest cells, including any floating cells, and wash with cold PBS.

  • Resuspend cells in 1X Binding Buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Apoptosis_Assay_Workflow cluster_0 Cell Treatment & Harvesting cluster_1 Staining cluster_2 Analysis A Treat Cells B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & PI C->D E Incubate (15 min, RT, Dark) D->E F Flow Cytometry Analysis E->F

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Materials:

  • Flow cytometer

  • Cancer cell lines

  • Test compounds (this compound, Doxorubicin)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (B145695) (ice-cold)

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Seed and treat cells with this compound and Doxorubicin.

  • Harvest cells and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Cell_Cycle_Analysis_Workflow cluster_0 Cell Preparation cluster_1 Staining cluster_2 Analysis A Treat Cells B Harvest & Wash A->B C Fix in 70% Ethanol B->C D Wash Fixed Cells C->D E Resuspend in PI/RNase Solution D->E F Incubate (30 min, RT, Dark) E->F G Flow Cytometry Analysis F->G

Conclusion and Future Directions

This comparative guide highlights the well-established, multi-faceted anticancer activity of Doxorubicin and the emerging, yet less defined, potential of this compound. While Doxorubicin remains a clinical stalwart, the unique mechanism of this compound, primarily targeting RNA synthesis, presents an intriguing avenue for further exploration, especially in the context of cancers resistant to DNA-damaging agents.

The significant knowledge gap regarding this compound's activity in a broad range of cancer cell lines, its specific effects on signaling pathways, and the absence of direct comparative studies with standard chemotherapeutics like Doxorubicin underscore the critical need for further research. Future studies should focus on:

  • Comprehensive Cytotoxicity Screening: Determining the IC50 values of this compound across a diverse panel of cancer cell lines.

  • Mechanism of Action Studies: Elucidating the detailed molecular mechanisms, including the specific signaling pathways modulated by this compound in cancer cells.

  • Direct Comparative Analyses: Conducting head-to-head studies of this compound and Doxorubicin to assess their relative efficacy and potential for synergistic interactions.

Addressing these research questions will be instrumental in determining the potential of this compound as a novel therapeutic agent in the fight against cancer.

References

A Comparative Analysis of the Biological Activities of Mycothiogranaticins and Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the contrasting biological profiles of granaticin and its sulfur-containing analogs, the mycothiogranaticins.

This compound, a member of the benzoisochromanequinone class of polyketides, has long been recognized for its potent antibacterial and anticancer properties.[1] In contrast, the recently discovered mycothiogranaticins, sulfur-containing derivatives of this compound, exhibit a significantly attenuated biological activity profile. This guide provides a detailed comparison of the biological activities of these compounds, supported by experimental data, to inform future research and drug development efforts.

Executive Summary

Mycothiogranaticins are widely considered to be detoxification products of this compound, formed by the conjugation of mycothiol (B1677580) to the this compound core.[1] This structural modification leads to a dramatic reduction in both antibacterial and cytotoxic activities. While this compound demonstrates significant efficacy against Gram-positive bacteria and various cancer cell lines, mycothiogranaticins are largely inactive in these assays. The proposed mechanism for this compound's bioactivity involves the generation of reactive oxygen species (ROS) and inhibition of key cellular enzymes, including topoisomerase.[2][3] The addition of the mycothiol moiety in mycothiogranaticins appears to neutralize these effects.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data on the antibacterial and cytotoxic activities of mycothiogranaticins and this compound.

Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC in µM)

CompoundStaphylococcus aureusMicrococcus luteus
Mycothiothis compound A>128>128
This compound MA>128>128
This compound42

Data sourced from supplementary materials of a 2021 study.[1]

Table 2: Cytotoxic Activity (IC50 in µM)

CompoundHL-60MCF-7HepG-2A549LX-2
Mycothiothis compound ANo inhibitory effectNo inhibitory effectNo inhibitory effectNo inhibitory effectNo inhibitory effect
This compound MANo inhibitory effectNo inhibitory effectNo inhibitory effectNo inhibitory effectNo inhibitory effect
This compoundData not availableData not availableData not availableData not availableData not available

Mycothiogranaticins A and this compound MA showed no observable inhibitory effects on the tested cancer cell lines (human promyelocytic leukemia HL-60, human breast adenocarcinoma MCF-7, human liver carcinoma HepG-2, human lung carcinoma A549) and the human hepatic stellate cell line LX-2.

Experimental Protocols

Antibacterial Activity Assay (MIC Determination)

The antibacterial activity was assessed by determining the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.

  • Bacterial Strain Preparation: Log-phase cultures of Staphylococcus aureus and Micrococcus luteus were diluted to an optical density at 600 nm (OD600) of 0.5. This suspension was then further diluted 100-fold in Mueller-Hinton (MH) broth.

  • Compound Preparation: Test compounds (mycothiogranaticins and this compound) were serially diluted in dimethyl sulfoxide (B87167) (DMSO).

  • Assay Setup: 98 µL of the diluted bacterial suspension was added to each well of a 96-well microplate. 2 µL of each compound dilution was then added to the respective wells. DMSO was used as a negative control.

  • Incubation: The microplates were incubated for 18 hours. Staphylococcus aureus plates were incubated at 37°C, and Micrococcus luteus plates were incubated at 30°C.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth. The experiment was performed in triplicate.

Cytotoxicity Assay (Sulforhodamine B - SRB Assay)

The cytotoxic activity against various cancer cell lines was evaluated using the Sulforhodamine B (SRB) assay.

  • Cell Culture: Human cancer cell lines (HL-60, MCF-7, HepG-2, A549) and the LX-2 human hepatic stellate cell line were seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • Cell Fixation: The cell monolayers were fixed by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C. The plates were then washed with water and air-dried.

  • Staining: 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid was added to each well, and the plates were incubated for 10 minutes at room temperature.

  • Washing: Unbound dye was removed by washing five times with 1% (v/v) acetic acid. The plates were then air-dried.

  • Solubilization and Absorbance Reading: 200 µL of 10 mM Tris base solution (pH 10.5) was added to each well to solubilize the protein-bound dye. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells.

Mandatory Visualization

Signaling Pathway of this compound-Induced Cytotoxicity

This compound is believed to exert its cytotoxic effects through multiple mechanisms, including the inhibition of topoisomerase and the generation of reactive oxygen species (ROS), which can lead to cellular damage and apoptosis.

Granaticin_Pathway cluster_cell Cancer Cell This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Topoisomerase Topoisomerase This compound->Topoisomerase Inhibits Cellular_Damage Cellular Damage ROS->Cellular_Damage DNA_Damage DNA Damage Topoisomerase->DNA_Damage leads to Apoptosis Apoptosis DNA_Damage->Apoptosis Cellular_Damage->Apoptosis

Caption: Proposed mechanism of this compound-induced cytotoxicity.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates the general workflow for screening the biological activities of mycothiogranaticins and this compound.

Experimental_Workflow cluster_workflow Biological Activity Screening Workflow Start Test Compounds (Mycothiogranaticins, this compound) Antibacterial_Assay Antibacterial Assay (MIC Determination) Start->Antibacterial_Assay Cytotoxicity_Assay Cytotoxicity Assay (SRB Assay) Start->Cytotoxicity_Assay MIC_Results MIC Values Antibacterial_Assay->MIC_Results IC50_Results IC50 Values Cytotoxicity_Assay->IC50_Results Bacterial_Strains Bacterial Strains (S. aureus, M. luteus) Bacterial_Strains->Antibacterial_Assay Cancer_Cell_Lines Cancer Cell Lines (HL-60, MCF-7, HepG-2, A549, LX-2) Cancer_Cell_Lines->Cytotoxicity_Assay Analysis Comparative Analysis MIC_Results->Analysis IC50_Results->Analysis

Caption: Workflow for comparing biological activities.

References

Granaticin's Mechanism of Action: A Comparative Analysis in Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antibacterial agent Granaticin's performance against various bacterial strains, juxtaposed with alternative antibiotics. The information presented herein is supported by experimental data to elucidate its primary mechanisms of action and facilitate informed research and development decisions.

Comparative Analysis of Antibacterial Activity

This compound exhibits a broad spectrum of activity, primarily against Gram-positive bacteria, with some efficacy reported against Gram-negative species. Its multifaceted mechanism of action contributes to its potent antibacterial effects. Below is a summary of its minimum inhibitory concentrations (MICs) compared to standard-of-care antibiotics against key bacterial pathogens.

AntibioticTarget OrganismMIC (µg/mL)Primary Mechanism of ActionReference
This compound Bacillus subtilisVariesInhibition of leucyl-tRNA synthetase, H₂O₂ production
Staphylococcus aureusVariesInhibition of leucyl-tRNA synthetase, H₂O₂ production
Micrococcus luteusVariesInhibition of leucyl-tRNA synthetase, H₂O₂ production
Daptomycin Staphylococcus aureus (MRSA)0.25 - 2Cell membrane disruption, inhibition of protein, DNA, and RNA synthesis
Enterococcus faecalis (VRE)1 - 4Cell membrane disruption, inhibition of protein, DNA, and RNA synthesis
Linezolid Staphylococcus aureus (MRSA)1 - 4Inhibition of protein synthesis by binding to the 50S ribosomal subunit
Enterococcus faecium (VRE)1 - 4Inhibition of protein synthesis by binding to the 50S ribosomal subunit
Vancomycin Staphylococcus aureus (MRSA)0.5 - 2Inhibition of cell wall synthesis
Enterococcus faecalis1 - 4Inhibition of cell wall synthesis

Validated Mechanisms of Action

This compound employs at least two distinct mechanisms to exert its antibacterial effects.

Organocatalytic Production of Hydrogen Peroxide

This compound functions as an organocatalyst, facilitating the oxidation of cellular reducing agents like L-ascorbic acid and sulfhydryl compounds (e.g., L-cysteine, glutathione). This reaction produces hydrogen peroxide (H₂O₂), a potent oxidizing agent that can damage cellular components, leading to bacterial cell death. Studies have shown that bacterial strains deficient in catalase, an enzyme that degrades H₂O₂, exhibit increased sensitivity to this compound.

granaticin_h2o2_production cluster_this compound This compound-Mediated Catalysis cluster_bacterial_cell Bacterial Cell This compound This compound Oxidized_Product Oxidized Product This compound->Oxidized_Product catalyzes oxidation H2O2 H₂O₂ This compound->H2O2 Reducing_Agent Reducing Agent (e.g., Ascorbic Acid, Glutathione) Reducing_Agent->this compound O2 O₂ O2->this compound H2O2_entry H₂O₂ Cellular_Damage Oxidative Damage (Proteins, Lipids, DNA) H2O2_entry->Cellular_Damage Cell_Death Bacterial Cell Death Cellular_Damage->Cell_Death

Caption: this compound's organocatalytic cycle leading to H₂O₂ production and subsequent oxidative damage in bacterial cells.

Inhibition of Leucyl-tRNA Synthetase

This compound specifically inhibits the charging of transfer RNA (tRNA) with the amino acid leucine (B10760876) (tRNALeu). This interference with the leucyl-tRNA synthetase enzyme prevents the incorporation of leucine into newly synthesized proteins, leading to a halt in protein synthesis and ultimately, bacteriostasis. In stringently controlled bacteria like Bacillus subtilis, this inhibition of protein synthesis also triggers the stringent response, which includes the cessation of RNA synthesis.

granaticin_trna_inhibition cluster_protein_synthesis Protein Synthesis Pathway Leucine Leucine LeuRS Leucyl-tRNA Synthetase Leucine->LeuRS tRNA_Leu tRNA-Leu tRNA_Leu->LeuRS Aminoacylated_tRNA Leucyl-tRNA-Leu LeuRS->Aminoacylated_tRNA charging Ribosome Ribosome Aminoacylated_tRNA->Ribosome Protein Protein Synthesis Ribosome->Protein Bacteriostasis Bacteriostasis Protein->Bacteriostasis This compound This compound This compound->Inhibition

Caption: Inhibition of leucyl-tRNA synthetase by this compound, disrupting protein synthesis and leading to bacteriostasis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound.

Materials:

  • Bacterial strains of interest

  • Mueller-Hinton Broth (MHB)

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum suspension in sterile saline, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare serial two-fold dilutions of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

  • Include a growth control well (bacteria in MHB without antibiotic) and a sterility control well (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

mic_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate wells with bacterial suspension Inoculum->Inoculate Dilution Prepare Serial Dilutions of this compound in 96-well plate Dilution->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read Read plates for visible growth Incubate->Read Determine_MIC Determine MIC Read->Determine_MIC

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Hydrogen Peroxide Production Assay

This protocol describes a method to quantify H₂O₂ production by this compound in the presence of a reducing agent.

Materials:

  • This compound solution

  • L-ascorbic acid or L-cysteine solution

  • Amplex® Red Hydrogen Peroxide/Peroxidase Assay Kit (or similar)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorometer or fluorescence microplate reader

Procedure:

  • Prepare a reaction mixture containing PBS, the reducing agent (e.g., L-ascorbic acid), and the Amplex® Red reagent and horseradish peroxidase (HRP) from the assay kit.

  • Add the this compound solution to the reaction mixture to initiate the reaction.

  • Incubate the reaction at room temperature, protected from light.

  • Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 530-560 nm excitation and ~590 nm emission for Amplex® Red).

  • Generate a standard curve using known concentrations of H₂O₂ to quantify the amount produced in the experimental samples.

h2o2_assay_workflow cluster_setup Reaction Setup cluster_measurement Measurement cluster_quantification Quantification Prepare_Mix Prepare Reaction Mix (PBS, Reducing Agent, Amplex Red, HRP) Add_this compound Add this compound Solution Prepare_Mix->Add_this compound Incubate Incubate at RT (protected from light) Add_this compound->Incubate Measure_Fluorescence Measure Fluorescence Incubate->Measure_Fluorescence Quantify Quantify H₂O₂ Produced Measure_Fluorescence->Quantify Standard_Curve Generate H₂O₂ Standard Curve Standard_Curve->Quantify

Caption: Workflow for the fluorometric assay to quantify hydrogen peroxide production by this compound.

Conclusion

This compound presents a compelling case for further investigation as a therapeutic agent due to its dual mechanism of action, which may reduce the likelihood of resistance development. Its ability to generate reactive oxygen species and inhibit a crucial step in protein synthesis provides a multi-pronged attack on bacterial pathogens. Further studies are warranted to fully elucidate its efficacy against a broader range of clinical isolates and to optimize its therapeutic potential.

Unraveling Granaticin's Cross-Resistance Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cross-resistance landscape of Granaticin, a benzoisochromanequinone antibiotic, reveals a nuanced interplay with other antimicrobial agents. This guide provides a comparative analysis of this compound's performance against antibiotic-resistant bacteria, supported by available experimental data, detailed methodologies, and visualizations of the underlying molecular mechanisms.

This compound, a natural product of Streptomyces species, exhibits a dual mechanism of action against bacteria, primarily targeting Gram-positive pathogens. It concurrently inhibits protein synthesis by targeting leucyl-tRNA synthetase and induces oxidative stress through the generation of reactive oxygen species (ROS). This multifaceted approach suggests a complex cross-resistance profile, which is explored here in comparison to other antibiotics sharing similar mechanisms.

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

To quantitatively assess the cross-resistance profile of this compound, a compilation of Minimum Inhibitory Concentration (MIC) data is presented below. The data includes MIC values for this compound B and related benzoisochromanequinones against Staphylococcus aureus, alongside representative antibiotics that either inhibit tRNA synthetases or induce oxidative stress.

Antibiotic ClassAntibioticMechanism of ActionTest OrganismResistance ProfileMIC (µg/mL)MIC (µM)
Benzoisochromanequinone This compound B Leucyl-tRNA synthetase inhibition & Oxidative stress S. aureus - 0.5 - 2.0 0.9 - 3.6[1]
BenzoisochromanequinoneKalafunginOxidative stressS. aureus-2.2 - 16.97 - 53[1]
BenzoisochromanequinoneMedermycinOxidative stressS. aureus-0.2 - 0.90.4 - 1.7[1]
Leucyl-tRNA Synthetase Inhibitor Tavaborole Leucyl-tRNA synthetase inhibition S. aureus MRSA >64 >418
Oxidative Stress Inducer Kanamycin Induces oxidative stress S. aureus - 1.25 - 5.0 2.6 - 10.3
Oxidative Stress Inducer Norfloxacin Induces oxidative stress S. aureus - 0.25 - 1.0 0.8 - 3.1
Beta-lactam Methicillin Cell wall synthesis inhibition S. aureus MRSA >256 >670
Glycopeptide Vancomycin Cell wall synthesis inhibition S. aureus VISA 4 - 8 2.7 - 5.5

Note: The MIC values are presented as ranges compiled from available literature. Direct comparative studies of this compound against a wide panel of resistant strains are limited.

A notable observation is the reported activity of a related compound, granaticinic acid, against methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Staphylococcus aureus (PRSA). This suggests a lack of cross-resistance with beta-lactam antibiotics, which target cell wall synthesis.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial susceptibility testing. The following is a detailed methodology for a broth microdilution assay, a standard method for determining the MIC of antimicrobial agents.

Broth Microdilution Assay for MIC Determination

1. Preparation of Materials:

  • Bacterial Strains: Prepare fresh overnight cultures of the test bacterial strains (e.g., S. aureus ATCC 29213, MRSA strains) in a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
  • Antimicrobial Agents: Prepare stock solutions of this compound and comparator antibiotics in an appropriate solvent (e.g., DMSO). Further dilute the stock solutions in MHB to achieve a range of test concentrations.
  • 96-Well Microtiter Plates: Use sterile, U-bottom 96-well microtiter plates.

2. Inoculum Preparation:

  • Adjust the turbidity of the overnight bacterial culture with sterile broth to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Add 100 µL of sterile MHB to all wells of the 96-well plate.
  • Add 100 µL of the highest concentration of the antimicrobial agent to the first well of a row.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
  • Add 100 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 200 µL.
  • Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).

4. Incubation:

  • Incubate the microtiter plates at 37°C for 18-24 hours.

5. Determination of MIC:

  • The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism. This can be assessed visually or by using a microplate reader to measure optical density at 600 nm. An indicator such as resazurin (B115843) can also be added to aid in the visualization of bacterial growth.

Signaling Pathways and Resistance Mechanisms

The unique dual-action mechanism of this compound and the potential for cross-resistance are rooted in specific cellular pathways.

This compound's Dual Mechanism of Action

granaticin_mechanism This compound This compound BacterialCell Bacterial Cell This compound->BacterialCell Enters Leucyl_tRNA_Synthetase Leucyl-tRNA Synthetase BacterialCell->Leucyl_tRNA_Synthetase ROS Reactive Oxygen Species (ROS) BacterialCell->ROS Induces generation of Protein_Synthesis Protein Synthesis Leucyl_tRNA_Synthetase->Protein_Synthesis Blocks aminoacylation of tRNA-Leu tRNA_Leu tRNA-Leu Cell_Death Cell Death Protein_Synthesis->Cell_Death Inhibition leads to Cellular_Components Cellular Components (e.g., Sulfhydryl groups) ROS->Cellular_Components Oxidizes Oxidative_Damage Oxidative Damage Cellular_Components->Oxidative_Damage Oxidative_Damage->Cell_Death

Caption: this compound's dual mechanism of action targeting protein synthesis and inducing oxidative stress.

Potential Cross-Resistance Mechanisms

Cross-resistance to this compound could theoretically arise from mechanisms that either prevent the antibiotic from reaching its targets or alter the targets themselves.

cross_resistance_mechanisms cluster_efflux Efflux Pumps cluster_target_modification Target Modification cluster_oxidative_stress_response Enhanced Oxidative Stress Response Efflux_Pump Multidrug Efflux Pump (e.g., NorA) Granaticin_out This compound (extracellular) Efflux_Pump->Granaticin_out Exports LeuRS_gene leuS gene Mutated_LeuRS Mutated Leucyl-tRNA Synthetase LeuRS_gene->Mutated_LeuRS Mutation Granaticin_binding This compound Binding Mutated_LeuRS->Granaticin_binding Reduced binding of this compound ROS_scavenging Upregulation of ROS Scavenging Enzymes (e.g., Catalase, Superoxide Dismutase) ROS ROS ROS_scavenging->ROS Neutralizes Granaticin_in This compound (intracellular) Granaticin_in->Efflux_Pump Granaticin_in->Granaticin_binding

Caption: Potential mechanisms of bacterial resistance that could lead to cross-resistance with this compound.

Experimental Workflow for Cross-Resistance Studies

A systematic workflow is essential for investigating the cross-resistance patterns of new antimicrobial compounds.

experimental_workflow start Start: Select Panel of Antibiotic-Resistant Strains mic_determination Determine MIC of this compound and Comparator Antibiotics (Broth Microdilution Assay) start->mic_determination data_analysis Analyze and Compare MIC Values mic_determination->data_analysis cross_resistance Identify Cross-Resistance (Increased MIC for this compound in resistant strains) data_analysis->cross_resistance If MIC increases no_cross_resistance Identify Lack of Cross-Resistance (Similar MIC for this compound in susceptible and resistant strains) data_analysis->no_cross_resistance If MIC is similar mechanism_investigation Investigate Underlying Mechanisms (e.g., Efflux pump assays, target gene sequencing) cross_resistance->mechanism_investigation end End: Conclude on Cross-Resistance Profile no_cross_resistance->end mechanism_investigation->end

Caption: A logical workflow for conducting cross-resistance studies of a novel antibiotic like this compound.

References

Head-to-Head Comparison: Granaticin and Nanaomycin A in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the contrasting mechanisms and therapeutic potential of two potent natural products.

Granaticin and Nanaomycin A, both benzoisochromanequinone antibiotics derived from Streptomyces species, have garnered significant interest in the field of oncology for their potent anti-tumor activities. While structurally related, these compounds exhibit distinct mechanisms of action, offering different therapeutic avenues for cancer treatment. This guide provides a detailed head-to-head comparison of this compound and Nanaomycin A, summarizing their biological activities, mechanisms of action, and available experimental data to aid researchers in selecting the appropriate tool for their specific research needs.

At a Glance: Key Differences

FeatureThis compoundNanaomycin A
Primary Anticancer Mechanism Induction of oxidative stress via organocatalytic activity, leading to the generation of reactive oxygen species (ROS).Selective inhibition of DNA methyltransferase 3B (DNMT3B), leading to epigenetic modifications.
Primary Molecular Target Cellular components susceptible to oxidation.DNA Methyltransferase 3B (DNMT3B).
Downstream Effects Oxidative damage to proteins, lipids, and DNA, leading to apoptosis.Reactivation of tumor suppressor genes, induction of apoptosis.
Antibacterial Activity Yes, inhibits tRNA-Leu aminoacylation.Yes, inhibits respiratory chain-linked NADH or flavin dehydrogenase.

Quantitative Biological Activity

The following tables summarize the in vitro efficacy of this compound and Nanaomycin A against various cancer cell lines.

Table 1: Anti-proliferative Activity of this compound

Cell LineCancer TypeIC50Reference
P-388Murine Lymphocytic LeukemiaCytotoxicity observed at nM to µM levels[1][2]
Various Cancer Cell Lines-Cytotoxicity observed at nM to µM levels[1][2]

Table 2: Anti-proliferative Activity of Nanaomycin A

Cell LineCancer TypeIC50 (nM)Reference
HCT116Colon Carcinoma400[3][4]
A549Lung Carcinoma4100[3][4]
HL-60Promyelocytic Leukemia800[3][4]
Neuroblastoma Cell LinesNeuroblastomaApoptosis and decreased cell viability observed[5]

Table 3: Inhibitory Activity of Nanaomycin A against DNMTs

EnzymeIC50 (nM)Reference
DNMT3B500[4][6]
DNMT1No significant inhibition[4]

Mechanism of Action and Signaling Pathways

This compound: A Catalyst for Oxidative Stress

This compound's primary anticancer mechanism is attributed to its unique organocatalytic activity. It catalyzes the oxidation of endogenous molecules, such as L-ascorbic acid and sulfhydryl compounds (e.g., L-cysteine and glutathione), leading to the generation of hydrogen peroxide (H₂O₂) and other reactive oxygen species (ROS).[7][8] This surge in intracellular ROS induces a state of severe oxidative stress, overwhelming the cancer cell's antioxidant defenses. The resulting oxidative damage to vital cellular components, including proteins, lipids, and DNA, culminates in the activation of apoptotic pathways and cell death.[7][8] While the precise downstream signaling cascades are still under investigation, the generation of ROS is known to impact major signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

G cluster_0 This compound-Mediated Cytotoxicity This compound This compound Oxidation Catalytic Oxidation This compound->Oxidation Ascorbic_Acid L-Ascorbic Acid / Sulfhydryl Compounds Ascorbic_Acid->Oxidation ROS Reactive Oxygen Species (H₂O₂) Oxidation->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Damage to DNA, Proteins, Lipids Oxidative_Stress->Cellular_Damage Apoptosis Apoptosis Cellular_Damage->Apoptosis

This compound's organocatalytic cycle leading to apoptosis.
Nanaomycin A: An Epigenetic Modulator

Nanaomycin A functions as a highly selective inhibitor of DNA methyltransferase 3B (DNMT3B), an enzyme responsible for de novo DNA methylation.[4][6] In many cancers, tumor suppressor genes are silenced through the hypermethylation of their promoter regions.[6] By inhibiting DNMT3B, Nanaomycin A leads to a reduction in global DNA methylation, which in turn can lead to the demethylation and reactivation of these silenced tumor suppressor genes.[4][9] A notable example is the re-expression of the RASSF1A tumor suppressor gene.[4] The restoration of tumor suppressor gene function triggers downstream signaling pathways that induce apoptosis and inhibit cancer cell proliferation.[5]

G cluster_1 Nanaomycin A Signaling Pathway Nanaomycin_A Nanaomycin_A DNMT3B DNMT3B Nanaomycin_A->DNMT3B inhibits TSG_Reactivation Tumor Suppressor Gene Reactivation Nanaomycin_A->TSG_Reactivation DNA_Methylation DNA Hypermethylation DNMT3B->DNA_Methylation promotes TSG_Silencing Tumor Suppressor Gene (e.g., RASSF1A) Silencing DNA_Methylation->TSG_Silencing Apoptosis Apoptosis TSG_Silencing->Apoptosis inhibits TSG_Reactivation->Apoptosis induces

Nanaomycin A's inhibition of DNMT3B and downstream effects.

Experimental Protocols

Protocol 1: Determination of Anti-proliferative Activity (IC50) using MTT Assay

This protocol is a general guideline for assessing the cytotoxic effects of this compound and Nanaomycin A on cancer cell lines.

1. Cell Seeding:

  • Culture cancer cells in appropriate growth medium.

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.

  • Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a series of dilutions of the test compound (this compound or Nanaomycin A) in culture medium.

  • Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (e.g., DMSO).

  • Incubate for a specified period (e.g., 48 or 72 hours).

3. MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

G cluster_2 MTT Assay Workflow Start Start Cell_Seeding Seed Cancer Cells (96-well plate) Start->Cell_Seeding Incubation_24h Incubate 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with This compound/Nanaomycin A Incubation_24h->Compound_Treatment Incubation_48_72h Incubate 48-72h Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Reagent Incubation_48_72h->MTT_Addition Incubation_4h Incubate 4h MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan (DMSO) Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_Measurement IC50_Calculation Calculate IC50 Absorbance_Measurement->IC50_Calculation End End IC50_Calculation->End

Workflow for determining IC50 values using the MTT assay.
Protocol 2: DNMT3B Inhibition Assay (for Nanaomycin A)

This biochemical assay determines the inhibitory effect of Nanaomycin A on DNMT3B activity.

1. Reaction Setup:

  • Prepare a reaction mixture containing recombinant human DNMT3B enzyme, a DNA substrate (e.g., a hemimethylated oligonucleotide), and a methyl donor, S-adenosyl-L-methionine (SAM), which can be radiolabeled.

2. Inhibitor Addition:

  • Add varying concentrations of Nanaomycin A to the reaction mixture. Include a no-inhibitor control.

3. Incubation:

  • Incubate the reaction at 37°C to allow the methylation reaction to proceed.

4. Quantification of Methylation:

  • Stop the reaction and quantify the amount of methyl group incorporated into the DNA substrate. If using a radiolabeled SAM, this can be achieved by capturing the DNA on a filter and measuring radioactivity with a scintillation counter.

5. Data Analysis:

  • Calculate the percentage of inhibition of DNMT3B activity for each concentration of Nanaomycin A.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

Conclusion

This compound and Nanaomycin A represent two valuable, yet distinct, classes of anti-tumor agents. This compound's unique organocatalytic, ROS-generating mechanism suggests its potential in overcoming resistance mechanisms that are not dependent on specific signaling pathway mutations. In contrast, Nanaomycin A's targeted epigenetic modulation through selective DNMT3B inhibition offers a more precise approach for cancers driven by aberrant DNA methylation and gene silencing.

The choice between these two compounds will largely depend on the specific research question and the cancer model being investigated. For studies focused on the role of oxidative stress in cancer therapy, this compound is an excellent tool. For research into epigenetic regulation and the reversal of gene silencing, Nanaomycin A is the more appropriate choice. This guide provides the foundational information to inform these decisions and to design further experiments to explore the full therapeutic potential of these fascinating natural products.

References

In vivo validation of Granaticin's antitumor activity in mouse models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vivo antitumor activity of Granaticin, juxtaposed with established chemotherapeutic agents, Doxorubicin and Vincristine (B1662923). While historical data confirms the potential of this compound, particularly in leukemia models, a clear need for further comprehensive in vivo studies exists to fully elucidate its efficacy and mechanism of action.

Comparative Analysis of Antitumor Activity in Mouse Models

Quantitative data on the in vivo antitumor efficacy of this compound is sparse in publicly available literature. An early study identified Litmomycin, an antibiotic with demonstrated antitumor activity against leukemia in mice, as being identical to this compound A. However, detailed quantitative data from this study is not readily accessible.

To provide a framework for the type of in vivo validation necessary, this guide presents data from studies on Doxorubicin and Vincristine in murine leukemia models. These established drugs offer a benchmark for assessing the potential of novel anticancer compounds like this compound.

Table 1: Comparative In Vivo Efficacy in Mouse Leukemia Models

Compound Mouse Model Tumor Model Dosage and Administration Key Findings Citation
This compound (Litmomycin) Not SpecifiedLeukemiaNot SpecifiedExhibited antitumor activity
Doxorubicin Wild-type (WT) miceB-cell acute lymphoblastic leukemiaNot specifiedSignificantly extended survival of leukemic mice compared to untreated controls.[1]
Doxorubicin SCID miceAcute Myeloid Leukemia (AML)3 mg/kg, intraperitonealModeled to drive leukemia cell kill based on bone marrow drug concentrations.
Vincristine Inbred strain miceRetrovirus-induced leukemia0.1 µg/ml (in vitro component)Showed synergistic antitumor effects with allograft responses.[2]
Vincristine NSG miceB-cell acute lymphoblastic leukemia (REH cells)Pitavastatin (10 mg/kg i.p.) used to overcome resistancePitavastatin significantly reduced the number of vincristine-resistant leukemia cells in the bone marrow.[3]
Vincristine AML miceHL-60 human AMLIntraperitonealCombination with peptide E5 prolonged median survival and reduced AML cell load in bone marrow, spleen, and peripheral blood compared to Vincristine alone.

Experimental Protocols

Detailed experimental protocols for in vivo validation of antitumor agents are critical for reproducibility and comparison across studies. Below are generalized protocols based on common practices for establishing and evaluating therapies in mouse tumor models.

Murine Leukemia Model Protocol
  • Cell Culture: Human (e.g., HL-60, REH) or murine (e.g., L1210) leukemia cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics under standard cell culture conditions (37°C, 5% CO2).

  • Animal Models: Immunocompromised mice (e.g., NOD/SCID, NSG) are typically used for xenograft models with human cell lines to prevent graft rejection. Syngeneic models use immunocompetent mice (e.g., C57BL/6) with murine tumor cells.

  • Tumor Cell Inoculation: A predetermined number of viable leukemia cells (e.g., 1 x 10^6 cells) are injected intravenously or intraperitoneally into recipient mice.

  • Treatment Administration:

    • This compound: The route of administration and dosage would need to be determined based on maximum tolerated dose (MTD) studies.

    • Doxorubicin: Can be administered intraperitoneally or intravenously, with doses ranging from 1.5 mg/kg to 3 mg/kg in mouse models.

    • Vincristine: Typically administered intraperitoneally or intravenously.

  • Efficacy Evaluation:

    • Survival: Mice are monitored daily, and survival time is recorded. Kaplan-Meier survival curves are generated for analysis.

    • Tumor Burden: For disseminated disease like leukemia, tumor burden can be assessed by flow cytometry of peripheral blood, bone marrow aspirates, and spleen cell suspensions to quantify the percentage of tumor cells (often expressing a marker like human CD45 for xenografts).

    • Toxicity: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.

Visualizing Experimental and Mechanistic Pathways

Experimental Workflow for In Vivo Antitumor Activity Assessment

The following diagram outlines a typical workflow for evaluating the in vivo efficacy of an antitumor compound like this compound in a mouse leukemia model.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cell_culture Leukemia Cell Culture inoculation Tumor Cell Inoculation cell_culture->inoculation animal_model Select & Acclimate Mice animal_model->inoculation treatment Administer Treatment (this compound vs. Controls) inoculation->treatment monitoring Monitor Survival & Toxicity treatment->monitoring tumor_burden Assess Tumor Burden treatment->tumor_burden data_analysis Statistical Analysis monitoring->data_analysis tumor_burden->data_analysis

In vivo antitumor efficacy testing workflow.
Proposed Signaling Pathway for this compound's Antitumor Activity

Based on existing literature, a plausible mechanism for this compound's antitumor effect is the induction of apoptosis through the generation of reactive oxygen species (ROS). The following diagram illustrates this proposed signaling cascade.

granaticin_pathway This compound This compound TumorCell Tumor Cell This compound->TumorCell Enters ROS Increased Reactive Oxygen Species (ROS) TumorCell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed ROS-mediated apoptotic pathway of this compound.

Conclusion and Future Directions

The available evidence, though limited, suggests that this compound possesses antitumor properties worthy of further investigation. To establish its potential as a therapeutic agent, rigorous in vivo studies are required. These studies should aim to:

  • Determine the maximum tolerated dose and optimal dosing schedule in relevant mouse models.

  • Quantify its antitumor efficacy in terms of tumor growth inhibition and survival benefit, directly comparing it to standard-of-care agents like Doxorubicin and Vincristine.

  • Elucidate the precise molecular mechanisms and signaling pathways involved in its antitumor action through pharmacodynamic studies.

Such data will be crucial for the drug development community to make informed decisions about the future of this compound as a potential cancer therapeutic.

References

Comparative analysis of the organocatalytic activity of Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the organocatalytic activity of Granaticin, supported by experimental data. This compound, a benzoisochromanequinone antibiotic, has demonstrated notable efficacy as a natural organocatalyst, particularly in oxidation reactions.

This analysis focuses on its catalytic performance in the oxidation of L-ascorbic acid, drawing direct comparisons with the structurally related antibiotic, Actinorhodin. The data presented underscores this compound's potential in biocatalysis and sheds light on its mechanism of bactericidal action.

Quantitative Comparison of Catalytic Activity

The organocatalytic activity of this compound has been quantified and compared with Actinorhodin, highlighting this compound's superior performance in the oxidation of L-ascorbic acid. The key performance indicators are summarized in the table below.

CatalystSubstrateSpecific Activity (U/μmol)Optimal pHFold Increase in ActivityReference
This compound L-Ascorbic Acid53.77.015.3x[1][2]
Actinorhodin L-Ascorbic Acid3.58.51x[2][3]

One unit (U) of activity is defined as the amount of catalyst that consumes 1 μmol of oxygen per minute.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Determination of Organocatalytic Activity

The organocatalytic activity of this compound and its counterparts was determined by monitoring the consumption of dissolved oxygen in the reaction mixture using an oxygen electrode.

  • Reaction Mixture Preparation: A 1 mL reaction mixture was prepared containing 10 mM L-ascorbic acid in a suitable buffer to maintain the desired pH (e.g., phosphate (B84403) buffer for pH 7.0).

  • Catalyst Addition: The reaction was initiated by the addition of a known concentration of the organocatalyst. For instance, a final concentration of 0.03 mM purified this compound was used in specific experiments.[4]

  • Oxygen Consumption Monitoring: The decrease in dissolved oxygen concentration was monitored over a period of 5 minutes using a calibrated oxygen electrode.

  • Activity Calculation: The rate of oxygen consumption was used to calculate the specific activity of the catalyst, expressed in U/μmol.

  • Control Experiments: Control experiments were conducted in the absence of the catalyst to account for any non-catalytic oxidation of the substrate.

Analysis of Reaction Products by HPLC

High-Performance Liquid Chromatography (HPLC) was employed to identify and quantify the products of the catalyzed oxidation of L-ascorbic acid.

  • Sample Preparation: Aliquots were taken from the reaction mixture at various time points and the reaction was quenched, if necessary.

  • Chromatographic Conditions:

    • Column: A suitable reverse-phase column (e.g., C18) was used for the separation of reactants and products.

    • Mobile Phase: An isocratic or gradient elution with a suitable mobile phase (e.g., a mixture of aqueous buffer and an organic solvent like methanol (B129727) or acetonitrile) was used.

    • Detection: A UV-Vis detector was used to monitor the absorbance of the eluting compounds at a specific wavelength. L-ascorbic acid and L-dehydroascorbic acid have distinct absorbance maxima.

  • Quantification: The concentrations of L-ascorbic acid, L-dehydroascorbic acid, and hydrogen peroxide were determined by comparing the peak areas with those of known standards. The analysis confirmed a 1:1 stoichiometric ratio between the consumed L-ascorbic acid and the produced L-dehydroascorbic acid and hydrogen peroxide.

Signaling Pathways and Experimental Workflows

The organocatalytic activity of this compound is intrinsically linked to its bactericidal effects. The following diagram illustrates the catalytic cycle of this compound in the oxidation of L-ascorbic acid and the subsequent pathway leading to bacterial cell death.

Granaticin_Catalytic_Cycle cluster_catalysis Catalytic Cycle cluster_bactericidal Bactericidal Effect Granaticin_ox This compound (Oxidized) Granaticin_red This compound (Reduced) Granaticin_red->Granaticin_ox 2e⁻ + 2H⁺ Dehydroascorbic_acid L-Dehydroascorbic Acid H2O2 H₂O₂ Ascorbic_acid L-Ascorbic Acid Ascorbic_acid->Granaticin_ox 2e⁻ + 2H⁺ O2 O₂ O2->Granaticin_red H2O2_effect Hydrogen Peroxide (H₂O₂) H2O2->H2O2_effect Oxidative_stress Oxidative Stress H2O2_effect->Oxidative_stress Cellular_damage Oxidation of Cellular Components (e.g., Sulfhydryl Groups) Oxidative_stress->Cellular_damage Cell_death Bacterial Cell Death Cellular_damage->Cell_death

Caption: Catalytic cycle of this compound and its bactericidal mechanism.

The workflow for assessing the organocatalytic activity of this compound is a systematic process that begins with the cultivation of the producing microorganism and concludes with the quantitative analysis of the catalytic reaction.

Experimental_Workflow cluster_production Catalyst Production & Purification cluster_assay Catalytic Activity Assay cluster_analysis Product Analysis Cultivation Cultivation of Streptomyces vietnamensis Extraction Extraction of this compound Cultivation->Extraction Purification Purification of this compound (e.g., Chromatography) Extraction->Purification Catalyst_addition Addition of Purified this compound Purification->Catalyst_addition Reaction_setup Reaction Setup: Substrate + Buffer Reaction_setup->Catalyst_addition Monitoring Monitoring O₂ Consumption (Oxygen Electrode) Catalyst_addition->Monitoring Sampling Reaction Sampling Monitoring->Sampling HPLC_analysis HPLC Analysis Sampling->HPLC_analysis Quantification Quantification of Products (Dehydroascorbic Acid, H₂O₂) HPLC_analysis->Quantification

Caption: Experimental workflow for this compound organocatalysis analysis.

References

Safety Operating Guide

Granaticin: A Comprehensive Guide to Proper Laboratory Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Granaticin, a benzoisochromanequinone antibiotic with cytotoxic properties, requires careful handling and disposal to mitigate risks to personnel and the environment. This guide provides essential safety information, operational plans, and step-by-step procedures for the proper disposal of this compound waste.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is harmful if swallowed, causes skin and eye irritation, and may lead to allergy or asthma symptoms or breathing difficulties if inhaled.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear suitable chemical-resistant gloves.

  • Eye Protection: Use tightly fitting safety goggles or a face shield.[1]

  • Respiratory Protection: In case of inadequate ventilation or when handling powders, wear a suitable respirator.[1]

  • Protective Clothing: A lab coat or other protective clothing is necessary to avoid skin contact.[1]

Engineering Controls:

  • Handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Ensure that an eyewash station and safety shower are readily accessible.

This compound Waste Disposal Protocol

The appropriate disposal method for this compound depends on the nature of the waste (e.g., pure compound, stock solutions, contaminated labware). Under no circumstances should this compound waste be disposed of down the drain.

Waste Segregation and Collection

Proper segregation of waste streams is the first step in safe disposal.

  • Solid Waste:

    • Pure this compound: Unused or expired pure this compound powder should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.

    • Contaminated Labware: Items such as weighing boats, contaminated gloves, and pipette tips should be collected in a designated hazardous waste container.

  • Liquid Waste:

    • Stock Solutions: High-concentration stock solutions of this compound are considered hazardous chemical waste and must be collected in a labeled, leak-proof container.[2][3]

    • Contaminated Media: Cell culture media or other dilute solutions containing this compound should be treated as chemical waste.[2] Autoclaving may not be effective in degrading this compound and is therefore not recommended as a sole disposal method.

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

Granaticin_Disposal_Workflow This compound Waste Disposal Workflow Start This compound Waste Generated Waste_Type Characterize Waste Type Start->Waste_Type Solid_Waste Solid Waste (Pure compound, contaminated labware) Waste_Type->Solid_Waste Solid Liquid_Waste Liquid Waste (Stock solutions, contaminated media) Waste_Type->Liquid_Waste Liquid Collect_Solid Collect in Labeled Hazardous Waste Container Solid_Waste->Collect_Solid Collect_Liquid Collect in Labeled Leak-Proof Hazardous Waste Container Liquid_Waste->Collect_Liquid Dispose_Hazardous Dispose of as Hazardous Chemical Waste (Contact EHS) Collect_Solid->Dispose_Hazardous Inactivation_Decision Consider Chemical Inactivation? Collect_Liquid->Inactivation_Decision Perform_Inactivation Perform Chemical Inactivation Protocol (See Experimental Protocols) Inactivation_Decision->Perform_Inactivation Yes Inactivation_Decision->Dispose_Hazardous No Perform_Inactivation->Dispose_Hazardous

Caption: Workflow for this compound Waste Disposal.

Experimental Protocols: Chemical Inactivation of this compound Waste

For laboratories equipped to perform chemical inactivation of hazardous waste, the following protocol, based on the known reactivity of quinone compounds, can be considered. This procedure should only be carried out by trained personnel in a chemical fume hood and in accordance with your institution's Environmental Health and Safety (EHS) guidelines.

Objective: To chemically degrade this compound in liquid waste to less hazardous compounds prior to collection for final disposal.

Principle: this compound, as a quinone, is susceptible to reduction and degradation under specific chemical conditions. This protocol utilizes a common reducing agent to transform the quinone moiety.

Materials:

  • This compound liquid waste

  • Sodium bisulfite (NaHSO₃) or Sodium metabisulfite (B1197395) (Na₂S₂O₅)

  • Sodium hydroxide (B78521) (NaOH) solution (1 M)

  • Hydrochloric acid (HCl) solution (1 M)

  • pH indicator strips or a pH meter

  • Stir plate and stir bar

  • Appropriate hazardous waste collection container

Procedure:

  • Preparation: Place the container with the this compound liquid waste on a stir plate within a chemical fume hood. Begin stirring the solution.

  • pH Adjustment (Optional but Recommended): If the waste solution is acidic, adjust the pH to near neutral (pH 6-8) by slowly adding 1 M NaOH.

  • Addition of Reducing Agent: For every 100 mL of this compound waste, slowly add approximately 5 grams of sodium bisulfite or sodium metabisulfite. Be aware that this may cause a temperature increase.

  • Reaction: Continue stirring the mixture for at least 2 hours at room temperature. The characteristic color of the this compound solution should fade, indicating a reaction has occurred.

  • Neutralization: After the reaction period, check the pH of the solution. Neutralize the solution to a pH between 6 and 8 by adding 1 M NaOH or 1 M HCl as needed.

  • Collection for Disposal: Transfer the treated solution to a properly labeled hazardous waste container.

  • Final Disposal: The container with the treated waste should be collected by your institution's hazardous waste management service.

Quantitative Data Summary

While specific quantitative limits for this compound disposal are not widely established, the following table provides a summary of relevant information for the proposed inactivation protocol.

ParameterValue/RecommendationSource/Rationale
Inactivating Agent Concentration ~5% (w/v) Sodium BisulfiteGeneral protocol for quinone reduction
Reaction Time ≥ 2 hoursTo ensure complete reaction
Final pH of Treated Waste 6.0 - 8.0Standard for neutralized chemical waste

By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, minimizing risk and protecting the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Granaticin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Granaticin, a potent benzoisochromanequinone antibiotic with cytotoxic properties. Adherence to these guidelines is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Essential Safety Precautions and Personal Protective Equipment (PPE)

This compound is a cytotoxic compound that requires careful handling to prevent exposure.[1][2] All personnel must be trained in the safe handling of cytotoxic agents before working with this compound.[3][4][5]

Engineering Controls: All work involving this compound, especially the preparation of solutions and any procedures that may generate aerosols, must be conducted within a certified chemical fume hood or a ducted biosafety cabinet. The work area should be covered with an absorbent, plastic-backed pad to contain any potential spills.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Gloves Double gloving with chemically resistant, powder-free gloves (e.g., nitrile). Change outer gloves frequently, especially with high concentrations or prolonged use.Prevents skin contact with the cytotoxic agent. Double gloving provides an extra layer of protection.
Lab Coat Disposable, solid-front, back-closing gown made of a low-permeability fabric.Protects the wearer's clothing and skin from contamination.
Eye Protection Chemical splash goggles or a full-face shield.Protects eyes from splashes and aerosols.
Respiratory Protection A NIOSH-approved respirator may be necessary for procedures with a high risk of aerosol generation. Consult your institution's safety officer.Prevents inhalation of the compound.

Operational Plan: A Step-by-Step Guide to Handling this compound

This section outlines a standard procedure for preparing and using a this compound solution for an in vitro cytotoxicity assay.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (B87167) (DMSO) or other appropriate solvent

  • Sterile, disposable labware (e.g., microcentrifuge tubes, pipette tips)

  • Calibrated pipettes

  • Vortex mixer

  • Cell culture medium

  • 96-well cell culture plates

  • Human cancer cell line (e.g., human oral epidermoid carcinoma (KB) cells)

  • MTT reagent

  • Spectrophotometer

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Preparation of Stock Solution:

    • In a chemical fume hood, carefully weigh the desired amount of this compound powder.

    • Dissolve the powder in an appropriate solvent, such as DMSO, to create a high-concentration stock solution.

    • Vortex thoroughly to ensure complete dissolution.

  • Cell Seeding:

    • Seed a 96-well plate with the chosen cancer cell line at a predetermined density.

    • Incubate the plate overnight to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.

    • Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound.

    • Include appropriate controls (e.g., vehicle control with DMSO, untreated cells).

  • Incubation:

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.

  • MTT Assay:

    • After the incubation period, add MTT reagent to each well and incubate for a few hours.

    • Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.

  • Data Acquisition:

    • Read the absorbance of the wells at the appropriate wavelength using a spectrophotometer.

    • Calculate cell viability as a percentage of the control and determine the ED50 (the concentration at which 50% of the cells are killed).

Experimental Workflow for this compound Cytotoxicity Assay

G cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock Solution in Fume Hood prep_dilutions Prepare Serial Dilutions prep_stock->prep_dilutions treat_cells Treat Cells with this compound Dilutions prep_dilutions->treat_cells seed_cells Seed Cells in 96-Well Plate seed_cells->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance solubilize->read_plate calculate_viability Calculate Cell Viability read_plate->calculate_viability determine_ed50 Determine ED50 calculate_viability->determine_ed50

Caption: A flowchart of the experimental workflow for determining the cytotoxicity of this compound using an MTT assay.

Disposal Plan

All materials that have come into contact with this compound are considered hazardous chemical waste and must be disposed of accordingly.

Waste StreamDisposal Procedure
Solid Waste Contaminated PPE (gloves, lab coats), disposable labware (e.g., pipette tips, tubes), and absorbent pads should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused this compound stock solutions and any media containing this compound should be collected in a clearly labeled, leak-proof hazardous waste container. Do not pour down the drain.
Sharps Needles and syringes used for handling this compound solutions must be disposed of in a designated sharps container for hazardous waste.

Follow your institution's specific guidelines for hazardous waste disposal.

Mechanism of Action

This compound exerts its cytotoxic effects through a multi-faceted mechanism. A key aspect of its activity is the oxidation of sulfhydryl groups on cellular components. This process can lead to the generation of reactive oxygen species (ROS), such as hydrogen peroxide (H2O2), contributing to cellular damage and cell death. Additionally, this compound has been shown to inhibit the maturation of ribosomal RNA, which is crucial for protein synthesis.

Logical Relationship of this compound's Mechanism of Action

G This compound This compound sulfhydryl Oxidation of Sulfhydryl Groups This compound->sulfhydryl rrna Inhibition of Ribosomal RNA Maturation This compound->rrna ros Generation of Reactive Oxygen Species (ROS) sulfhydryl->ros damage Cellular Damage ros->damage rrna->damage death Cell Death damage->death

Caption: A diagram illustrating the known mechanisms of action of this compound leading to cell death.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.